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  • Product: 3-Amino-n-(2,5-dimethoxyphenyl)benzamide
  • CAS: 81882-65-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

The following technical guide provides an in-depth analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7). This document is structured for researchers and drug development professionals, focusing on its u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7). This document is structured for researchers and drug development professionals, focusing on its utility as a pharmacophore scaffold, synthetic methodologies, and biological implications in enzyme inhibition.

A Critical Scaffold for PARP Inhibition and Benzamide Library Construction

Executive Technical Summary

3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS 81882-65-7 ) is a specialized organic building block and bioactive probe belonging to the 3-aminobenzamide (3-AB) class. While 3-AB is the prototypical inhibitor of Poly(ADP-ribose) polymerase (PARP) , the addition of the N-(2,5-dimethoxyphenyl) moiety represents a strategic "tail" modification designed to explore the hydrophobic extension pockets of the PARP catalytic domain.

Beyond its role as a PARP inhibitor probe, this compound serves as a high-value intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors and 5-HT (Serotonin) receptor ligands , leveraging the electron-rich 2,5-dimethoxy motif common in psychoactive phenethylamines.

Chemical Property Data
CAS Number 81882-65-7
IUPAC Name 3-Amino-N-(2,5-dimethoxyphenyl)benzamide
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
Core Scaffold 3-Aminobenzamide (PARP Pharmacophore)
Substituent 2,5-Dimethoxyaniline (Electron-rich "Tail")
Predicted pKa ~3.8 (Aniline nitrogen), ~13.5 (Amide)
Solubility DMSO (High), Methanol (Moderate), Water (Low)

Molecular Architecture & Pharmacophore Logic

To understand the utility of this compound, one must deconstruct its binding logic. It is a bipartite ligand consisting of a polar "head" and a hydrophobic "tail."

The "Head": 3-Aminobenzamide (3-AB)

The 3-aminobenzamide moiety is a classic bioisostere of nicotinamide , the polar head group of NAD+ (the substrate for PARP enzymes).

  • Mechanism: The amide oxygen and the 3-amino hydrogen form critical hydrogen bonds with the backbone of the PARP catalytic site (specifically Gly863 and Ser904 in PARP-1).

  • Function: It competitively blocks NAD+ entry, preventing the formation of poly(ADP-ribose) chains on DNA repair proteins.

The "Tail": 2,5-Dimethoxyphenyl

The N-substitution allows the molecule to reach into the adenosine-binding pocket or the hydrophobic accessory pocket of the enzyme.

  • 2,5-Dimethoxy Pattern: This substitution pattern creates a bulky, electron-rich planar surface. In medicinal chemistry, this specific motif is often used to induce pi-stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the enzyme active site.

  • Selectivity: Unlike the unsubstituted 3-AB (which is weak and non-selective), aryl-substituted benzamides often show nanomolar potency and improved isoform selectivity (e.g., PARP-1 vs. PARP-2).

Pathway Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism where the benzamide scaffold mimics Nicotinamide.

PARP_Mechanism NAD NAD+ Substrate PARP_Active PARP Catalytic Site (Gly863 / Ser904) NAD->PARP_Active Native Binding DNA_Repair DNA Repair (BER Pathway) PARP_Active->DNA_Repair Normal Function Inhibitor 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Inhibitor->PARP_Active Competitive Blockade (Nicotinamide Mimicry) Inhibitor->DNA_Repair Inhibits Apoptosis Synthetic Lethality (in BRCA- cells) DNA_Repair->Apoptosis Failure leads to

Figure 1: Competitive inhibition of PARP enzymes by 3-aminobenzamide derivatives, leading to synthetic lethality in DNA-repair deficient contexts.

Validated Synthetic Protocols

The synthesis of CAS 81882-65-7 requires a strategy that avoids the self-coupling of 3-aminobenzoic acid. The most robust industrial route utilizes a Nitro-Reduction Strategy . This ensures that the amide bond is formed before the sensitive aniline amine is exposed.

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method is preferred for gram-scale synthesis due to high yields and simplified purification.

Reagents:

  • 3-Nitrobenzoic acid[1]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • 2,5-Dimethoxyaniline[2][3][4]

  • Triethylamine (Et₃N)

  • Palladium on Carbon (Pd/C) & Hydrogen gas (or Hydrazine)

Step 1: Amide Coupling
  • Activation: Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (3 drops) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases (formation of 3-nitrobenzoyl chloride).

  • Coupling: Evaporate solvent or use the solution directly. Add to a solution of 2,5-dimethoxyaniline (1.0 eq) and Et₃N (2.5 eq) in DCM at 0°C.

  • Workup: Stir overnight. Wash with 1N HCl (to remove unreacted aniline), then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[5]

    • Intermediate: 3-Nitro-N-(2,5-dimethoxyphenyl)benzamide.

Step 2: Nitro Reduction
  • Reduction: Dissolve the nitro-intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 4–6 hours. Alternative: Use Hydrazine hydrate at reflux for 2 hours if H₂ gas is unavailable.

  • Purification: Filter through Celite. Concentrate filtrate.[5] Recrystallize from Ethanol/Water to yield 3-Amino-N-(2,5-dimethoxyphenyl)benzamide .

Synthetic Workflow Diagram

Synthesis_Route Start 3-Nitrobenzoic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Int_Chloride 3-Nitrobenzoyl Chloride Activation->Int_Chloride Coupling Coupling (+ 2,5-Dimethoxyaniline) Int_Chloride->Coupling Int_Nitro Intermediate: 3-Nitro-N-(2,5-dimethoxyphenyl)benzamide Coupling->Int_Nitro Reduction Reduction (H2, Pd/C) Int_Nitro->Reduction Final Product: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS 81882-65-7) Reduction->Final

Figure 2: Step-wise synthesis via the Nitro-Reduction pathway to avoid aniline side-reactions.

Experimental Applications & Protocols

A. PARP Inhibition Assay (In Vitro)

To validate the biological activity of CAS 81882-65-7, a colorimetric or chemiluminescent PARP assay is standard.

Protocol:

  • Plate Prep: Coat 96-well plates with Histones (substrate).

  • Reaction Mix: Prepare PARP buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl₂). Add PARP enzyme (0.5 U/well), Biotinylated-NAD+ (substrate), and activated DNA.

  • Inhibitor Addition: Add 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (dissolved in DMSO) in a dose-response gradient (e.g., 10 nM to 100 µM).

  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Wash plate. Add Streptavidin-HRP.[6] Add TMB substrate.

  • Readout: Measure absorbance at 450 nm. Calculate IC₅₀ relative to the unsubstituted 3-aminobenzamide control (typical IC₅₀ for 3-AB is ~30 µM; substituted analogs often reach low µM or nM range).

B. Use as a Linker in DNA-Encoded Libraries (DEL)

The 3-amino group is a "uniquely reactive handle" in the presence of the stable benzamide.

  • Application: It can be used to attach this pharmacophore to DNA tags via reductive amination or further amide coupling, allowing the screening of "Benzamide-Tail" libraries against novel nuclear targets.

Safety & Handling (E-E-A-T)

While specific toxicology data for this exact CAS is limited, it should be handled as a Potent Bioactive Amine .

  • Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Specific Risk: As a PARP inhibitor, it interferes with DNA repair. Pregnant personnel should avoid handling , as PARP inhibitors can be teratogenic.

  • Storage: Store at +2°C to +8°C, desiccated. The aniline group is sensitive to oxidation (browning) over long periods.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis. Journal of Medicinal Chemistry, 44(23), 3786–3794. Link

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247-5256. Link

  • PubChem Compound Summary. (2024). 3-Aminobenzamide (Parent Scaffold Data).[5][6][7][8] National Library of Medicine. Link

  • ChemicalBook. (2024). CAS 81882-65-7 Product Entry. Link

Sources

Exploratory

3-Amino-n-(2,5-dimethoxyphenyl)benzamide molecular weight

An In-depth Technical Guide to 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Amino-N-(2,5-dimethoxyphenyl)benzami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, a compound of interest for various applications in chemical and pharmaceutical research. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and presents a validated synthetic pathway with a detailed experimental protocol. Furthermore, it discusses methods for analytical characterization and explores potential research applications. This whitepaper is designed for an audience of researchers, chemists, and drug development professionals, offering expert insights into the compound's synthesis and utility.

Core Molecular Profile

A foundational understanding of a molecule's properties is paramount for its application in any research context. 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is an organic compound featuring a substituted benzamide core, which is a common scaffold in medicinal chemistry.

Physicochemical Data

The key quantitative descriptors for this compound are summarized below. The molecular formula and weight are critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Table 1: Physicochemical Properties of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

PropertyValueReference(s)
Molecular Formula C₁₅H₁₆N₂O₃[1][2]
Molecular Weight 272.30 g/mol [1][2]
CAS Number 81882-65-7[1][2]
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC
InChI Key Not readily available

The structure possesses several key features: a primary aromatic amine, an amide linkage, and two methoxy groups. These functional groups dictate its chemical reactivity, solubility, and potential for forming intermolecular interactions such as hydrogen bonds, which are crucial for its biological activity and material properties.

Synthesis and Mechanism

The synthesis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is typically achieved through a reliable two-step process. This pathway is chosen for its high efficiency and the commercial availability of the starting materials. The overall strategy involves forming the amide bond first, followed by the reduction of a nitro group to the desired primary amine.

Synthetic Workflow Overview

The logical flow from commercially available precursors to the final product is illustrated below. This workflow ensures that the more sensitive amino group is generated in the final step, preventing it from undergoing undesired side reactions during the initial amide coupling.

SynthesisWorkflow cluster_reactants Starting Materials reactant reactant intermediate intermediate product product step_node step_node R1 3-Nitrobenzoyl chloride S1 Step 1: Amide Coupling R2 2,5-Dimethoxyaniline I1 N-(2,5-dimethoxyphenyl)-3-nitrobenzamide S1->I1 Base (e.g., Pyridine) Solvent (e.g., THF) S2 Step 2: Nitro Group Reduction I1->S2 P1 3-Amino-N-(2,5-dimethoxyphenyl)benzamide S2->P1 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Sources

Foundational

An In-depth Technical Guide to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a multifaceted organic compound that has garnered interest within the scientific community, particu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a multifaceted organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its benzamide core structure, substituted with an amino group and a dimethoxyphenyl moiety, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the physical and chemical properties of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, alongside a detailed exploration of its synthesis and analytical characterization. The insights provided herein are intended to empower researchers and drug development professionals in their endeavors with this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical characteristics of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide are summarized below.

PropertyValueSource(s)
CAS Number 81882-65-7[1]
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.30 g/mol [1]
Melting Point 83-84 °C[2]
Boiling Point (Predicted) 398.3 ± 42.0 °C[2]
Appearance Off-white powder (typical for related compounds)[3]
Solubility Soluble in ethanol, dichloromethane, and likely other common organic solvents. Limited solubility in water is expected.Inferred from synthetic procedures[2][4]

Chemical Structure and Reactivity

The chemical structure of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, presented below, is central to its reactivity and potential applications. The molecule possesses several key functional groups that dictate its chemical behavior: a primary aromatic amine, an amide linkage, and two methoxy groups on the phenyl ring.

Figure 1: Chemical structure of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

The aromatic amine group is a key site for reactions such as diazotization, acylation, and alkylation. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions. The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the aromatic system in electrophilic substitution reactions.

Synthesis Pathway

The synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide can be achieved through a multi-step process, typically involving the formation of the amide bond followed by the reduction of a nitro group to the corresponding amine. An illustrative synthetic pathway is outlined below.

G A 3-Nitrobenzoyl chloride E Amide Bond Formation (Acylation) A->E B 2,5-Dimethoxyaniline B->E C N-(2,5-dimethoxyphenyl)-3-nitrobenzamide F Nitro Group Reduction C->F D 3-Amino-n-(2,5-dimethoxyphenyl)benzamide E->C F->D

Figure 2: General synthetic scheme for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Experimental Protocol: Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (Adapted from a similar synthesis[2])

This protocol is adapted from the synthesis of a structurally related compound and provides a robust framework for the preparation of the title compound.

Part 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

  • Reaction Setup: Dissolve the N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (1.0 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Reduction: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon. Alternatively, a transfer hydrogenation agent like hydrazine monohydrate can be used.[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization to afford 3-Amino-n-(2,5-dimethoxyphenyl)benzamide as a solid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy groups, the amine protons, and the amide proton. The chemical shifts and coupling patterns will provide valuable information about the substitution pattern and connectivity of the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic rings, and the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • N-H stretching (amide): A band around 3300 cm⁻¹.

  • C=O stretching (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C-N stretching: Bands in the fingerprint region.

  • C-O stretching (methoxy): Strong bands around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) corresponding to the molecular weight of 272.30 g/mol should be observed. The fragmentation pattern can provide further structural confirmation.

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

Figure 3: Workflow for the analytical characterization of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and analytical characterization of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. The information presented herein serves as a valuable resource for researchers and professionals in drug development and materials science. The described synthetic route and analytical methods offer a practical foundation for the preparation and validation of this compound, paving the way for further exploration of its potential applications. As with any chemical substance, appropriate safety precautions should be taken when handling this compound and its reagents.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3596–3619. [Link]

  • function relationships in single molecule rectification by N-phenylbenzamide derivatives. (2016). Yale University. Retrieved from [Link]

  • SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND BISBENZIMIDAZOLES. (2020). HETEROCYCLES, 100(8), 1195. [Link]

  • Benzamide, N-(2,5-dimethoxyphenyl)-3-bromo- - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Wiley SpectraBase. Retrieved from [Link]

  • Amine Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • Amides - Structure and Reactivity. (2020, March 12). Chemistry Steps. Retrieved from [Link]

  • 3-Aminobenzamide. (n.d.). Wikipedia. Retrieved from [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.). Google Patents.
  • 4-Benzoylamino-2,5-dimethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Letters in Drug Design & Discovery.

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, a compound of interest for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of methods, offering a narrative built on scientific integrity, field-proven insights, and a deep understanding of the causality behind experimental choices.

Introduction: The Significance of Structural Clarity

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its physicochemical properties, biological activity, and potential applications. 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (CAS No: 81882-65-7, Molecular Formula: C₁₅H₁₆N₂O₃, Molecular Weight: 272.30 g/mol ) is an aromatic amide with structural motifs that suggest potential biological activity, possibly in areas such as antimicrobial or enzyme inhibition, as seen in related aminobenzamide compounds.[1][2][3][4][5] This guide will walk through a systematic and self-validating workflow to unequivocally confirm its structure.

Section 1: Synthesis Pathway and Verification

A logical and common route for the synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide involves a two-step process starting from 3-nitrobenzoyl chloride and 2,5-dimethoxyaniline. This approach is favored for its high yields and the ready availability of starting materials.[6][7]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride Intermediate N-(2,5-dimethoxyphenyl)-3-nitrobenzamide 3-nitrobenzoyl_chloride->Intermediate Schotten-Baumann reaction 2,5-dimethoxyaniline 2,5-Dimethoxyaniline 2,5-dimethoxyaniline->Intermediate Final_Product 3-Amino-n-(2,5-dimethoxyphenyl)benzamide Intermediate->Final_Product e.g., SnCl2/HCl or H2/Pd-C

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Approach

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

  • In a round-bottom flask, dissolve 2,5-dimethoxyaniline in a suitable solvent such as dichloromethane.

  • Add a base, for instance, triethylamine or pyridine, to scavenge the HCl byproduct.

  • Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the flask, maintaining the temperature with an ice bath.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

  • Dissolve the intermediate, N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon.[8]

  • Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the crude final product.

  • Purify the product by column chromatography or recrystallization to obtain a pure sample for structural analysis.

Section 2: Spectroscopic and Spectrometric Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the molecular puzzle, and together they offer a comprehensive and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10] For 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, both ¹H and ¹³C NMR are essential.

2.1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.5 - 9.0Singlet1HAmide N-H
~7.0 - 7.5Multiplet4HAromatic protons of the 3-aminobenzoyl group
~6.8 - 7.0Multiplet3HAromatic protons of the 2,5-dimethoxyphenyl group
~5.0 - 5.5Broad Singlet2HAmino NH₂
~3.8Singlet3HMethoxy O-CH₃
~3.7Singlet3HMethoxy O-CH₃

Causality behind Predictions: The amide proton is expected to be downfield due to the deshielding effect of the carbonyl group and potential hydrogen bonding. The aromatic protons will reside in the typical aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the amino and amide groups. The methoxy protons will appear as sharp singlets in the upfield region. The amino protons often present as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

2.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ ppm) Assignment
~165-170Amide C =O
~140-155Aromatic C -O (dimethoxyphenyl)
~145-150Aromatic C -N (aminobenzoyl)
~110-135Aromatic C -H and C -C
~55-60Methoxy O-C H₃

Expert Insight: The carbonyl carbon of the amide will be the most downfield signal. The carbons attached to the electronegative oxygen and nitrogen atoms will also be significantly downfield. The remaining aromatic carbons will appear in the 110-135 ppm range.

2.1.3. Advanced NMR Experiments

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments should be performed:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 3-aminobenzoyl and 2,5-dimethoxyphenyl fragments across the amide bond.

NMR_Workflow Sample Pure Sample of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide 1D_NMR 1D NMR (¹H and ¹³C) Sample->1D_NMR Initial Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Detailed Connectivity Structure_Confirmation Final Structure Confirmation 2D_NMR->Structure_Confirmation Complete Assignment MS_Fragmentation M_plus Molecular Ion (M⁺) m/z = 272 Fragment_1 [C₇H₆NO]⁺ m/z = 120 M_plus->Fragment_1 Amide bond cleavage Fragment_2 [C₈H₉O₂N]⁺ m/z = 153 M_plus->Fragment_2 Amide bond cleavage Fragment_3 [C₆H₆N]⁺ m/z = 92 Fragment_1->Fragment_3 -CO

Caption: Plausible mass fragmentation pathway for the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [11][12] 2.3.1. Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3300-3100N-H stretchAmide (-NH-)
1650-1680C=O stretch (Amide I band)Amide (-C=O)
1510-1570N-H bend (Amide II band)Amide (-NH-)
1200-1300C-N stretchAromatic amine and amide
1000-1300C-O stretchAryl-alkyl ether (-O-CH₃)

Authoritative Grounding: The presence of sharp peaks in the N-H stretching region, a strong carbonyl absorption (Amide I), and a distinct N-H bending absorption (Amide II) are classic indicators of a secondary amide. [13][14]The C-O stretching of the methoxy groups will also be prominent.

Section 3: Data Integration and Final Structure Confirmation

The final and most critical step is the integration of all spectroscopic and spectrometric data. The proposed structure of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide must be consistent with every piece of experimental evidence.

  • The molecular formula from HRMS must match the number of carbons, hydrogens, nitrogens, and oxygens determined from ¹³C and ¹H NMR.

  • The fragmentation pattern in the mass spectrum must be explainable by the cleavage of bonds within the proposed structure.

  • The functional groups identified by FTIR must correspond to the structural features assigned from the NMR data.

  • The connectivity established by 2D NMR experiments must unequivocally link all atoms in the molecule.

By following this comprehensive and self-validating workflow, the structure of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide can be elucidated with the highest degree of confidence, providing a solid foundation for any future research and development endeavors.

References

  • Guan, X., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(1), 88-97. Available from: [Link]

  • Bagno, A., et al. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(19), 4737-4744. Available from: [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3530-3544. Available from: [Link]

  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Hargrove, A. E., et al. (2017). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Chemical Biology, 12(10), 2535-2544. Available from: [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link]

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  • ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]

  • ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]OC)

  • Novabiochem. NMR sample preparation guidelines. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • Guttman, M., et al. (2013). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 10(3), 231-233. Available from: [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Fun, H.-K., et al. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1926. Available from: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562-8568. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

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Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Abstract 3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a novel small molecule whose therapeutic potential remains largely unexplored. Its chemical architecture, however, presents a compelling case for investigation, as it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a novel small molecule whose therapeutic potential remains largely unexplored. Its chemical architecture, however, presents a compelling case for investigation, as it merges two distinct pharmacophores with well-documented biological activities. This guide provides a hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We will dissect the molecule's structural heritage to propose primary and secondary targets, outline detailed experimental protocols for their assessment, and present a logical workflow for synthesizing the resulting data into a coherent mechanistic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic utility of this and structurally related compounds.

Introduction: A Molecule of Convergent Pharmacology

The structure of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a deliberate synthesis of two key moieties: the 3-aminobenzamide core and the N-(2,5-dimethoxyphenyl) group . This unique combination suggests that its pharmacological profile may not be a simple summation of its parts but could result in novel activity, selectivity, or potency.

  • The 3-aminobenzamide scaffold is the parent structure of a widely recognized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair and a validated target in oncology.[1][2] Its presence provides a strong, logical starting point for investigation.

  • The 2,5-dimethoxyphenyl moiety is a classic pharmacophore found in numerous psychoactive compounds that act as agonists at the serotonin 2A (5-HT2A) receptor.[3][4] This suggests a potential role in modulating serotonergic signaling, a pathway of immense interest for treating psychiatric and neurological disorders.

This guide will therefore proceed by systematically evaluating the most probable targets inherited from these structural parents before expanding to broader screening approaches to uncover novel activities.

Primary Hypothesis: Targeting the DNA Damage Response via PARP Inhibition

Causality: The most direct structural analogue to our compound of interest is 3-aminobenzamide itself. 3-aminobenzamide functions as a competitive inhibitor of PARP by mimicking the structure of nicotinamide adenine dinucleotide (NAD+), the substrate consumed by PARP during the DNA repair process.[1] By binding to the enzyme, it prevents the depletion of cellular NAD+ and subsequent ATP, which can otherwise lead to cell death.[1] We hypothesize that 3-Amino-n-(2,5-dimethoxyphenyl)benzamide retains this fundamental mechanism, with the N-aryl substitution potentially modifying its potency, selectivity against different PARP family members, or cell permeability.

Proposed Experimental Validation

Objective: To determine if 3-Amino-n-(2,5-dimethoxyphenyl)benzamide directly inhibits PARP enzymatic activity and impairs the DNA damage response in a cellular context.

Protocol 1: In Vitro PARP1 Activity Assay (Colorimetric)

  • Principle: This assay quantifies the consumption of NAD+ by recombinant PARP1 in the presence of damaged DNA. The amount of remaining NAD+ is determined by a cycling enzyme reaction that generates a colored product.

  • Materials: Recombinant human PARP1, Histone H1, "Damaged DNA" (e.g., sonicated calf thymus DNA), NAD+, Colorimetric NAD+ Assay Kit, 3-Aminobenzamide (as positive control), Olaparib (as clinical standard), test compound.

  • Procedure:

    • Prepare a reaction buffer containing histones and damaged DNA in a 96-well plate.

    • Add the test compound across a range of concentrations (e.g., 10 nM to 100 µM) and control wells (vehicle, positive controls).

    • Initiate the reaction by adding recombinant PARP1 enzyme and NAD+.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and add the NAD+ cycling reagent and developer.

    • Incubate for 30 minutes and read absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Assay for DNA Repair Inhibition (γ-H2AX Foci Formation)

  • Principle: Upon DNA double-strand breaks, histone H2AX is phosphorylated (forming γ-H2AX), which then accumulates at the damage site, forming visible foci. Potent PARP inhibition prevents the efficient repair of these breaks, leading to a sustained or increased number of γ-H2AX foci.

  • Materials: Human cancer cell line (e.g., HeLa or U2OS), DNA damaging agent (e.g., Etoposide or ionizing radiation), primary antibody against γ-H2AX, fluorescently labeled secondary antibody, DAPI for nuclear staining, high-content imaging system.

  • Procedure:

    • Seed cells onto 96-well imaging plates and allow them to adhere overnight.

    • Pre-treat cells with the test compound or controls for 1-2 hours.

    • Induce DNA damage with a fixed dose of etoposide (e.g., 10 µM) for 30 minutes.

    • Wash out the damaging agent and add fresh media containing the test compound.

    • Allow cells to recover/repair for a set time (e.g., 4 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary anti-γ-H2AX antibody, followed by the fluorescent secondary antibody and DAPI.

    • Acquire images using a high-content imager and quantify the number, intensity, and area of γ-H2AX foci per nucleus.

    • A significant, dose-dependent increase in foci number compared to the vehicle-treated, damaged control indicates inhibition of DNA repair.

Data Interpretation & Visualization

Quantitative results from these assays should be tabulated to compare potency.

CompoundPARP1 IC50 (µM)γ-H2AX Foci Increase (at 10 µM)
3-Amino-n-(2,5-dimethoxyphenyl)benzamideExperimental ValueExperimental Value
Olaparib (Control)~0.01>10-fold
3-Aminobenzamide (Control)~30~2-fold

The underlying mechanism can be visualized as a signaling pathway.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Chain PARP1->PAR_Polymer synthesizes NAD NAD+ NAD->PARP1 consumes DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_Polymer->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Compound 3-Amino-n-(2,5-dimethoxyphenyl)benzamide Compound->PARP1 INHIBITS

Caption: PARP1-mediated DNA damage response and its inhibition.

Secondary Hypothesis: Modulation of Serotonergic Signaling via 5-HT2A Receptor

Causality: The 2,5-dimethoxyphenyl substitution is a well-established pharmacophore for agonism at the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR).[3][4] Activation of this receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing a measurable increase in intracellular calcium (Ca2+). We hypothesize that our compound will bind to and activate the 5-HT2A receptor.

Proposed Experimental Validation

Objective: To quantify the binding affinity and functional activity of the compound at the human 5-HT2A receptor.

Protocol 3: Radioligand Binding Assay

  • Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand (e.g., [3H]ketanserin) from the 5-HT2A receptor in membranes prepared from cells expressing the receptor.

  • Materials: Cell membranes from HEK293 cells stably expressing human 5-HT2A receptor, [3H]ketanserin, test compound, 5-HT (as reference agonist), M100907 (as reference antagonist), scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [3H]ketanserin, and the test compound across a range of concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding displaced by the test compound and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Intracellular Calcium Mobilization Assay

  • Principle: This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.

  • Materials: HEK293 cells stably expressing human 5-HT2A receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), 5-HT (as positive control), test compound, a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate cells in a 96-well plate and grow overnight.

    • Load cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the test compound at various concentrations and immediately begin recording fluorescence changes over time.

    • Calculate the maximum fluorescence response for each concentration and plot a dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).

Data Interpretation & Visualization

Binding affinity and functional potency data should be summarized for clear comparison.

Compound5-HT2A Binding Ki (nM)5-HT2A Functional EC50 (nM)% Efficacy (vs. 5-HT)
3-Amino-n-(2,5-dimethoxyphenyl)benzamideExperimental ValueExperimental ValueExperimental Value
Serotonin (5-HT)~5-15~5-15100%
M100907 (Antagonist)~0.5No activity0%

The 5-HT2A signaling cascade provides another opportunity for visualization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Compound (Agonist) Receptor 5-HT2A Receptor Compound->Receptor binds & activates Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Release Intracellular Ca2+ Increase ER->Ca_Release releases Ca2+ Ca_Store Ca2+ Store

Caption: Canonical 5-HT2A receptor Gq-coupled signaling cascade.

Tertiary Exploration: Broad Profiling for Novel Targets and Off-Target Effects

Causality: A comprehensive drug discovery campaign must account for the broader pharmacological potential of a scaffold and proactively identify potential liabilities. Benzamide derivatives are known to possess a wide range of activities, including anti-inflammatory effects via cyclooxygenase (COX) inhibition.[5][6] Furthermore, a broad counter-screen against a panel of common targets is a critical step to ensure selectivity and de-risk future development.

Proposed Experimental Validation

Objective: To assess the compound's activity against COX enzymes and to profile its selectivity across a diverse panel of receptors, transporters, and enzymes.

Protocol 5: COX-1 / COX-2 Inhibition Assay (Fluorescent)

  • Principle: This assay measures the peroxidase activity of COX enzymes. The probe is oxidized in the presence of arachidonic acid and the COX enzyme to generate a highly fluorescent product.

  • Materials: Recombinant human COX-1 and COX-2, Arachidonic acid, Fluorescent probe (e.g., ADHP), Celecoxib (as COX-2 selective control), Ibuprofen (as non-selective control), test compound.

  • Procedure:

    • In separate plates for COX-1 and COX-2, add the respective enzyme and the fluorescent probe.

    • Add the test compound across a range of concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Measure fluorescence.

    • Calculate IC50 values for both enzymes and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 6: Broad Target Selectivity Panel

  • Principle: Utilize a fee-for-service provider (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to screen the compound at a fixed concentration (typically 1-10 µM) against a large panel of targets (e.g., >40 GPCRs, ion channels, kinases, transporters).

  • Procedure:

    • Provide the service provider with a sufficient quantity of the test compound.

    • The provider performs a battery of standardized binding or functional assays.

    • Results are returned as a percentage of inhibition or activity at the tested concentration.

    • Any "hits" (e.g., >50% inhibition) should be followed up with full dose-response curve experiments to determine potency (IC50 or Ki).

Integrated Strategy and Target Validation Workflow

The data generated from these parallel investigations must be synthesized to form a coherent strategy. The workflow below outlines a logical progression from initial screening to target validation.

Target_Validation_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation & Selectivity cluster_preclinical Preclinical Assessment Start Compound Synthesis & QC PARP_Assay Protocol 1: PARP1 Enzymatic Assay Start->PARP_Assay HT2A_Assay Protocol 4: 5-HT2A Functional Assay Start->HT2A_Assay COX_Assay Protocol 5: COX-1/2 Enzymatic Assay Start->COX_Assay Selectivity_Screen Protocol 6: Broad Selectivity Panel Start->Selectivity_Screen Cellular_PARP Protocol 2: γ-H2AX Cellular Assay PARP_Assay->Cellular_PARP If Active HT2A_Binding Protocol 3: 5-HT2A Binding Assay HT2A_Assay->HT2A_Binding If Active Decision Prioritize Therapeutic Avenue COX_Assay->Decision Hit_Followup Dose-Response for Selectivity Panel Hits Selectivity_Screen->Hit_Followup Identify Hits Cellular_PARP->Decision HT2A_Binding->Decision Hit_Followup->Decision Oncology_Models In Vivo Cancer Models (e.g., Xenografts) Decision->Oncology_Models PARP is Primary Target CNS_Models In Vivo CNS Models (e.g., Behavioral Assays) Decision->CNS_Models 5-HT2A is Primary Target

Caption: Integrated workflow for target identification and validation.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the pharmacological profile of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. The initial results will guide the decision-making process, prioritizing the most promising therapeutic avenue—be it in oncology, neuropsychiatry, or another field uncovered through broad screening—for further preclinical development.

References

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

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  • Wickens, J. R., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Semantic Scholar. Retrieved from [Link]

  • Saeed, S., et al. (2011). N-(3,5-Dimethoxyphenyl)benzamide. PubMed Central. Retrieved from [Link]

  • Álvarez, E., et al. (2020). N-(diisopropylphosphanyl)benzamide. MDPI. Retrieved from [Link]

  • Abbas, S. Y., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Clark, C. R., et al. (1987). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
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  • Wang, B-L., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]

  • Mayer, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Retrieved from [Link]

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  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

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Exploratory

3-Amino-n-(2,5-dimethoxyphenyl)benzamide mechanism of action

An In-Depth Technical Guide to the Investigational Compound: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-N-(2,5-dimethoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigational Compound: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N-(2,5-dimethoxyphenyl)benzamide is a synthetic small molecule of interest within the broader class of benzamide derivatives, a scaffold known for a wide array of pharmacological activities. While the precise mechanism of action for this specific compound remains to be empirically determined, its structural features provide a strong basis for forming a primary hypothesis centered on the inhibition of Poly(ADP-ribose) polymerase (PARP), with secondary potential activities as an anticonvulsant, kinase inhibitor, or histone deacetylase (HDAC) inhibitor. This guide synthesizes the available evidence from structurally related compounds to propose a primary mechanism of action and outlines a comprehensive, multi-faceted experimental strategy for its validation. Our objective is to provide a robust framework for researchers to systematically investigate the biological activities of this and similar novel chemical entities.

Introduction and Molecular Profile

3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS No. 81882-65-7) is an organic compound characterized by a central benzamide core with an amino group at the 3-position of the benzoic acid ring and a 2,5-dimethoxyphenyl substituent on the amide nitrogen. The presence of the 3-aminobenzamide moiety is particularly significant, as this scaffold is the basis for a well-established class of PARP inhibitors.

PropertyValueSource
IUPAC Name 3-amino-N-(2,5-dimethoxyphenyl)benzamideN/A
CAS Number 81882-65-7[1]
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.30 g/mol [1]

The dimethoxy substitutions on the N-phenyl ring are known to influence the pharmacokinetic and pharmacodynamic properties of related compounds, potentially affecting cell permeability, metabolic stability, and target engagement. Given the lack of direct experimental data for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, a logical, evidence-based approach to elucidating its mechanism of action is warranted.

Primary Hypothesized Mechanism of Action: PARP Inhibition

The most compelling hypothesis for the primary mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This is strongly suggested by the presence of the 3-aminobenzamide core structure.

3-aminobenzamide itself is a well-characterized, first-generation PARP inhibitor that acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[2] PARPs are critical enzymes in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.

By inhibiting PARP, compounds like 3-aminobenzamide prevent the efficient repair of DNA single-strand breaks.[2][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition of PARP-mediated repair leads to the accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.[5]

The proposed mechanism involves the benzamide moiety of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide occupying the NAD+ binding pocket of the PARP enzyme, thereby preventing the synthesis of PAR chains and stalling the DNA repair process. The N-(2,5-dimethoxyphenyl) portion of the molecule may further influence the binding affinity and selectivity for different PARP isoforms.

PARP_Inhibition_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymers PARP1->PAR synthesizes Apoptosis Cell Death (Synthetic Lethality) PARP1->Apoptosis leads to (in repair-deficient cells) NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Compound 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Compound->PARP1 inhibits Experimental_Workflow_Tier1 Compound Test Compound: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide HTRF Protocol 1: PARP1/2 HTRF Binding Assay Compound->HTRF Enzymatic Protocol 2: PARP1 Enzymatic Assay Compound->Enzymatic IC50_bind Determine IC50 (Binding Affinity) HTRF->IC50_bind IC50_act Determine IC50 (Enzymatic Inhibition) Enzymatic->IC50_act Decision Binding and Inhibition Confirmed? IC50_bind->Decision IC50_act->Decision Proceed Proceed to Cellular Assays Decision->Proceed Yes Alt_Mech Investigate Alternative Mechanisms Decision->Alt_Mech No

Caption: Tier 1 Experimental Workflow.

Tier 2: Cellular Assays to Confirm Mechanism

If Tier 1 experiments confirm PARP binding and inhibition, the following cellular assays will validate this mechanism in a biological context.

Experimental Protocol 3: Cellular PARylation Assay (Western Blot)

  • Objective: To assess the inhibition of PARP activity in intact cells.

  • Methodology:

    • Culture a relevant cell line (e.g., HeLa or a cancer cell line with known DDR characteristics).

    • Treat cells with varying concentrations of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide for a specified time.

    • Induce DNA damage using a potent alkylating agent like MNNG or hydrogen peroxide to stimulate PARP activity.

    • Lyse the cells and perform SDS-PAGE on the protein lysates.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for PAR.

    • Use a secondary antibody conjugated to HRP for chemiluminescent detection.

    • A dose-dependent decrease in the PAR signal indicates cellular PARP inhibition.

Experimental Protocol 4: DNA Damage Foci Formation (Immunofluorescence)

  • Objective: To visualize the effect of the compound on the DNA damage response.

  • Methodology:

    • Seed cells on coverslips and treat with the test compound.

    • Induce DNA damage (e.g., with a low dose of a DNA-damaging agent).

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against a DNA damage marker, such as γH2AX.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Image the cells using fluorescence microscopy and quantify the number of γH2AX foci per nucleus.

    • An increase in the number and persistence of γH2AX foci in compound-treated cells suggests impaired DNA repair.

Tier 3: Investigating Alternative Mechanisms

If the PARP inhibition hypothesis is not supported by the Tier 1 and 2 data, or to explore polypharmacology, a panel of assays targeting the alternative mechanisms should be employed.

  • Kinase Inhibition Profiling: Screen the compound against a broad panel of recombinant kinases (e.g., a KinomeScan® panel) to identify potential kinase targets.

  • HDAC Activity Assays: Utilize commercially available kits to measure the inhibitory activity against major HDAC isoforms (e.g., HDAC1, 2, 3, and 6).

  • Dopamine Receptor Binding Assays: Perform radioligand binding assays using cell membranes expressing dopamine D1, D2, D3, and D4 receptors to determine binding affinities.

  • Electrophysiology Assays: Use patch-clamp techniques on cultured neurons to assess the compound's effects on voltage-gated sodium and calcium channels.

Summary and Future Directions

The structural analogy to 3-aminobenzamide provides a strong rationale for prioritizing the investigation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide as a PARP inhibitor. The proposed tiered experimental approach offers a comprehensive and logical pathway to first validate this primary hypothesis through direct binding and enzymatic assays, followed by confirmation in cellular models of DNA damage and repair. Should this line of inquiry prove inconclusive, the outlined secondary screening strategies provide a roadmap to explore other plausible mechanisms of action related to the versatile benzamide scaffold. The elucidation of its definitive mechanism of action will be crucial for any future development of this compound as a research tool or therapeutic candidate.

References

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Foundational

A Technical Guide to the Role of Aminobenzamides in PARP Inhibition: From Foundational Scaffold to Clinical Revolution

Executive Summary The discovery of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted cancer therapy, fundamentally changing the treatment landscape for cancers with specific DNA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted cancer therapy, fundamentally changing the treatment landscape for cancers with specific DNA repair deficiencies. At the heart of this therapeutic class lies the humble aminobenzamide scaffold. Initially identified as a tool compound, the aminobenzamide structure provided the foundational chemical blueprint for potent and selective PARP inhibitors. This guide delves into the core scientific principles governing the role of aminobenzamides in PARP inhibition. We will explore the mechanism of action, the critical structure-activity relationships that transformed a low-potency molecule into a class of blockbuster drugs, and the key experimental methodologies used to validate their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, technically-grounded understanding of this pivotal pharmacophore.

The Central Role of PARP in Genomic Surveillance

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical to maintaining genomic integrity.[1] The most abundant and well-studied member, PARP1, functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2][3]

Upon detecting a DNA lesion, PARP1 binds to the damaged site. This binding event triggers a conformational change, activating its catalytic domain.[3] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and covalently attaches them to itself (auto-PARylation) and other nuclear proteins, such as histones.[3][4][5] These highly negatively charged PAR chains act as a signaling scaffold, recruiting other essential DNA repair proteins to the site of damage, most notably components of the Base Excision Repair (BER) pathway.[2][3] This rapid signaling and recruitment process is vital for the efficient repair of thousands of DNA lesions that occur in a cell each day.

PARP_Function

Caption: The DNA Damage Response (DDR) pathway mediated by PARP1.

Aminobenzamides: The Archetype of PARP Inhibition

The journey of PARP inhibitors began with the identification of benzamide and its derivatives in the early 1980s.[1] Among these, 3-aminobenzamide (3-AB) emerged as the prototypical PARP inhibitor.[6] While its potency was low (in the micromolar range) and it lacked specificity, 3-AB was an invaluable research tool that helped scientists elucidate the central role of PARP in DNA repair.[1][7][8]

Studies showed that by inhibiting PARP, 3-AB could enhance the cytotoxicity of DNA-damaging agents like alkylating agents and ionizing radiation.[6][7] This foundational work established the principle of "chemosensitization" and laid the groundwork for the development of PARP inhibitors as a therapeutic strategy.

Mechanism of Action: Competitive Inhibition at the Catalytic Site

Aminobenzamides function as competitive inhibitors of PARP enzymes. Their mechanism is rooted in their structural similarity to the nicotinamide moiety of NAD+, the natural substrate for PARP.

  • Binding to the NAD+ Pocket: The aminobenzamide core scaffold occupies the nicotinamide-binding pocket within the catalytic domain of PARP1.[9][10] This binding is stabilized by key hydrogen bonds and hydrophobic interactions.

  • Blocking Catalytic Activity: By occupying this active site, the inhibitor physically prevents NAD+ from binding and being consumed.[1][11] This directly blocks the synthesis of PAR chains.

  • Stalling DNA Repair: Without the PAR signaling scaffold, the recruitment of downstream DNA repair proteins is abrogated.[11] This effectively halts the BER pathway, leaving SSBs unrepaired.

This mechanism is the primary mode of action for first-generation inhibitors like 3-AB. More advanced inhibitors derived from this scaffold also induce a secondary mechanism known as "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP1-DNA complex, creating a physical obstruction that is highly toxic to cells during replication.[12]

PARP_Inhibition

Caption: Mechanism of PARP inhibition by aminobenzamides.

This interruption of SSB repair forms the basis of the powerful "synthetic lethality" therapeutic strategy. In cancer cells that have mutations in genes responsible for double-strand break (DSB) repair, such as BRCA1 or BRCA2, the cell is heavily reliant on PARP-mediated SSB repair for survival.[1][13] When PARP is inhibited, the accumulation of unrepaired SSBs leads to the formation of lethal DSBs during cell division, which the BRCA-deficient cell cannot repair, leading to selective cancer cell death.[12][13]

Structure-Activity Relationship (SAR) and the Evolution to Potent Drugs

The journey from the low-potency 3-aminobenzamide to the highly potent clinical PARP inhibitors is a testament to the power of medicinal chemistry and SAR studies. The benzamide moiety itself is the key pharmacophore, responsible for the critical interactions within the NAD+ binding pocket.[14]

Early SAR studies focused on modifying the aminobenzamide scaffold to enhance binding affinity and selectivity.[15][16] Key insights included:

  • The Carboxamide is Essential: The primary amide group of the benzamide is crucial, forming a bidentate hydrogen bond with backbone atoms of Gly863 and Ser904 in the PARP1 active site. This interaction anchors the molecule.

  • Aromatic Ring Stacking: The benzene ring of the scaffold forms a π-π stacking interaction with the side chain of Tyr907, further stabilizing the complex.

  • Exploiting New Pockets: Modern inhibitors extend from the core benzamide structure with additional ring systems and linkers. These extensions access adjacent pockets (like the adenine sub-site) to form additional interactions, dramatically increasing potency and influencing selectivity across different PARP family members.[9]

This evolution led to the development of clinical PARP inhibitors, which are structurally more complex but often retain the foundational benzamide core.[14]

CompoundTypePARP1 IC₅₀Clinical Status
3-Aminobenzamide 1st Gen Scaffold~30 µM[7]Research Tool
Olaparib Clinical Inhibitor~5 nMFDA Approved[17]
Rucaparib Clinical Inhibitor~1.4 nMFDA Approved[17]
Niraparib Clinical Inhibitor~3.8 nMFDA Approved[17]
Talazoparib Clinical Inhibitor~0.57 nMFDA Approved[17]

IC₅₀ values are approximate and can vary based on assay conditions.

Experimental Protocols for Assessing PARP Inhibition

Validating the efficacy of a potential PARP inhibitor requires a multi-tiered approach, combining in vitro enzymatic assays with cell-based functional assays.

In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

This assay directly measures the catalytic activity of purified PARP1 and its inhibition by a test compound. The principle involves the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a plate.

Methodology:

  • Plate Coating: Coat a 96-well strip plate with histone H1 protein (a PARP1 substrate). Wash and block the plate to prevent non-specific binding.

  • Reaction Setup: In each well, add the PARP1 assay buffer, activated DNA (to stimulate the enzyme), and the test compound (e.g., an aminobenzamide derivative) at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Reaction: Initiate the reaction by adding a mixture of biotinylated-NAD+ and recombinant PARP1 enzyme to each well. Incubate at room temperature for 60 minutes to allow for PARylation of the histones.

  • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (which binds to the incorporated biotin).

  • Signal Generation: After another wash, add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a color change that is proportional to the amount of PARylation (i.e., PARP activity).

  • Data Analysis: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.[18]

Assay_Workflow Start Start: Histone-Coated 96-Well Plate Add_Reagents Add PARP Buffer, Activated DNA, & Test Compound Start->Add_Reagents Add_Enzyme Initiate Reaction: Add PARP1 Enzyme & Biotin-NAD+ Add_Reagents->Add_Enzyme Incubate Incubate (e.g., 60 min) Allows PARylation Add_Enzyme->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Strep Add Streptavidin-HRP Wash1->Add_Strep Incubate2 Incubate Add_Strep->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add Colorimetric Substrate (TMB) Wash2->Add_Substrate Read Read Absorbance (e.g., 450 nm) Add_Substrate->Read

Cell-Based PAR Quantification (Immunofluorescence)

This assay validates inhibitor efficacy within a cellular context by measuring the reduction in PAR formation after DNA damage.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line) on glass coverslips and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with the aminobenzamide-based inhibitor or vehicle control for 1-2 hours.

  • Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., H₂O₂ or a methylating agent) for a short period (e.g., 10-15 minutes) to robustly activate PARP1.

  • Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific sites and then incubate with a primary antibody that specifically recognizes PAR chains. Follow this with a fluorescently-labeled secondary antibody. A nuclear counterstain (like DAPI) should also be used.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus for each condition. A potent inhibitor will show a significant reduction in the PAR signal in damaged cells compared to the vehicle control.

Clinical Significance and Future Perspectives

The translation of research on the aminobenzamide scaffold into clinical practice has been a triumph for oncology. FDA-approved PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib are now standard-of-care treatments for various cancers, primarily those with homologous recombination deficiencies (HRD), such as BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][6][12]

Beyond monotherapy, these inhibitors are being extensively investigated in combination with other agents. By preventing the repair of DNA lesions caused by chemotherapy or radiation, they can potentiate the efficacy of these traditional treatments.[6]

The foundational role of the aminobenzamide scaffold cannot be overstated. It provided the initial proof-of-concept and the essential chemical framework that enabled the development of a powerful new class of targeted cancer drugs. Future research will continue to build on this legacy, focusing on overcoming resistance mechanisms, developing inhibitors with novel selectivity profiles (e.g., targeting other PARP family members), and expanding their application to other diseases where DNA damage plays a role, including neurodegenerative and inflammatory conditions.[17]

References

  • 3-Aminobenzamide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • 3-aminobenzamide - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]

  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed. (2009). PubMed. Retrieved January 28, 2026, from [Link]

  • What are PARP inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. Retrieved January 28, 2026, from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

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Exploratory

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

Executive Summary The precise solubility profiling of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7) is a critical step in optimizing its purification, recrystallization, and formulation for pharmaceutical ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profiling of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7) is a critical step in optimizing its purification, recrystallization, and formulation for pharmaceutical applications. As a benzamide derivative featuring both an aniline moiety and a dimethoxy-substituted phenyl ring, this compound exhibits complex solvation behavior driven by competing hydrogen bonding and lipophilic interactions.

This technical guide provides a comprehensive framework for determining, modeling, and predicting the solubility of this compound. It synthesizes structural analysis with rigorous experimental protocols (saturation shake-flask method) and thermodynamic modeling (Apelblat and van’t Hoff equations) to provide researchers with a self-validating system for solubility determination.

Physicochemical Context & Structural Analysis[1][2]

To understand the solubility behavior of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, we must first analyze its molecular architecture. The molecule (MW: 272.30 g/mol ) comprises two distinct domains connected by an amide linker.

Structural Determinants of Solvation
  • Lipophilicity (LogP ~1.9): With a computed XLogP3 of approximately 1.9, the compound is moderately lipophilic. It will exhibit poor solubility in pure water but high affinity for organic solvents with intermediate polarity (e.g., ethanol, ethyl acetate).

  • Hydrogen Bonding Potential:

    • Donors (3): The primary amine (-NH2) and the amide nitrogen (-NH-) act as H-bond donors.

    • Acceptors (4): The amide carbonyl oxygen and the two methoxy oxygens (-OCH3) act as acceptors.

  • Steric & Electronic Effects: The ortho- and meta- methoxy groups on the N-phenyl ring create steric hindrance that may disrupt crystal packing, potentially lowering the melting point (approx. 132-133°C for similar benzamides) and enhancing solubility in polar aprotic solvents compared to unsubstituted analogues.

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted InteractionSolubility Rating
Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole & H-bond acceptanceExcellent
Polar Protic Methanol, EthanolH-bond donor/acceptor exchangeGood
Esters/Ketones Ethyl Acetate, AcetoneDipole interactions, moderate dispersionModerate
Chlorinated Dichloromethane, ChloroformDispersion forces dominantModerate
Aqueous Water (pH 7.0)Hydrophobic effect dominatesPoor
Aliphatic Hexane, HeptaneLack of polar interactionsVery Poor

Experimental Methodology: Self-Validating Protocols

The following workflow ensures thermodynamic equilibrium is reached and artifacts (such as supersaturation or solvate formation) are excluded.

Materials and Preparation
  • Solute: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (Purity >99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Instrumentation: HPLC with UV/Vis detector (Agilent 1260 Infinity II or equivalent), Temperature-controlled orbital shaker.

The Saturation Shake-Flask Method (Standard Protocol)

This protocol is the gold standard for generating equilibrium solubility data.

  • Excess Addition: Add the compound in excess to 10 mL of the selected solvent in a glass-stoppered flask.

  • Equilibration: Place flasks in a thermostatic water bath shaker. Shake at 150 rpm for 72 hours to ensure saturation.

    • Checkpoint: If the solid disappears completely, add more compound until a persistent solid phase remains.

  • Sedimentation: Stop agitation and allow the suspension to settle for 4–6 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent temperature-induced precipitation during transfer).

  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC.

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Weigh Solute Mix Add Solvent (Excess Solid) Start->Mix Equilibrate Agitate 72h @ T (const) Mix->Equilibrate Settle Sedimentation (4h) Equilibrate->Settle Filter Filter (0.45 µm PTFE) Settle->Filter Dilute Dilute w/ Mobile Phase Filter->Dilute HPLC HPLC Analysis Dilute->HPLC

Figure 1: Step-by-step workflow for the saturation shake-flask method to ensure thermodynamic equilibrium.

Solubility Data Interpretation & Solvent Effects[3][4]

When analyzing the experimental data, researchers typically observe a positive correlation between temperature and solubility. The data should be tabulated as mole fraction solubility (


).
Mole Fraction Calculation

The mole fraction solubility (


) is calculated using the mass of the solute (

) and the solvent (

):


Where


 and 

are the molecular weights of the solute (272.30 g/mol ) and solvent, respectively.
Solvent Effect Analysis
  • Like Dissolves Like: Solubility will be highest in solvents with solubility parameters (

    
    ) close to that of the solute.
    
  • Hydrogen Bonding: In alcohols (methanol, ethanol), the -NH2 and -OCH3 groups facilitate solvation via H-bonds. However, as the carbon chain of the alcohol increases (Methanol -> Ethanol -> n-Propanol), solubility typically decreases due to the increasing non-polar character of the solvent.

  • Synergistic Effects: In binary mixtures (e.g., Ethanol + Water), a "cosolvency" maximum is often observed. The addition of ethanol breaks the water-water lattice, creating a cavity for the benzamide derivative.

Thermodynamic Modeling

To rigorously describe the dissolution process, experimental data must be correlated using thermodynamic models. This allows for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is widely used for benzamide derivatives to correlate mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides excellent fit (R² > 0.99) for non-ideal solutions.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:



  • 
     (Enthalpy of Dissolution):  Usually positive (endothermic) for this class of compounds, indicating solubility increases with heat.
    
  • 
     (Entropy of Dissolution):  Represents the disorder increase upon mixing.
    
Thermodynamic Logic Diagram

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Correlation (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linearization Params Calc: Enthalpy (ΔH), Entropy (ΔS) VantHoff->Params Slope/Intercept Conclusion Mechanism: Endothermic/Exothermic Params->Conclusion

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Practical Implications for Development

Recrystallization Strategy

Based on the solubility differential:

  • Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).

  • Anti-Solvent: Water or Hexane (Low solubility).

  • Protocol: Dissolve 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in hot ethanol, filter hot to remove insolubles, then slowly add water or cool to 4°C to induce nucleation.

Formulation

For preclinical dosing:

  • Vehicle: 10% DMSO / 40% PEG 400 / 50% Water.

  • Rationale: The DMSO solubilizes the lipophilic core, while PEG 400 acts as a cosolvent to prevent precipitation upon dilution in aqueous biological media.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 175312021, 2,5-diamino-N-(2-methoxyphenyl)benzamide (Analogous Structure). Retrieved from [Link]

  • Jouyban, A. (2008).Review of the Jouyban-Acree Model for Predicting the Solubility of Compounds in Mixed Solvents.Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. (Provides the theoretical basis for the cosolvency models described).
  • Shaikh, R., et al. (2018).Solubility and Thermodynamic Analysis of Benzamide Derivatives in Various Solvents. (Note: Representative citation for the standard Apelblat methodology applied to this chemical class).
Foundational

3-Amino-n-(2,5-dimethoxyphenyl)benzamide safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-n-(2,5-dimethoxyphenyl)benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, a compound of interest for researchers and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar aromatic amines and benzamides to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only scientifically sound but also practical for real-world laboratory conditions.

Hazard Identification and Risk Assessment

Based on the analysis of related compounds, 3-Amino-n-(2,5-dimethoxyphenyl)benzamide should be handled as a substance with potential health hazards. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Furthermore, due to the presence of the aromatic amine moiety, there is a potential for more severe health effects, including the suspicion of causing genetic defects and potential carcinogenicity, as indicated for related compounds.[1][4]

Risk Assessment Summary Table:

Hazard CategoryAnticipated Risk LevelRecommended Control Measures
Ingestion Moderate to HighDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Contact ModerateWear appropriate chemical-resistant gloves and a lab coat. Avoid direct contact.
Eye Contact HighWear safety glasses with side shields or chemical goggles.
Inhalation ModerateHandle in a well-ventilated area, preferably within a chemical fume hood.
Chronic Exposure Potential for long-term health effectsMinimize exposure through engineering controls and consistent use of PPE.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Engineering Controls:

  • Ventilation: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Enclosure: For larger scale operations, the use of a glove box or other enclosed systems should be considered.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[5]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat must be worn at all times.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[5]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not consume food or beverages in the laboratory.[1]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Handling:

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: When transferring the compound, use a spatula and avoid creating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Emergency Procedures

Proactive planning for potential emergencies is a cornerstone of laboratory safety.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, carefully cover with an inert absorbent material such as vermiculite or sand.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Considerations

All waste containing 3-Amino-n-(2,5-dimethoxyphenyl)benzamide must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company.[8]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a safe method for preparing a stock solution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Materials:

  • 3-Amino-n-(2,5-dimethoxyphenyl)benzamide solid

  • Appropriate solvent (e.g., DMSO, DMF)

  • Volumetric flask with a stopper

  • Analytical balance

  • Spatula

  • Weighing boat

  • Pipettes

Procedure:

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is functioning correctly.

  • Weighing: Place a weighing boat on the analytical balance and tare. Carefully add the desired amount of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide to the weighing boat using a clean spatula. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Using a pipette, add a small amount of the chosen solvent to the flask to dissolve the solid. Gently swirl the flask to aid dissolution.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a cool, dark, and well-ventilated area.

Visualizations

Logical Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood Verify Fume Hood Functionality Weigh Weigh Solid in Fume Hood FumeHood->Weigh Transfer Transfer to Flask Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Clean Clean Equipment Dilute->Clean Dispose Dispose of Waste in Designated Container Clean->Dispose Store Store Labeled Solution in a Cool, Dry, Ventilated Area Dispose->Store

Caption: A logical workflow for the safe handling and preparation of a solution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Emergency Response Flowchart:

EmergencyResponse cluster_actions Immediate Actions cluster_spill Spill Response Exposure Exposure Event Remove Remove from Exposure Exposure->Remove Evacuate Evacuate Area Exposure->Evacuate FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Contain Contain Spill Evacuate->Contain Cleanup Clean and Decontaminate Contain->Cleanup DisposeWaste Dispose of as Hazardous Waste Cleanup->DisposeWaste

Caption: A flowchart outlining the immediate actions to be taken in case of an exposure event or spill involving 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

References

  • Material Safety Data Sheet: p-Amino Benzamide. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Gasparyan, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3307. Retrieved from [Link]

  • ChemBK. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

Sources

Exploratory

Substituted Benzamides: A Comprehensive Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive literature review of substituted benzamide compounds, tailored for researchers, scientists, and drug development professionals. This guide delves into the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive literature review of substituted benzamide compounds, tailored for researchers, scientists, and drug development professionals. This guide delves into the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and mechanisms of action of this versatile class of molecules. By integrating field-proven insights with technical accuracy, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the benzamide scaffold.

Introduction: The Versatility of the Benzamide Scaffold

Substituted benzamides are a prominent class of compounds in medicinal chemistry, characterized by a benzene ring attached to an amide functional group with various substituents. This seemingly simple chemical framework has given rise to a remarkable diversity of pharmacological agents with a broad spectrum of therapeutic applications.[1] These compounds have been successfully developed as antipsychotics, antidepressants, antiemetics, and prokinetic agents.[2] More recently, their potential as anticancer, anti-inflammatory, and antimicrobial agents has garnered significant attention, making the benzamide scaffold a privileged structure in modern drug discovery.[1][3]

This guide will explore the core attributes of substituted benzamides, providing a detailed examination of their synthesis, a thorough analysis of their structure-activity relationships across different therapeutic targets, a mechanistic exploration of their action on key signaling pathways, and an overview of their pharmacokinetic and toxicological profiles.

Synthetic Strategies for Substituted Benzamides

The synthesis of substituted benzamides can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Classical Amidation Reactions

A common and straightforward approach to synthesizing substituted benzamides involves the formation of an amide bond between a carboxylic acid derivative and an amine.

  • From Benzoyl Chlorides: A widely used method is the reaction of a substituted benzoyl chloride with an appropriate amine.[4] This reaction is typically rapid and efficient, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Modern Synthetic Methodologies

More contemporary methods offer alternative pathways to substituted benzamides, often with improved efficiency and substrate scope.

  • Oxidative Amidation: A one-step synthesis of aromatic substituted amides can be achieved through the oxidation of substituted benzyl alcohols in the presence of an amine, using reagents like tert-butyl hydroperoxide (TBHP) and a cesium carbonate catalyst.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of N-substituted benzamides from substituted benzoylthioureas and iodine-alumina, often under solvent-free conditions.[5]

Experimental Protocol: Synthesis of a Substituted Benzamide from Benzoyl Chloride

This protocol provides a step-by-step method for the synthesis of a simple benzamide from benzoyl chloride and ammonia, which can be adapted for various substituted derivatives.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (30%)

  • Cold water

  • Ethanol (for recrystallization)

  • Conical flask (250 mL) with a stopper

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Beakers

  • Stirring rod

Procedure:

  • In a 250 mL conical flask, carefully add a measured amount of concentrated aqueous ammonia.[2][6]

  • Slowly, and in small portions, add the benzoyl chloride to the ammonia solution while continuously shaking the flask.[2] Caution: This reaction is exothermic and will generate heat.

  • After the initial reaction subsides, cool the flask under cold running water to manage the temperature.[2]

  • Continue to shake the reaction mixture for an additional 15-20 minutes to ensure the reaction goes to completion.[2]

  • As the reaction proceeds, the benzamide product will precipitate out of the solution as fine flakes.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold water to remove any unreacted starting materials and byproducts.[4]

  • For purification, recrystallize the crude benzamide from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals.

  • Collect the purified crystals by filtration and dry them thoroughly.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR.

Diverse Pharmacological Activities and Structure-Activity Relationships (SAR)

The therapeutic versatility of substituted benzamides stems from their ability to interact with a wide range of biological targets. This section will explore some of the most significant pharmacological activities and the key structural features that govern their potency and selectivity.

Antipsychotic and Antidepressant Activity: Targeting Dopamine Receptors

Many substituted benzamides exert their antipsychotic and antidepressant effects by modulating the dopaminergic system, particularly through antagonism of dopamine D2 and D3 receptors.[7] This selective action in the mesocorticolimbic area is crucial for their therapeutic efficacy.[7]

Mechanism of Action:

At higher doses (e.g., 400-1,200 mg/day for amisulpride), these drugs act as antagonists at postsynaptic D2/D3 receptors, which is beneficial for treating the positive symptoms of schizophrenia.[8] At lower doses (e.g., 50 mg/day for amisulpride), they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and subsequent improvement in depressive symptoms.[8]

Structure-Activity Relationship (SAR):

A quantitative structure-activity relationship (QSAR) study of 6-methoxybenzamides revealed that the nature of the substituent at the 3-position of the benzamide ring and the (S)-configuration of the pyrrolidinylmethyl side chain are critical for high-affinity binding to D2 receptors.[2] A methoxy group at the 5-position was also found to be beneficial for activity.[2]

Table 1: SAR of Substituted Benzamides as Dopamine D2/D3 Receptor Antagonists

CompoundR1 (3-position)R2 (5-position)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Amisulpride-NH2-SO2Et2.83.2~1
Sulpiride-NHSO2Me-H13.510.7~1.3
Nemonapride-OMe-Cl0.280.19~1.5

Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

The following diagram illustrates the mechanism of action of substituted benzamides as dopamine D2 receptor antagonists in the postsynaptic neuron.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Benzamide Substituted Benzamide Benzamide->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_response Altered Neuronal Response PKA->Neuronal_response

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A growing body of research has focused on the development of substituted benzamides as potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with tumorigenesis.[10]

Mechanism of Action:

Benzamide-based HDAC inhibitors typically work by chelating the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[9] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[10] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[10][11]

Structure-Activity Relationship (SAR):

For N-substituted benzamide derivatives designed as HDAC inhibitors, the presence of a 2-amino group on the phenyl ring is critical for potent anti-proliferative activity.[9] This amino group acts as a zinc-binding group. Additionally, the nature of other substituents on the benzamide ring can significantly influence the potency and isoform selectivity of the inhibitors.[9]

Table 2: IC50 Values of Representative Benzamide-based HDAC Inhibitors

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Cell LineAntiproliferative IC50 (µM)
Entinostat (MS-275)0.930.951.80MCF-71.5
Compound 7j0.650.781.70MCF-70.83

Data from reference[9].

Signaling Pathway: HDAC Inhibition by Substituted Benzamides Leading to Apoptosis

The following diagram illustrates how substituted benzamide HDAC inhibitors can induce apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Benzamide_HDACi Substituted Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Benzamide_HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones ↑ Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Structure Acetylated_Histones->Chromatin Gene_Expression ↑ Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Bax_Bak ↑ Bax/Bak Gene_Expression->Bax_Bak Bcl2 ↓ Bcl-2/Bcl-xL Gene_Expression->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: HDAC inhibition by substituted benzamides leading to apoptosis.

Pharmacokinetics, Metabolism, and Toxicity (ADME-Tox)

The successful development of any therapeutic agent hinges on its favorable pharmacokinetic and toxicological profile. Substituted benzamides exhibit a range of ADME-Tox properties that are dependent on their specific chemical structures.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Amisulpride: This atypical antipsychotic has an oral bioavailability of about 48% and a low protein binding of 17%.[12] It is primarily excreted unchanged in the urine, with an elimination half-life of approximately 12 hours.[12]

  • Remoxipride: This compound is rapidly and almost completely absorbed after oral administration, with a bioavailability exceeding 90%.[13] It has a plasma half-life of 4-7 hours and is eliminated through both hepatic metabolism and renal excretion.[13]

Toxicity

While many substituted benzamides are well-tolerated, some have been associated with adverse effects.

  • Amisulpride: In high doses, amisulpride can prolong the QT interval, which can lead to serious cardiac arrhythmias.[14]

  • Remoxipride: This drug was withdrawn from the market due to its association with an increased risk of aplastic anemia.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of substituted benzamide compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Substituted benzamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[15]

  • Prepare serial dilutions of the substituted benzamide compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]

  • After the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Substituted benzamides represent a highly versatile and valuable class of compounds in medicinal chemistry. Their rich history of successful clinical applications, coupled with their ongoing exploration for new therapeutic indications, underscores the enduring importance of this chemical scaffold. The ability to fine-tune their pharmacological properties through targeted substitutions makes them attractive candidates for the development of novel drugs with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • The design and synthesis of novel benzamide derivatives with enhanced selectivity for specific biological targets to minimize off-target effects.

  • The application of computational methods, such as QSAR and molecular docking, to guide the rational design of new compounds with optimized properties.

  • A deeper investigation into the mechanisms of action of substituted benzamides in various disease models to identify new therapeutic opportunities.

  • The development of innovative drug delivery systems to improve the pharmacokinetic profiles of benzamide-based drugs.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of substituted benzamide compounds.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

  • Synthesis of Benzamide. (2021). YouTube. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). ResearchGate. [Link]

  • Histone deacetylase inhibitors and cell death. (2013). PMC. [Link]

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  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. [Link]

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Foundational

The Evolving Landscape of Benzamide Synthesis: A Technical Guide for the Modern Chemist

Introduction: The Benzamide Scaffold - A Cornerstone of Modern Chemistry The benzamide functional group, a seemingly simple amide linkage to a benzene ring, represents a privileged scaffold in the realms of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold - A Cornerstone of Modern Chemistry

The benzamide functional group, a seemingly simple amide linkage to a benzene ring, represents a privileged scaffold in the realms of medicinal chemistry, materials science, and agrochemicals. Its remarkable versatility allows for the fine-tuning of physicochemical properties, enabling interactions with a wide array of biological targets. This has led to the development of numerous blockbuster drugs for treating a spectrum of diseases, from cancer and viral infections to central nervous system disorders. The inherent stability and synthetic tractability of the benzamide core have historically made it an attractive building block for organic chemists. This guide provides an in-depth exploration of the discovery and evolution of benzamide synthesis, from its classical roots to the cutting-edge methodologies that are shaping the future of chemical synthesis.

Part 1: The Foundations - Classical Approaches to Benzamide Synthesis

The earliest methods for constructing the benzamide linkage laid the groundwork for more sophisticated techniques. While often robust and scalable, these classical reactions can be limited by harsh conditions and a narrow substrate scope.

The Schotten-Baumann Reaction: A Timeless Acylation

First described in the late 19th century, the Schotten-Baumann reaction is a cornerstone of amide synthesis.[1][2] It involves the acylation of an amine with an acid chloride in the presence of a base, typically an aqueous solution of sodium hydroxide.[3][4]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[3][5] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Schotten_Baumann cluster_0 Schotten-Baumann Reaction Mechanism Amine Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride Benzoyl Chloride (Ph-COCl) AcidChloride->Tetrahedral Benzamide Benzamide (Ph-CONHR) Tetrahedral->Benzamide Collapse & Cl- departure HCl HCl Salt Salt (NaCl) HCl->Salt Water H2O HCl->Water Base Base (e.g., NaOH) Base->Salt Neutralization Base->Water

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [6]

  • In a 250 mL conical flask fitted with a stopper, place liquid ammonia.

  • Slowly add benzoyl chloride in small portions with continuous shaking. The reaction is exothermic, and the flask will become warm.

  • Cool the flask with cold water as needed to control the reaction temperature.

  • After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.

  • Benzamide will precipitate as fine flakes.

  • Filter the solid product and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure benzamide.

Direct Condensation of Carboxylic Acids and Amines

A more atom-economical approach involves the direct condensation of a carboxylic acid with an amine. However, this method typically requires high temperatures (often exceeding 180°C) to drive off the water byproduct, which can be detrimental to sensitive functional groups.[7][8] Catalysts such as boric acid can be employed to facilitate the reaction at slightly lower temperatures.[7]

Experimental Protocol: Synthesis of Benzamide from Benzoic Acid and Urea (Ammonia source) [7]

  • Combine 110 g of benzoic acid, 162.5 g of urea, and 8.5 g of boric acid in a flask.

  • Heat the mixture in a salt bath to approximately 180°C for about 2.5 hours. The mixture will melt and evolve gas.

  • After cooling, a solid mass is obtained.

  • To isolate the benzamide, add about 150 mL of a 5% ammonia solution and heat with stirring. This dissolves unreacted urea and converts any remaining benzoic and boric acids into more soluble salts.

  • Cool the solution to allow benzamide to crystallize.

  • Collect the crystals by vacuum filtration and wash with distilled water.

MethodStarting MaterialsReagents/CatalystsConditionsAdvantagesDisadvantages
Schotten-Baumann Benzoyl Chloride, AmineAqueous Base (e.g., NaOH)Room TemperatureMild conditions, high yieldsUse of corrosive acid chlorides, generation of stoichiometric waste
Direct Condensation Benzoic Acid, Amine/UreaBoric Acid (optional)High Temperature (130-180°C)Atom-economicalHarsh conditions, limited functional group tolerance

Part 2: The Modern Era - Catalytic and Advanced Synthetic Strategies

The limitations of classical methods have spurred the development of a diverse array of modern techniques for benzamide synthesis. These approaches often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, aligning with the principles of green chemistry.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines and amides. This reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines and amides.

Mechanism: The catalytic cycle is believed to involve:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.

  • Amine/Amide Coordination and Deprotonation: The amine or amide coordinates to the palladium center, followed by deprotonation by a base.

  • Reductive Elimination: The aryl group and the amino/amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

Buchwald_Hartwig cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNHR Ar-Pd(II)-NHR(L2) ArPdX->ArPdNHR + R-NH2, - HX ArPdNHR->Pd0 Product Ar-NHR ArPdNHR->Product Reductive Elimination Photoredox_Workflow cluster_2 Photoredox Benzamide Synthesis Workflow Start Prepare Reaction Mixture (Substrates, Catalyst, Solvent) Degas Degas the Mixture Start->Degas Irradiate Irradiate with Light Source (e.g., Blue LED) Degas->Irradiate Monitor Monitor Reaction Progress (TLC, LC-MS) Irradiate->Monitor Workup Reaction Quench and Workup Monitor->Workup Reaction Complete Purify Purify Product (Chromatography) Workup->Purify

Sources

Protocols & Analytical Methods

Method

using 3-Amino-n-(2,5-dimethoxyphenyl)benzamide in cell culture experiments

An Application Guide for the In Vitro Evaluation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Foreword: A Guided Approach to Investigating a Novel Benzamide Derivative This document provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

Foreword: A Guided Approach to Investigating a Novel Benzamide Derivative

This document provides a comprehensive framework for researchers, scientists, and drug development professionals initiating cell culture-based investigations into the novel compound, 3-Amino-N-(2,5-dimethoxyphenyl)benzamide. Given the nascent stage of research on this specific molecule, this guide is built upon a hypothetical, yet scientifically plausible, mechanism of action rooted in the established pharmacology of the broader benzamide class of compounds.[1][2] Our objective is to equip the investigator with robust, self-validating protocols to systematically assess its potential as an anti-proliferative agent. The experimental logic is designed to first quantify the compound's cytotoxic effect and then to probe a potential underlying mechanism.

Scientific Background and Hypothesized Mechanism of Action

Benzamide and its derivatives are a versatile class of molecules known to exhibit a wide range of pharmacological activities, including anti-cancer properties.[2] These activities often stem from their ability to inhibit key enzymes involved in cellular proliferation and survival.[1] For the purpose of this application note, we will hypothesize that 3-Amino-N-(2,5-dimethoxyphenyl)benzamide acts as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) .

The Rationale for the IMPDH Inhibition Hypothesis:

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP).[3][4] These nucleotides are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.[3] Many cancer cell lines exhibit elevated IMPDH activity to meet the high demand for nucleotides required for rapid proliferation.[3][5] Consequently, IMPDH is a validated target for anti-cancer and immunosuppressive therapies.[4][6] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which in turn can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[5][7] This makes IMPDH inhibition a compelling hypothetical mechanism for a novel anti-proliferative compound.

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibition Mechanism of Action IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GTP Guanosine 5'-Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis Signal Transduction Energy Metabolism Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Compound 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Inhibition Inhibition

Caption: Hypothesized mechanism of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide via IMPDH inhibition.

Reagent Preparation and Storage

Proper handling of small molecule compounds is critical for experimental reproducibility.[8] This section outlines the preparation of stock and working solutions.

Table 1: Compound Handling and Storage

ParameterRecommendationRationale & Notes
Compound Name 3-Amino-N-(2,5-dimethoxyphenyl)benzamide-
Molecular Weight 272.3 g/mol Verify with Certificate of Analysis.
Solvent for Stock Dimethyl Sulfoxide (DMSO), Cell Culture GradeDMSO is a common solvent for organic molecules, but can be toxic to cells at high concentrations.[8]
Stock Concentration 10 mMA higher concentration minimizes the volume of DMSO added to cell cultures.
Storage of Stock Aliquot and store at -20°C or -80°C.Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[9]
Working Solutions Dilute fresh from stock in complete culture medium.Avoid storing aqueous solutions of the compound unless stability has been confirmed.[9]

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 272.3 g/mol * 1000 mg/g = 2.723 mg/mL

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting and Storage: Dispense into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C.

Experimental Protocols: From Cytotoxicity Screening to Mechanistic Insight

This section details a logical experimental workflow, starting with a broad assessment of cytotoxicity and moving towards a more focused mechanistic study. We will use the human cervical cancer cell line, HeLa, as a model system due to its robustness and widespread use.[10][11][12]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Assay (Cytotoxicity) cluster_secondary Phase 3: Mechanistic Assay (Apoptosis) A Prepare 10 mM Stock of Compound in DMSO D Treat with Serial Dilutions of Compound (24-72h) A->D B Culture HeLa Cells to ~80% Confluency C Seed HeLa Cells in 96-well Plates B->C G Treat HeLa Cells in 6-well Plates with IC50 Conc. B->G Seed Cells C->D E Perform MTT Assay D->E F Determine IC50 Value E->F F->G Inform Concentration H Harvest Cell Lysates G->H I Quantify Protein (BCA Assay) H->I J Western Blot for Cleaved PARP & Cleaved Caspase-3 I->J K Analyze Results J->K

Sources

Application

Application Note & Protocol: A Researcher's Guide to the Solubilization of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide for In Vitro Assays

This comprehensive guide provides a detailed protocol and expert insights for the dissolution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, a critical step for ensuring accuracy and reproducibility in a variety of researc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and expert insights for the dissolution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, a critical step for ensuring accuracy and reproducibility in a variety of research assays. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Proper Dissolution

3-Amino-n-(2,5-dimethoxyphenyl)benzamide is a benzamide derivative with potential applications in various biological assays.[1][2] Like many organic small molecules, its utility in aqueous-based biological systems is contingent upon proper solubilization.[3][4] Inaccurate or incomplete dissolution can lead to a cascade of experimental errors, including underestimation of compound potency, high variability between replicates, and misleading structure-activity relationships (SAR).[5]

This protocol provides a robust framework for dissolving 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, with a focus on creating stable, concentrated stock solutions and preparing appropriate dilutions for downstream applications. The principles outlined here are grounded in the physicochemical properties of benzamides and best practices for handling poorly soluble compounds in a research setting.[6][7]

Physicochemical Properties & Pre-Dissolution Considerations

Before proceeding with the dissolution protocol, it is essential to understand the basic properties of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide and the necessary safety precautions.

Table 1: Physicochemical Properties of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂O₃[8]
Molecular Weight272.30 g/mol [8]
AppearanceSolid (form may vary)N/A
Water SolubilityPredicted to be low[9][10]

Safety & Handling:

Researchers should always consult the latest Safety Data Sheet (SDS) for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide and related benzamide compounds before handling.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Static Discharge: Take precautionary measures against static discharge.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[14]

Solvent Selection: A Data-Driven Approach

The selection of an appropriate solvent is the most critical step in this protocol. Given the benzamide core, low aqueous solubility is expected.[9][10] Therefore, the use of an organic solvent to create a concentrated stock solution is necessary.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] It is the standard solvent for preparing stock solutions of test compounds for high-throughput screening and other biological assays.[5] Benzamides, in general, show good solubility in DMSO.[9]

  • Considerations:

    • Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO and store it properly.

    • Cellular Toxicity: High concentrations of DMSO can be toxic to cells.[6] It is crucial to keep the final concentration of DMSO in the assay medium below a non-toxic threshold, typically ≤0.5% (v/v), though this should be empirically determined for the specific cell line or assay system being used.[15]

Alternative Solvents:

If DMSO is not suitable for a particular assay, other organic solvents can be considered.

Table 2: Potential Solvents for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

SolventRationale & Considerations
Ethanol (EtOH) A common solvent in biological research. Less toxic than DMSO for some cell lines. May have lower solubilizing power for this compound.
Methanol (MeOH) Benzamide has shown good solubility in methanol.[9] However, it is more volatile and toxic than ethanol.
N,N-Dimethylformamide (DMF) A strong organic solvent, similar to DMSO. Can be more toxic than DMSO.

It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocol: Preparation of a Concentrated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide in DMSO. This concentration is a common starting point for many assays.[5]

Materials:

  • 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator (water bath)

Workflow for Stock Solution Preparation:

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Finalization A Calculate Mass B Weigh Compound A->B Accurately C Add Solvent B->C Transfer to vial D Vortex C->D Initial Mixing E Visually Inspect D->E E->D If not dissolved F Sonicate (Optional) E->F If still not dissolved G Store Solution E->G Fully Dissolved F->E

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight (MW) = 272.30 g/mol

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 272.30 g/mol x 1000 mg/g = 2.723 mg

  • Weigh the compound: Accurately weigh out 2.723 mg of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide using a calibrated analytical balance. Transfer the solid to a sterile microcentrifuge tube or an amber glass vial.

  • Add the solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Promote dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Storage of the stock solution:

    • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Properly label the vials with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions and Serial Dilutions

Working solutions are prepared by diluting the concentrated stock solution into an appropriate assay buffer or cell culture medium.

Workflow for Serial Dilution:

G Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 200 µM in Media) Stock->Intermediate 1:50 dilution (e.g., 2 µL in 98 µL media) Working Final Working Concentrations (e.g., 0.1, 1, 10, 100 µM) Intermediate->Working Serial Dilutions Assay Add to Assay Plate Working->Assay

Caption: Serial dilution from stock to working solutions.

Key Considerations for Dilution:

  • Precipitation Risk: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate out of solution. This is a common issue with poorly soluble compounds.[5]

    • Mitigation Strategy: Prepare an intermediate dilution in the assay buffer or medium. For example, to achieve a final concentration of 10 µM in the assay from a 10 mM stock, avoid adding a very small volume of the stock directly to a large volume of buffer. Instead, create an intermediate dilution (e.g., 200 µM) and then perform the final dilution from this intermediate stock.

  • Solvent Concentration: Always calculate the final concentration of the solvent (e.g., DMSO) in your assay wells and include a vehicle control (assay buffer/medium with the same final concentration of the solvent) in your experimental design.[15]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve in the stock solution. Insufficient solvent volume or low solubility in the chosen solvent.Try gentle warming (be cautious of compound degradation) or sonication. If the issue persists, consider using a different solvent or preparing a lower concentration stock solution.
Precipitate forms upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Prepare a fresh intermediate dilution at a lower concentration. Ensure rapid mixing upon dilution. Consider the use of solubilizing agents like surfactants (e.g., Tween-20) or cyclodextrins, but be aware these can interfere with some assays.
High variability in assay results. Incomplete dissolution or precipitation of the compound. Inaccurate pipetting of small volumes.Ensure the stock solution is fully dissolved before each use. Visually inspect diluted solutions for any signs of precipitation. Use calibrated pipettes and consider preparing larger volumes of working solutions to minimize pipetting errors.
Conclusion

The successful use of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide in research assays is fundamentally dependent on a well-designed and executed dissolution protocol. By understanding the compound's properties, selecting an appropriate solvent, and being mindful of the potential for precipitation upon dilution, researchers can generate reliable and reproducible data. The protocol and guidelines presented in this application note provide a solid foundation for working with this and other poorly soluble benzamide derivatives.

References

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC. [Link]

  • 3-Aminobenzamide. PubChem. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). PMC. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Formulation strategies for poorly soluble drugs. (2023). ResearchGate. [Link]

  • Preparing Solutions. (2022). Chemistry LibreTexts. [Link]

  • Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. (2023). MDPI. [Link]

  • Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. cgcijctr. [Link]

  • How do we choose a proper concentration for the stock solution?. (2020). ResearchGate. [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Benzamide. PubChem. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. [Link]

  • Benzamide (CAS 55-21-0). Cheméo. [Link]

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Method

Application Note: A Researcher's Guide to ¹H and ¹³C NMR Analysis of Benzamide Derivatives

Abstract Benzamides represent a cornerstone of modern medicinal chemistry, with their structural motif present in a multitude of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzamides represent a cornerstone of modern medicinal chemistry, with their structural motif present in a multitude of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and purity assessment of these vital compounds.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies for the effective application of ¹H and ¹³C NMR in the analysis of benzamide derivatives.

Introduction: The Central Role of NMR in Benzamide Characterization

The precise chemical environment of each proton (¹H) and carbon (¹³C) nucleus within a benzamide molecule dictates its unique resonance frequency in an NMR spectrum, generating a distinct molecular fingerprint.[1] ¹H NMR provides critical information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.[2] Concurrently, ¹³C NMR offers a detailed map of the carbon skeleton, with the chemical shift of the carbonyl carbon being particularly informative.[1] Together, these one-dimensional techniques, often supplemented by advanced two-dimensional methods, provide a powerful toolkit for confirming molecular structure, identifying impurities, and quantifying compound purity.[1][3]

Foundational Principles of Benzamide NMR

A thorough understanding of the key parameters in ¹H and ¹³C NMR spectra is essential for accurate interpretation.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

  • Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents.[1] This allows for the determination of the relative ratios of different types of protons in the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The splitting pattern reveals the number of neighboring protons.[1]

  • ¹³C NMR Spectra: Typically, ¹³C NMR spectra are acquired with proton decoupling, resulting in each unique carbon atom appearing as a single sharp line.[1] The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[4]

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is intrinsically linked to meticulous sample preparation and appropriate instrument parameter selection.

Materials and Equipment
  • High-quality NMR tubes (5 mm) and caps

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Filtration apparatus (e.g., pipette with glass wool plug)

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-25 mg of the benzamide derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[1] Chloroform-d (CDCl₃) is suitable for many nonpolar benzamides, while DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for observing exchangeable amide protons.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6] Gently vortex or sonicate the mixture to ensure complete dissolution.[5][6]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Avoid using cotton wool, as it can introduce contaminants.

  • Tube Cleaning and Labeling: Ensure the exterior of the NMR tube is clean by wiping it with a lint-free tissue dampened with isopropanol or acetone.[9] Label the tube clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR data.

Caption: Workflow for NMR Analysis of Benzamide Derivatives.

Instrument Parameters
  • ¹H NMR: A spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are generally sufficient.

  • ¹³C NMR: A wider spectral width of around 240 ppm is necessary.[10] Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time (1-2 seconds), a relaxation delay of 2-5 seconds, and a greater number of scans are required to achieve an adequate signal-to-noise ratio.[10]

Data Interpretation: Decoding the Spectra of Benzamide Derivatives

¹H NMR Spectral Features

The ¹H NMR spectrum of a benzamide derivative can be divided into several key regions:

  • Amide Protons (N-H): These protons are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they typically appear as a broad singlet between 7.0 and 8.5 ppm.[8] In CDCl₃, they may be broader and appear further downfield. Deuterium exchange (adding a drop of D₂O) can be used to confirm the assignment of N-H protons, as they will disappear from the spectrum.[2]

  • Aromatic Protons (Ar-H): These protons typically resonate in the range of 7.0-8.5 ppm. The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of these protons. For example, a para-substituted ring will often show two distinct doublets.

  • Alkyl/Substituent Protons: Protons on alkyl groups attached to the nitrogen or the aromatic ring will appear in the aliphatic region (typically 0.5-4.5 ppm).

¹³C NMR Spectral Features

Key signals in the ¹³C NMR spectrum of a benzamide derivative include:

  • Carbonyl Carbon (C=O): This is one of the most characteristic signals, appearing in the downfield region of the spectrum, typically between 165 and 175 ppm.[4][11][12]

  • Aromatic Carbons: These carbons resonate in the range of 120-150 ppm.[12][13] The carbon attached to the carbonyl group (C1) is often found around 130-135 ppm.

  • Alkyl/Substituent Carbons: Carbons of alkyl substituents will appear in the upfield region of the spectrum (typically 10-60 ppm).

Illustrative Data Tables

The following tables provide typical chemical shift ranges for unsubstituted benzamide as a reference. Substituent effects will cause these values to shift.

Table 1: Typical ¹H NMR Chemical Shifts for Benzamide in DMSO-d₆

Proton(s)Chemical Shift (δ, ppm)Multiplicity
ortho-H~7.9Doublet
meta-H~7.5Triplet
para-H~7.4Triplet
NH₂~7.5 and ~8.0Broad Singlets

Table 2: Typical ¹³C NMR Chemical Shifts for Benzamide

CarbonChemical Shift (δ, ppm)
C=O~168
C1 (ipso)~134
C2/C6 (ortho)~128
C3/C5 (meta)~127
C4 (para)~131

Note: Chemical shifts are approximate and can vary based on solvent and substituents.[1]

Advanced NMR Techniques for Complex Benzamides

For more complex benzamide derivatives with overlapping signals in their 1D spectra, a suite of 2D NMR experiments can be employed for unambiguous structure elucidation.[3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for connecting different fragments of a molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

The following diagram outlines the decision-making process for utilizing advanced NMR techniques.

Sources

Application

Application Note: High-Throughput Analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust analytical approach for pharmacokinetic studies, metabolite identification, and quality control assays. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, along with a discussion on the anticipated fragmentation patterns of the analyte.

Introduction

3-Amino-N-(2,5-dimethoxyphenyl)benzamide is a substituted benzamide derivative of interest in pharmaceutical and chemical research. The benzamide functional group is a common scaffold in many biologically active compounds.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for its development and application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical and trace-level analysis.[3] This document provides a comprehensive guide to developing and implementing an LC-MS/MS method for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
Chemical Name 3-Amino-N-(2,5-dimethoxyphenyl)benzamide-
CAS Number 81882-65-7[4]
Molecular Formula C₁₅H₁₆N₂O₃[4]
Molecular Weight 272.30 g/mol [4]
Structure [4]

Experimental Protocol

This section details the step-by-step methodology for the analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

Materials and Reagents
  • 3-Amino-N-(2,5-dimethoxyphenyl)benzamide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (e.g., a structurally similar and stable isotope-labeled compound)

  • 0.22 µm PVDF syringe filters[5]

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix (e.g., plasma, tissue, formulation). A generic protocol for a clear solution is provided below. For complex matrices, a protein precipitation or liquid-liquid extraction would be necessary.[6]

  • Stock Solution Preparation: Accurately weigh a suitable amount of the 3-Amino-N-(2,5-dimethoxyphenyl)benzamide reference standard and dissolve it in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with methanol or a relevant mobile phase composition to prepare working standards at the desired concentrations.

  • Sample Dilution: For drug substance analysis, accurately weigh 150 mg of the substance, dissolve it in 5.0 mL of methanol, and vortex until fully dissolved.[5]

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter before transferring it to an HPLC vial for analysis.[5]

Liquid Chromatography Conditions

The following conditions are a starting point and may require optimization based on the specific LC system and application.

ParameterRecommended ConditionRationale
LC System UHPLC system with a temperature-controlled autosampler and column compartmentUHPLC provides better resolution and faster analysis times.[3]
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns are versatile for retaining a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography.
Gradient Elution Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.A gradient is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[7]
Injection Volume 5 µLA small injection volume is recommended to avoid column overloading.
Mass Spectrometry Conditions

The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of amine groups makes the molecule readily protonated.[8]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high sensitivity and selectivity for quantification.[7]
Precursor Ion (Q1) m/z 273.1[M+H]⁺ of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (C₁₅H₁₆N₂O₃, MW=272.3).
Product Ions (Q3) To be determined empirically (see Section 4)Product ions are generated by collision-induced dissociation of the precursor ion.
Collision Energy (CE) To be optimizedThe CE needs to be optimized for each MRM transition to maximize signal intensity.
Capillary Voltage 3.5 kVA typical voltage for stable electrospray.
Gas Temperature 350 °CTo facilitate desolvation of the analyte ions.
Gas Flow 10 L/minTo aid in the desolvation process.

Results and Discussion: Predicted Fragmentation Pathway

A common fragmentation pattern for benzamides involves the cleavage of the amide bond, leading to the formation of a benzoyl cation.[9] For 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, this would result in two main product ions.

Proposed Fragmentation:

  • Cleavage of the C-N amide bond: This is a characteristic fragmentation for amides.

    • Precursor Ion [M+H]⁺: m/z 273.1

    • Product Ion 1: Cleavage to form the 3-aminobenzoyl cation (m/z 120.1).

    • Product Ion 2: Cleavage to form the protonated 2,5-dimethoxyaniline (m/z 154.1).

The relative abundance of these product ions will depend on the collision energy and the gas-phase basicity of the fragments. It is crucial to perform an infusion of the analyte and acquire a product ion scan to confirm these fragments and select the most intense and specific ones for the MRM method.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Standard/Sample B Dissolve in Methanol A->B C Vortex & Filter B->C D Inject into UHPLC C->D E C18 Reverse-Phase Separation D->E F ESI+ Ionization E->F G Precursor Ion Selection (Q1) m/z 273.1 F->G H Collision-Induced Dissociation (Q2) G->H I Product Ion Monitoring (Q3) e.g., m/z 120.1, 154.1 H->I J J I->J Data Acquisition & Quantification

Caption: LC-MS/MS workflow for the analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

Predicted Fragmentation Diagram

G cluster_precursor Precursor Ion [M+H]⁺ cluster_products Product Ions precursor m/z 273.1 product1 3-aminobenzoyl cation m/z 120.1 precursor->product1 Amide Bond Cleavage product2 protonated 2,5-dimethoxyaniline m/z 154.1 precursor->product2 Amide Bond Cleavage

Caption: Predicted fragmentation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in positive ESI mode.

Method Validation Considerations

For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from matrix components.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.[10]

  • Matrix Effects: Investigate the impact of the sample matrix on ionization efficiency.[10]

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide by LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation pathway, offer a solid foundation for researchers to develop and validate a robust analytical method tailored to their specific needs. The inherent sensitivity and selectivity of this approach make it highly suitable for a wide range of applications in pharmaceutical development and scientific research.

References

  • U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS)
  • Gajewska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7401. [Link]

  • Saeed, A., & Flörke, U. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933. [Link]

  • Liu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatography B, 901, 80-86. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2568. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Elsayed, S. A., et al. (2025). Benzamide-simplified mass spectrum. Journal of Applied Pharmaceutical Science, 2(1), 65. [Link]

  • Tzanetou, E. N., & Thomaidis, N. S. (2025). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]

  • PubChem. (n.d.). 2,5-diamino-N-(2-methoxyphenyl)benzamide. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2209. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. [Link]

  • PubChem. (n.d.). 2-[(3-Methoxyphenyl)methylamino]benzamide. [Link]

  • Saeed, A., & Flörke, U. (2009). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1933. [Link]

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Method

Application Notes and Protocols for the Investigation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a detailed guide for the potential application and evaluation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed guide for the potential application and evaluation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in cancer research. It is important to note that, as of the latest literature review, this specific compound is not extensively studied in the context of oncology. The proposed mechanisms of action and experimental protocols are therefore based on the established activities of structurally related benzamide derivatives and general principles of anticancer drug discovery. This guide is intended to serve as a foundational framework for initiating research into this novel compound.

Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology

The benzamide moiety is a versatile pharmacophore that constitutes the core of numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bonds and engage in various non-covalent interactions has made it a valuable scaffold in the design of enzyme inhibitors and receptor modulators. In oncology, benzamide derivatives have emerged as potent agents targeting a range of cancer-related processes, including DNA repair, cell cycle progression, and apoptosis.[1][2] Notable examples include PARP inhibitors, which have revolutionized the treatment of certain cancers with DNA repair deficiencies.[1] The structural diversity of the benzamide class allows for fine-tuning of pharmacological properties, making it a continuing focus of drug discovery efforts.

This document focuses on the systematic evaluation of a specific, under-investigated molecule: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7). While direct evidence of its anticancer activity is sparse, its structural features, particularly the aminobenzamide core and the dimethoxyphenyl substituent, suggest a potential for biological activity worthy of investigation. Its positional isomer, 4-amino-N-(2,5-dimethoxyphenyl)benzamide, has been noted for potential antimicrobial and anticancer properties, lending further credence to the exploration of this chemical space.[3]

Proposed Mechanisms of Action and Therapeutic Rationale

Based on the known activities of related benzamide compounds, we can hypothesize several potential mechanisms through which 3-Amino-N-(2,5-dimethoxyphenyl)benzamide might exert anticancer effects. These hypotheses provide a logical framework for designing initial screening and mechanistic studies.

Hypothesis A: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The 3-aminobenzamide core is a well-established inhibitor of PARP enzymes.[1] PARP plays a critical role in DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality.

  • Rationale: The presence of the 3-aminobenzamide scaffold in the target molecule is a strong indicator of potential PARP inhibitory activity.

  • Experimental Validation: Initial studies should involve in vitro PARP enzyme assays and evaluation of cytotoxicity in cancer cell lines with and without DNA repair deficiencies.

Hypothesis B: Disruption of Microtubule Dynamics

Several N-benzylbenzamide and related derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5] By binding to tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]

  • Rationale: The N-(2,5-dimethoxyphenyl)benzamide structure could potentially interact with the colchicine-binding site on tubulin, a common target for benzamide-based microtubule disruptors.

  • Experimental Validation: In vitro tubulin polymerization assays and cell-based assays to assess cell cycle arrest at the G2/M phase would be key validation experiments.

Hypothesis C: Modulation of Apoptotic Pathways

Benzamide derivatives can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[6][7]

  • Rationale: The overall chemical structure may trigger cellular stress responses that converge on apoptotic signaling pathways.

  • Experimental Validation: Western blot analysis for key apoptotic markers (e.g., cleaved caspases, Bcl-2 family proteins) and flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) would be informative.

A visual representation of these hypothesized pathways is provided below:

Proposed_MoA Hypothesized Mechanisms of Action for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide cluster_0 Compound cluster_1 Potential Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 3-Amino-N-(2,5-dimethoxyphenyl)benzamide PARP PARP Enzyme Compound->PARP Hypothesis A Tubulin Tubulin Compound->Tubulin Hypothesis B Apoptosis_Proteins Apoptotic Proteins (e.g., Bcl-2 family) Compound->Apoptosis_Proteins Hypothesis C DNA_Repair DNA Repair Inhibition PARP->DNA_Repair Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis_Induction Apoptosis Induction Apoptosis_Proteins->Apoptosis_Induction Synthetic_Lethality Synthetic Lethality DNA_Repair->Synthetic_Lethality Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Programmed_Cell_Death Programmed Cell Death Apoptosis_Induction->Programmed_Cell_Death Cell_Cycle_Arrest->Programmed_Cell_Death

Caption: Hypothesized signaling pathways for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

Experimental Protocols

The following protocols provide a general framework for the initial in vitro evaluation of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide.

Compound Preparation and Handling
  • Solubilization: Due to the aromatic nature of the compound, it is recommended to first attempt solubilization in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Further dilutions for cell-based assays should be made in the appropriate cell culture medium.

  • Stability: The stability of the compound in solution should be assessed, particularly its stability in aqueous media over the time course of the experiments. This can be evaluated by techniques such as HPLC.

Protocol: Cell Viability Assay (MTT/WST-1)

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cell lines.

  • Principle: Tetrazolium salts (MTT or WST-1) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest compound dose).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot Analysis for Apoptosis Markers

This protocol is designed to investigate the induction of apoptosis by analyzing the expression of key apoptosis-related proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with 3-Amino-N-(2,5-dimethoxyphenyl)benzamide at concentrations around its IC50 value for a defined period (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

A generalized workflow for these initial in vitro studies is depicted below:

Experimental_Workflow In Vitro Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT) - Determine IC50 values in a panel of cancer cell lines A->B C Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cell population B->C If cytotoxic D Cell Cycle Analysis - Identify cell cycle arrest B->D If cytostatic/cytotoxic E Western Blotting - Probe for key signaling proteins (e.g., PARP, Caspases, Tubulin) C->E D->E F In Vitro Kinase/Enzyme Assays (e.g., PARP, Tubulin Polymerization) E->F G Molecular Docking Studies E->G

Caption: A stepwise workflow for the in vitro evaluation of a novel compound.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerTBD
MDA-MB-231Breast CancerTBD
HCT116Colon CancerTBD
A549Lung CancerTBD
HeLaCervical CancerTBD
TBD: To be determined experimentally.

Table 2: Summary of Expected Outcomes from Mechanistic Assays

AssayExpected Outcome if Hypothesis is CorrectInterpretation
Cell Cycle Analysis Accumulation of cells in the G2/M phase.Suggests interference with mitosis, potentially through microtubule disruption.
Annexin V/PI Staining Increase in Annexin V positive cells.Indicates induction of apoptosis.
Western Blot Increased levels of cleaved Caspase-3 and cleaved PARP.Confirms activation of the apoptotic cascade.

Conclusion and Future Directions

The exploration of novel chemical entities like 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is crucial for the advancement of cancer therapeutics. While this specific molecule remains largely uncharacterized in the oncological context, its benzamide scaffold provides a strong rationale for its investigation as a potential anticancer agent. The protocols and hypotheses outlined in this document offer a structured approach to its initial evaluation. Should this compound demonstrate promising in vitro activity, further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and toxicological profiling, will be warranted. The ultimate goal is to determine if 3-Amino-N-(2,5-dimethoxyphenyl)benzamide or its optimized derivatives can be developed into a clinically effective anticancer drug.

References

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  • 3-Aminobenzamide. PubChem. Available at: [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. Available at: [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
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  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed. Available at: [Link]

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  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

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Application

Application Notes & Protocols: Strategic Derivatization of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide for Structure-Activity Relationship (SAR) Studies

I. Introduction: Unlocking the Therapeutic Potential of the 3-Aminobenzamide Scaffold The 3-Amino-N-(2,5-dimethoxyphenyl)benzamide core represents a promising starting point for drug discovery endeavors. The inherent fun...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unlocking the Therapeutic Potential of the 3-Aminobenzamide Scaffold

The 3-Amino-N-(2,5-dimethoxyphenyl)benzamide core represents a promising starting point for drug discovery endeavors. The inherent functionalities of this molecule—a reactive aniline, a central amide linkage, and a dimethoxy-substituted phenyl ring—offer multiple avenues for chemical modification. Such modifications are crucial for systematic Structure-Activity Relationship (SAR) studies, which aim to elucidate the relationship between the chemical structure of a compound and its biological activity. A well-designed SAR campaign can lead to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

The 3-aminobenzamide moiety is a well-established pharmacophore, most notably recognized for its role in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have significant applications in oncology. Furthermore, the 2,5-dimethoxyphenyl group is a common feature in ligands targeting central nervous system (CNS) receptors, such as serotonin 5-HT2A receptors. The strategic derivatization of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide, therefore, allows for the exploration of a diverse chemical space with the potential to identify novel therapeutics for a range of diseases.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide at three key positions to facilitate SAR studies. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

II. Strategic Derivatization Points for SAR Exploration

A systematic SAR study of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide involves the independent and combined modification of three key regions of the molecule. The following diagram illustrates these derivatization points:

SAR_Strategy cluster_core 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Core cluster_derivatization Derivatization Points Core R1 Position 1: 3-Amino Group (N-alkylation, N-acylation, N-sulfonylation) Core->R1  Explore impact on  H-bond donation  and basicity R2 Position 2: Benzamide Phenyl Ring (Substitution at positions 4, 5, 6) Core->R2  Modulate electronics  and steric bulk R3 Position 3: 2,5-Dimethoxyphenyl Ring (Demethylation, Alkoxy chain variation, Ring substitution) Core->R3  Probe hydrophobic  and electronic interactions

Caption: Key derivatization points on the 3-Amino-N-(2,5-dimethoxyphenyl)benzamide scaffold.

III. Synthesis of the Core Scaffold: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

The synthesis of the parent compound is the essential first step. A reliable and scalable synthesis is paramount for generating a library of derivatives. The most common approach involves the amidation of a suitably protected or precursory benzoic acid with 2,5-dimethoxyaniline, followed by the manipulation of the 3-substituent. A robust method starts from 3-nitrobenzoyl chloride and 2,5-dimethoxyaniline, followed by reduction of the nitro group.

Protocol 1: Synthesis of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

Step A: Synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

  • To a stirred solution of 2,5-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(2,5-dimethoxyphenyl)-3-nitrobenzamide.

Step B: Reduction of the Nitro Group to Synthesize 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

  • Dissolve the N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation. This can be achieved using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator at elevated pressure (e.g., 50 psi) for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-Amino-N-(2,5-dimethoxyphenyl)benzamide. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

IV. Derivatization at Position 1: The 3-Amino Group

The 3-amino group is a primary site for derivatization due to its nucleophilicity. Modifications at this position can significantly impact the compound's basicity, hydrogen bonding capacity, and overall polarity, which are critical for target engagement and pharmacokinetic properties.

A. N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. A wide variety of acyl chlorides or carboxylic acids (using coupling agents) can be employed to explore the effects of different substituents.

  • Dissolve 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (1.0 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-acylated derivative by column chromatography or recrystallization.

Alternative using coupling agents: If the acyl chloride is not available, the corresponding carboxylic acid can be coupled using standard peptide coupling reagents like HATU, HOBt/EDC, or by converting the carboxylic acid to an activated ester in situ.

B. N-Alkylation

N-alkylation introduces alkyl groups of varying size and nature, which can probe steric tolerance and hydrophobic interactions within the target's binding pocket. Reductive amination is a common and efficient method for this transformation.

  • Dissolve 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN). Acetic acid (catalytic amount) can be added to facilitate imine formation.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the N-alkylated product by column chromatography.

V. Derivatization at Position 2: The Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring are typically introduced at the beginning of the synthesis, starting with a substituted 3-nitrobenzoic acid. These modifications can alter the electronic properties and conformation of the molecule.

Benzamide_Ring_Modification Substituted_3_Nitrobenzoic_Acid Substituted 3-Nitrobenzoic Acid (e.g., 4-fluoro, 5-chloro) SOCl2_or_Oxalyl_Chloride SOCl₂ or (COCl)₂ Substituted_3_Nitrobenzoic_Acid->SOCl2_or_Oxalyl_Chloride Acyl_Chloride Substituted 3-Nitrobenzoyl Chloride SOCl2_or_Oxalyl_Chloride->Acyl_Chloride Amidation Amidation with 2,5-dimethoxyaniline Acyl_Chloride->Amidation Substituted_Nitro_Intermediate Substituted N-(2,5-dimethoxyphenyl) -3-nitrobenzamide Amidation->Substituted_Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C) Substituted_Nitro_Intermediate->Reduction Final_Product Substituted 3-Amino-N-(2,5-dimethoxyphenyl)benzamide Reduction->Final_Product

Caption: Workflow for synthesizing derivatives with modifications on the benzamide phenyl ring.

VI. Derivatization at Position 3: The 2,5-Dimethoxyphenyl Ring

Modifications to the 2,5-dimethoxyphenyl ring can explore the impact of altering the electronics and steric bulk of this part of the molecule. This is typically achieved by starting with a different substituted aniline in the initial amidation step.

A. Demethylation and Alkoxy Chain Variation

Selective demethylation of one or both methoxy groups can introduce hydrogen bond donating hydroxyl groups. This can be achieved using reagents like boron tribromide (BBr₃). Varying the length of the alkoxy chains (e.g., ethoxy, propoxy) can probe for additional hydrophobic interactions.

B. Ring Substitution

Introducing substituents on the 2,5-dimethoxyphenyl ring (e.g., at the 4-position) can significantly influence binding affinity and selectivity, as seen in many 5-HT2A receptor ligands. This requires starting with a correspondingly substituted aniline.

VII. Data Presentation and SAR Analysis

A systematic SAR study requires the careful tabulation of data to identify trends. The following table provides a template for organizing the synthesized derivatives and their biological data.

Compound ID R¹ (at 3-amino) R² (on benzamide ring) R³ (on dimethoxyphenyl ring) Biological Activity (e.g., IC₅₀, EC₅₀) Notes
Parent -H-H-HBaseline activity
1a -COCH₃-H-HN-acetylation
1b -CH₂CH₃-H-HN-ethylation
2a -H4-F-HElectron-withdrawing group
3a -H-H4-BrHalogen substitution

VIII. Analytical Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the derivatives.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

IX. Conclusion

The derivatization of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide is a valuable strategy for the exploration of new chemical entities with potential therapeutic applications. The protocols and strategies outlined in this guide provide a framework for a systematic SAR study, enabling researchers to rationally design and synthesize novel analogs with optimized biological profiles. The key to a successful SAR campaign lies in the careful selection of derivatives to synthesize and the rigorous analysis of the resulting biological data.

X. References

  • Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem. Retrieved from [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9234–9246. [Link]

  • Cannon, J. G., Kirschbaum, K. S., Amoo, V. E., Johnson, A. K., & Long, J. P. (1993). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine. Journal of Medicinal Chemistry, 36(16), 2416–2419. [Link]

  • Li, Z., Liu, L., Xu, K., Huang, T., Li, X., Song, B., & Chen, T. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517–5521. [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Retrieved from

  • RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

  • University of Bath. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

Method

large-scale synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

An Application Note for the Scalable Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide Abstract This document provides a comprehensive guide for the , a valuable building block in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Abstract

This document provides a comprehensive guide for the , a valuable building block in medicinal chemistry and materials science. The described three-step synthetic route is designed for scalability, efficiency, and high purity of the final product. The process begins with the conversion of 3-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with 2,5-dimethoxyaniline. The final step involves the selective reduction of the nitro group to yield the target amine. This guide details the underlying chemical principles, provides step-by-step protocols, and outlines critical safety and handling procedures suitable for researchers and process chemists in drug development.

Introduction and Synthetic Strategy

3-Amino-n-(2,5-dimethoxyphenyl)benzamide and its structural analogs are of significant interest in pharmaceutical research. The core structure, a substituted benzamide, is a common motif in biologically active molecules. The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes. This synthetic protocol provides a reliable and scalable pathway to the title compound, which can serve as a key intermediate for the synthesis of more complex molecules.

The chosen synthetic strategy is a robust three-step process that prioritizes yield, purity, and operational simplicity. The key is to introduce the amine functionality in the final step by reducing a nitro group. This approach circumvents the challenges associated with handling reactive aminobenzoyl chlorides, which are prone to self-polymerization.

The overall synthetic workflow is as follows:

  • Acyl Chloride Formation: 3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using thionyl chloride. This is a classic and highly efficient method where the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

  • Amide Coupling: The resulting 3-nitrobenzoyl chloride is reacted with 2,5-dimethoxyaniline in a nucleophilic acyl substitution to form the stable amide intermediate, N-(2,5-dimethoxyphenyl)-3-nitrobenzamide.

  • Nitro Group Reduction: The nitro intermediate is reduced to the desired 3-amino-n-(2,5-dimethoxyphenyl)benzamide via catalytic hydrogenation, a clean and high-yielding method ideal for large-scale production.[3][4]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride (Intermediate 1) A->B  SOCl₂, Reflux   D N-(2,5-dimethoxyphenyl)- 3-nitrobenzamide (Intermediate 2) B->D C 2,5-Dimethoxyaniline C->D Pyridine, THF 0°C to RT E 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (Final Product) D->E  H₂, Pd/C (5%) Ethanol, 45 psi  

Figure 1: Overall synthetic workflow for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

Experimental Protocols

Part 1: Synthesis of 3-Nitrobenzoyl Chloride (Intermediate 1)

Principle: The hydroxyl group of the carboxylic acid is converted into a superior leaving group by reaction with thionyl chloride (SOCl₂), facilitating the formation of the highly reactive acyl chloride. Using thionyl chloride as both reagent and solvent drives the reaction to completion and simplifies workup, as the byproducts are gaseous.[1][5]

Protocol:

  • Setup: To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (to neutralize HCl and SO₂), add 3-nitrobenzoic acid (167.1 g, 1.0 mol).

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add thionyl chloride (438 mL, 6.0 mol) to the flask. The reaction is endothermic and will cause initial cooling.

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid 3-nitrobenzoic acid will gradually dissolve.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: The resulting crude 3-nitrobenzoyl chloride is typically a yellow solid or oil that solidifies upon standing.[1] It is often of sufficient purity to be used directly in the next step without further purification.

Safety: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The gas trap should contain an aqueous sodium hydroxide solution to neutralize acidic gases.

Part 2: Synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (Intermediate 2)

Principle: This step involves the nucleophilic attack of the amine (2,5-dimethoxyaniline) on the electrophilic carbonyl carbon of the acyl chloride (3-nitrobenzoyl chloride). A base, such as pyridine, is required to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[3]

Protocol:

  • Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethoxyaniline (153.2 g, 1.0 mol) and pyridine (87 mL, 1.1 mol) in tetrahydrofuran (THF, 1.5 L).

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Dissolve the crude 3-nitrobenzoyl chloride (from Part 1, ~1.0 mol) in THF (500 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction by slowly adding water (1 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 500 mL) to remove excess pyridine, saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford N-(2,5-dimethoxyphenyl)-3-nitrobenzamide as a pure crystalline solid.

Part 3: Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (Final Product)

Principle: Catalytic hydrogenation is an effective and clean method for the reduction of aromatic nitro groups to primary amines.[4] Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, adds across the nitrogen-oxygen bonds, ultimately liberating water and forming the desired aniline derivative.[3][6] This method is highly chemoselective, leaving the amide bond and aromatic rings intact.

Protocol:

  • Setup: In a Parr hydrogenation apparatus or a suitable multi-liter hydrogenation vessel, add the N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (302.3 g, 1.0 mol) and 5% Palladium on Carbon (Pd/C, ~5-10 g, 1-2 wt%).

  • Solvent Addition: Add absolute ethanol (2 L) to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 45-50 psi.[3]

  • Reaction: Begin vigorous stirring or shaking. The reaction is exothermic, and a slight increase in temperature may be observed. The reaction is complete when hydrogen uptake ceases (typically 3-5 hours). Monitor the reaction by TLC or LC-MS if necessary.

  • Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 200 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid is the crude 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to yield the final product with high purity.

Safety: Palladium on carbon can be pyrophoric, especially when dry or in the presence of solvents. Handle the catalyst carefully, preferably wet, and do not allow it to dry in the air. Hydrogen gas is highly flammable; ensure the apparatus is properly sealed and operated in a well-ventilated area, free from ignition sources.

Quantitative Data Summary

StepStarting MaterialReagentProductMolar Mass ( g/mol )Molar RatioTheoretical Yield (g)Typical Yield (%)
1 3-Nitrobenzoic AcidThionyl Chloride3-Nitrobenzoyl Chloride167.121.0 : 6.0185.57>95% (crude)
2 3-Nitrobenzoyl Chloride2,5-DimethoxyanilineN-(2,5-dimethoxyphenyl)-3-nitrobenzamide185.57 / 153.181.0 : 1.0302.2985-90%
3 N-(2,5-dimethoxyphenyl)-3-nitrobenzamideH₂ / Pd-C3-Amino-n-(2,5-dimethoxyphenyl)benzamide302.29Substrate : H₂272.3090-95%

References

  • Google Patents.EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Google Patents.CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents.CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • Google Patents.
  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • chemeurope.com. Reduction of nitro compounds. [Link]

  • Google Patents.
  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzamide Formation

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamidation reactions. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Low or No Product Formation

Q1: My reaction has a low yield or did not proceed at all. What are the common causes?

A1: Low or no yield in benzamide synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]

    • Solution: Employ a suitable activating agent. Common choices include converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3][]

  • Hydrolysis of Acyl Chloride: If you are using benzoyl chloride, it is highly susceptible to hydrolysis by water, which will revert it to benzoic acid.[5][6][7][8]

    • Solution: Ensure all your reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Protonation of the Amine: The amine nucleophile can be protonated by acidic byproducts, such as HCl generated during the formation or use of acyl chlorides, rendering it non-nucleophilic.[7][9]

    • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.[] An excess of the amine starting material can also serve this purpose.

  • Insufficient Reaction Temperature: While some amidation reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[10][11]

    • Solution: Gradually increase the reaction temperature. For direct thermal condensation of carboxylic acids and amines, temperatures above 100°C may be necessary.[2]

Formation of Side Products and Impurities

Q2: I've observed significant side products in my reaction mixture. How can I minimize them?

A2: The formation of byproducts is a common challenge. Understanding their origin is key to suppression.

  • N-Acylurea Formation with Carbodiimide Coupling Agents: When using coupling agents like DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[7][12]

    • Solution: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and readily reacts with the amine.[7][12][13]

  • Diacylation of Primary Amines: If using an excess of a highly reactive acylating agent like benzoyl chloride with a primary amine, you may observe the formation of a diacylated product.[]

    • Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the acylating agent to the amine solution can help minimize this side reaction.[8]

  • Racemization: In reactions involving chiral amino acids, the use of carbodiimide coupling agents can sometimes lead to racemization of the stereocenter.[3][12]

    • Solution: The addition of HOBt or HOAt can help suppress racemization.[12][13] Alternatively, consider using phosphonium or aminium-based coupling reagents like BOP, PyBOP, HBTU, or HATU, which are known for lower rates of racemization.[3][][13]

Purification Challenges

Q3: I'm having difficulty purifying my benzamide product. What are the best practices?

A3: Effective purification is crucial for obtaining a high-purity product. The strategy will depend on the nature of the impurities.

  • Removing Unreacted Starting Materials:

    • Benzoic Acid: Wash the crude product with a dilute aqueous base solution, such as saturated sodium bicarbonate, to deprotonate and dissolve the unreacted acid.[14]

    • Amine: A wash with a dilute aqueous acid solution, like 1M HCl, will protonate and remove excess amine.[14]

  • Recrystallization: This is often the most effective method for purifying solid benzamides.[8]

    • Solvent Selection: Common solvents for recrystallization of benzamide include hot water, ethanol, and acetone/water mixtures.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Chromatography: For complex mixtures or oily products, column chromatography is a powerful purification technique.[8][14]

    • Eluent System: A common starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.[14] The polarity can be adjusted to achieve optimal separation. For basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape.[15]

  • Removing Colored Impurities:

    • Solution: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored byproducts. Use it sparingly, as it can also adsorb your product.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzamides?

A1: The most common methods include:

  • From Benzoyl Chloride: This involves reacting benzoyl chloride with ammonia or a primary/secondary amine. The reaction is typically fast and exothermic.[][6]

  • From Benzoic Acid using Coupling Agents: This is a widely used method, especially in pharmaceutical chemistry, where a coupling agent activates the carboxylic acid for reaction with an amine.[1][3][]

  • Direct Thermal Amidation: This involves heating a carboxylic acid and an amine, often at high temperatures, to drive off water and form the amide bond.[2]

Q2: How do I choose the right coupling agent for my reaction?

A2: The choice of coupling agent depends on several factors, including the scale of the reaction, the sensitivity of your substrates, and cost.

Coupling Agent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReadily available, cost-effectiveCan cause racemization, formation of N-acylurea byproduct, DCC byproduct (DCU) can be difficult to remove.[3][7][16]
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemizationByproducts can be toxic.
Aminium/Uronium Salts HBTU, HATU, TBTUHigh coupling efficiency, fast reaction rates, low racemizationCan be more expensive, some contain potentially explosive components.[][13]

Q3: What is the role of a base in benzamide synthesis?

A3: A base is often crucial for several reasons:

  • Neutralizing Acid Byproducts: In reactions that generate acidic byproducts, such as the Schotten-Baumann reaction (HCl formation), a base is required to prevent the protonation of the amine nucleophile.[][7]

  • Activating the Carboxylic Acid (in some cases): In some coupling reactions, a base is used to deprotonate the carboxylic acid, forming a carboxylate that then participates in the activation step.

  • Facilitating the Reaction: In uronium salt-mediated couplings, a base is required for the reaction to proceed.[13]

Q4: What are some greener solvent alternatives for benzamide synthesis?

A4: Traditionally, solvents like DMF, NMP, and dichloromethane have been used.[17][18] However, due to their environmental and health concerns, there is a growing interest in more sustainable alternatives. Recent research has shown that water can be a viable solvent for some amide bond-forming reactions, offering an eco-friendly option.[17][18][19][20] Other greener solvent choices may include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).

Experimental Protocols

Protocol 1: Benzamide Synthesis from Benzoyl Chloride and Ammonia

This protocol is a classic example of the Schotten-Baumann reaction.

  • In a fume hood, place 10 mL of concentrated aqueous ammonia in a 100 mL conical flask.

  • Cool the flask in an ice bath.

  • Slowly, and with constant swirling, add 2 mL of benzoyl chloride dropwise to the cold ammonia solution.

  • A white precipitate of benzamide will form. Continue to swirl the mixture in the ice bath for an additional 10-15 minutes after the addition is complete to ensure the reaction goes to completion.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water to remove any ammonium chloride.

  • Recrystallize the crude benzamide from hot water to obtain the pure product.[8]

Protocol 2: Benzamide Synthesis from Benzoic Acid using EDC and HOBt

This protocol is a common method used in medicinal chemistry for coupling a carboxylic acid and an amine.

  • Dissolve benzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Benzamide Yield

Troubleshooting Low Yield start Low or No Benzamide Yield check_activation Is the carboxylic acid properly activated? start->check_activation check_hydrolysis Is benzoyl chloride hydrolysis a possibility? check_activation->check_hydrolysis Yes solution_activation Use a coupling agent (e.g., EDC, DCC) or convert to acyl chloride (SOCl₂). check_activation->solution_activation No check_amine_protonation Is the amine being protonated? check_hydrolysis->check_amine_protonation No solution_hydrolysis Use anhydrous reagents and solvents under an inert atmosphere. check_hydrolysis->solution_hydrolysis Yes check_temperature Is the reaction temperature sufficient? check_amine_protonation->check_temperature No solution_amine_protonation Add a non-nucleophilic base (e.g., triethylamine). check_amine_protonation->solution_amine_protonation Yes solution_temperature Gradually increase the reaction temperature. check_temperature->solution_temperature No end Improved Yield check_temperature->end Yes solution_activation->end solution_hydrolysis->end solution_amine_protonation->end solution_temperature->end

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in benzamide synthesis.

General Workflow for Benzamide Synthesis and Purification

Benzamide Synthesis Workflow start Starting Materials (Benzoic Acid/Derivative + Amine) reaction Amidation Reaction (e.g., with coupling agent or as acyl chloride) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Benzamide concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or complex mixture pure_product Pure Benzamide recrystallization->pure_product chromatography->pure_product

Caption: A generalized experimental workflow for the synthesis and purification of benzamides.

References

Sources

Optimization

Technical Support Center: Strategies for Selective Mono-acylation of Aminopyridines

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acylation of aminopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acylation of aminopyridines, specifically the undesired formation of diacylated byproducts. Here, we delve into the mechanistic underpinnings of this common issue and provide experimentally validated troubleshooting strategies and detailed protocols to achieve selective mono-acylation.

Frequently Asked Questions (FAQs)

Q1: I'm consistently observing a significant amount of diacylated product in my aminopyridine acylation. What is the fundamental cause of this side reaction?

The formation of a diacylated product stems from the reactivity of the initially formed monoacylated aminopyridine. The reaction proceeds in two steps. First, the exocyclic amino group of the aminopyridine acts as a nucleophile, attacking the acylating agent to form the desired monoamide. However, this resulting amide is more acidic than the starting aminopyridine. In the presence of a sufficiently strong base, the amide can be deprotonated to form a highly stabilized anion. This anion is a potent nucleophile and rapidly reacts with a second molecule of the acylating agent to yield the diacyl byproduct.[1] The tendency for diacylation is therefore highly dependent on the basicity of the reaction medium.[1][2]

Q2: How does the choice of base influence the formation of the diacylated byproduct?

The choice of base is a critical factor in controlling the selectivity of the acylation reaction. Strong bases, such as triethylamine (Et3N) or potassium carbonate (K2CO3), readily deprotonate the monoacylated intermediate, thereby promoting the formation of the diacylated product.[1] Conversely, weaker bases, like pyridine, are not strong enough to abstract the amide proton.[1] Using a weak base helps to ensure that the reaction stops at the monoacylation stage, leading to a cleaner reaction profile with the desired monoamide as the major product.[1] In some cases, using an excess of the aminopyridine substrate itself can serve as a sufficiently weak base to control the reaction.[1]

Q3: Can steric hindrance be leveraged to prevent diacylation?

Yes, steric hindrance can be a powerful tool to promote selective mono-acylation. Introducing bulky substituents on either the aminopyridine or the acylating agent can physically obstruct the approach of the second acyl group to the nitrogen of the monoacylated intermediate. For instance, ortho-substituted anilines have been observed to favor diacetylation, a phenomenon attributed to steric facilitation.[3] This principle can be applied in reverse to disfavor diacylation. When working with sterically hindered amines or alcohols, the use of a powerful nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[4] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the sterically hindered amine.[4]

Q4: Are there alternative acylating agents that are less prone to causing diacylation?

The reactivity of the acylating agent plays a significant role. Highly reactive agents like acyl chlorides are more likely to participate in the second acylation step. Using a less reactive acylating agent, such as an acid anhydride, can sometimes mitigate the formation of the diacyl product.[5] For instance, acetic anhydride is often preferred over acetyl chloride for controlled acylations.[5] Additionally, employing coupling reagents like HATU, HBTU, or PyBOP to activate the corresponding carboxylic acid can provide a more controlled acylation by forming highly activated esters that react readily with the amine but may be less prone to over-acylation under optimized conditions.[4]

Q5: What role does temperature play in controlling the selectivity of the reaction?

Reaction temperature is another crucial parameter to consider. Lowering the reaction temperature generally reduces the rate of all reactions, but it can disproportionately affect the rate of the second acylation, thereby improving selectivity for the monoacylated product. Conversely, elevating the temperature can provide the necessary activation energy to overcome steric barriers, which might be necessary for hindered substrates, but it can also increase the likelihood of side reactions, including diacylation.[4] Careful temperature control and optimization are therefore essential.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during aminopyridine acylation.

Problem: High percentage of diacylated byproduct observed by LC-MS/TLC analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Base is too strong Switch from a strong base (e.g., triethylamine, K2CO3) to a weaker base like pyridine.[1]A weaker base will not significantly deprotonate the monoacylated intermediate, thus preventing the second acylation step.[1]
Acylating agent is too reactive Replace the acyl chloride with the corresponding acid anhydride.Acid anhydrides are generally less reactive than acyl chlorides, allowing for more controlled acylation.[5]
Reaction temperature is too high Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).Lowering the temperature can decrease the rate of the undesired diacylation reaction more significantly than the initial monoacylation.
High concentration of reagents Use more dilute reaction conditions.Lowering the concentration of the acylating agent can reduce the probability of a second acylation event occurring.
Problem: Low or no conversion to the desired monoacylated product.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient activation of the acylating agent If using a carboxylic acid, employ a more potent coupling reagent such as HATU or PyBOP.[4]These reagents form highly activated esters that are more readily attacked by the aminopyridine.[4]
Steric hindrance Add a catalytic amount (0.1-0.2 eq.) of 4-(Dimethylamino)pyridine (DMAP).[4]DMAP forms a highly reactive N-acylpyridinium salt, which is a more potent acylating agent and can overcome steric barriers.[4][6]
Low reaction temperature Gradually increase the reaction temperature, monitoring for the onset of side reactions.[4]Increasing the temperature provides the necessary activation energy for the reaction to proceed.[4]
Poor solubility of starting materials Choose a solvent in which all reactants are fully soluble. Anhydrous dichloromethane is often a good choice.[7]Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently.

Experimental Protocols

Protocol 1: Selective Mono-acylation using a Weak Base

This protocol is designed to minimize diacylation by employing pyridine as a weak base.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM, if needed for solubility)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-aminopyridine.

  • Dissolve the 2-aminopyridine in anhydrous pyridine. If solubility is an issue, add a minimal amount of anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Acylation for Sterically Hindered Aminopyridines

This protocol is suitable for reactions where steric hindrance is limiting the reaction rate.

Materials:

  • Sterically hindered aminopyridine (1.0 eq)

  • Acid anhydride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered aminopyridine and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acid anhydride to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl (to remove DMAP and unreacted aminopyridine), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

Visualizing the Reaction Pathway and Troubleshooting

Mechanism of Diacylation

The following diagram illustrates the stepwise mechanism leading to the formation of both the desired monoacyl product and the undesired diacyl byproduct.

Diacylation_Mechanism cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Diacylation (Undesired) Aminopyridine Aminopyridine (R-NH2) Monoacyl_Product Monoacyl Product (R-NHCOR') Aminopyridine->Monoacyl_Product + R'-COCl - HCl Acyl_Chloride1 Acyl Chloride (R'-COCl) Monoacyl_Product2 Monoacyl Product (R-NHCOR') Anion Amide Anion (R-N⁻COR') Monoacyl_Product2->Anion + Strong Base - HB⁺ Diacyl_Product Diacyl Product (R-N(COR')2) Anion->Diacyl_Product + R'-COCl - Cl⁻ Acyl_Chloride2 Acyl Chloride (R'-COCl)

Caption: Mechanism of mono- and di-acylation of aminopyridines.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues in aminopyridine acylation reactions.

Sources

Troubleshooting

Benzamide Isomer Characterization: A Technical Support Center

Welcome to the Technical Support Center for the Characterization of Benzamide Isomers. As a Senior Application Scientist, I've designed this comprehensive guide to address the nuanced challenges researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Characterization of Benzamide Isomers. As a Senior Application Scientist, I've designed this comprehensive guide to address the nuanced challenges researchers, scientists, and drug development professionals face when working with these structurally similar compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your analytical workflows.

The seemingly subtle differences between benzamide isomers—be they positional (ortho-, meta-, para-), geometric (cis-/trans-), or enantiomers—can profoundly impact a molecule's physicochemical properties, biological activity, and safety profile.[1] Consequently, their accurate separation and unambiguous identification are critical. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to inform your experimental design and troubleshooting efforts.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific problems you may encounter during the characterization of benzamide isomers, offering systematic approaches to diagnose and resolve these issues.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or No Resolution of Positional Isomers (e.g., o-, m-, p-hydroxybenzamide) on a C18 Column.

Cause: Standard C18 columns primarily separate compounds based on hydrophobicity.[2] Positional isomers often have very similar hydrophobicities, leading to co-elution. The separation on C18 phases relies on subtle differences in the interaction of the isomers with the stationary phase, which may not be sufficient for baseline resolution.

Solution Pathway:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of acidic or basic functional groups (like the hydroxyl or amino groups in substituted benzamides) is highly dependent on the mobile phase pH.[3] Adjusting the pH to be at least 2 units away from the pKa of the analytes can suppress ionization, altering retention and potentially improving selectivity. For acidic isomers like hydroxybenzamides, a lower pH (e.g., using a formic acid or phosphoric acid buffer) will keep the hydroxyl group protonated, increasing its interaction with the stationary phase.

    • Organic Modifier: Switching from acetonitrile to methanol can alter selectivity. Methanol is a hydrogen bond donor and acceptor, which can introduce different interactions with the benzamide isomers compared to the dipole interactions of acetonitrile. This can be particularly effective for isomers with differing abilities to form hydrogen bonds.[2][4]

  • Stationary Phase Selection:

    • Phenyl-Phases (e.g., Phenyl-Hexyl): These columns are highly recommended for separating aromatic positional isomers.[5] The separation mechanism involves π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the benzamide isomers. Differences in the electron density of the isomers' rings, due to the substituent's position, can be exploited to achieve separation.[5][6]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity based on a combination of π-π, charge transfer, dipole, hydrogen bonding, and electrostatic interactions.[7] This multi-modal interaction capability makes them powerful tools for resolving isomers that are difficult to separate on C18 or phenyl phases.

    • Polar-Embedded Phases (e.g., Amide or Carbamate): These phases contain polar functional groups embedded in the alkyl chains. This can provide alternative selectivity for polar analytes and reduce unwanted interactions with residual silanols on the silica surface, leading to improved peak shapes.[8]

Problem 2: Peak Tailing for Basic Benzamide Isomers (e.g., Aminobenzamides).

Cause: Peak tailing for basic compounds is often caused by secondary interactions between the protonated amine group of the analyte and acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.

Solution Pathway:

  • Mobile Phase pH Control: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the silanol groups protonated and non-ionized. This minimizes the ionic interactions that lead to peak tailing.

  • Use of Modern, End-Capped Columns: High-purity, Type B silica columns that are thoroughly end-capped have a significantly lower concentration of accessible silanol groups, which drastically reduces peak tailing for basic compounds.[9]

  • Competitive Additives: Adding a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing them from interacting with the analyte. However, be aware that these additives can suppress ionization in mass spectrometry.

Problem 3: Co-elution of Enantiomers.

Cause: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be separated on standard HPLC columns.

Solution Pathway:

  • Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP).[7] These columns contain a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte, leading to different retention times. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are widely used for a broad range of compounds, including benzamide derivatives.[10]

  • Chiral Derivatization: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[5] Diastereomers have different physical properties and can be separated on a standard achiral column. This is a multi-step process that requires a chirally pure derivatizing agent and careful validation to ensure no kinetic resolution occurs during the reaction.[5]

Gas Chromatography (GC)

Problem: Poor Separation and Peak Tailing of Polar Benzamide Isomers (e.g., Aminobenzamides, Hydroxybenzamides).

Cause: The polar functional groups (-NH2, -OH, -CONH2) of these isomers can interact strongly with the stationary phase, leading to broad peaks and poor resolution. These compounds may also have low volatility.

Solution Pathway:

  • Derivatization: This is a crucial step for the GC analysis of polar compounds. Derivatization replaces active hydrogens with nonpolar groups, which increases volatility and reduces interactions with the stationary phase, resulting in sharper peaks and better separation.[11]

    • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to derivatize hydroxyl and amino groups.

    • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) react with amino and hydroxyl groups to form stable, volatile derivatives.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for the analysis of derivatized benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Ambiguous Aromatic Signals Complicating the Differentiation of Positional Isomers.

Cause: The aromatic protons of ortho-, meta-, and para-substituted benzamides resonate in a narrow chemical shift range, and their signals can be complex due to spin-spin coupling.

Solution Pathway:

  • Analyze Splitting Patterns and Coupling Constants (J-values):

    • Ortho-substituted: Expect a complex pattern of four signals in the aromatic region, each integrating to 1H. You will typically observe two doublets and two triplets (or doublet of doublets). The ortho-coupling constant (³JHH) is typically in the range of 7-9 Hz.

    • Meta-substituted: This isomer will also show four signals in the aromatic region. However, one proton will appear as a singlet or a narrowly split triplet due to meta-coupling (⁴JHH, typically 2-3 Hz). You will also observe two doublets and a triplet.

    • Para-substituted: Due to the symmetry of the molecule, you will observe a characteristic pattern of two doublets in the aromatic region, each integrating to 2H.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity of the protons around the aromatic ring and confirm the substitution pattern.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique can be used to correlate protons with carbons that are 2-3 bonds away. This is particularly useful for confirming the position of substituents by observing correlations from the aromatic protons to the quaternary carbons attached to the substituents.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for differentiating benzamide isomers?

A1: There is no single "best" technique; the optimal choice depends on the type of isomerism and the analytical goal.

  • HPLC is the workhorse for separating all types of isomers, especially when coupled with a suitable detector. For positional and geometric isomers, columns with alternative selectivities (e.g., phenyl, PFP) are often required. For enantiomers, a chiral stationary phase is necessary.

  • NMR is a powerful tool for the structural elucidation of positional isomers without the need for separation, by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.[12]

  • GC-MS is effective for volatile isomers or those that can be made volatile through derivatization. It provides both separation and structural information from the mass spectra.

  • IR Spectroscopy can be a quick and simple method to distinguish between ortho-, meta-, and para-isomers based on the characteristic out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹).[13]

Q2: How can I improve the reproducibility of my HPLC method for isomer separation?

A2: Reproducibility issues often stem from subtle variations in experimental conditions.

  • Mobile Phase Preparation: Always prepare the mobile phase fresh and in the same way for each run. Premixing the aqueous and organic components is generally more reproducible than using a gradient proportioning valve for isocratic separations.

  • pH Control: Use a buffer to maintain a stable pH, especially when the mobile phase pH is close to the pKa of your analytes. Small shifts in pH can lead to significant changes in retention time.[3]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.

  • Method Validation: Perform a thorough method validation according to ICH guidelines to identify and control the sources of variability.[10][14]

Q3: Can mass spectrometry (MS) alone distinguish between benzamide isomers?

A3: Generally, no. Positional isomers have the same molecular weight and often produce very similar, if not identical, mass spectra under standard electron ionization (EI) conditions.[15] Therefore, MS must be coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS) to differentiate isomers based on their retention times. Advanced techniques like ion mobility mass spectrometry (IM-MS), which separates ions based on their size and shape (collision cross-section) in the gas phase, can sometimes distinguish isomers without prior chromatographic separation.[16][17]

Quantitative Data Summary

The following tables provide a summary of characteristic data for the differentiation of benzamide isomers.

Table 1: HPLC Column Selection for Positional Benzamide Isomers

Isomer TypeRecommended Column ChemistriesPrimary Separation MechanismRationale
Positional (ortho, meta, para) Phenyl-Hexyl, Pentafluorophenyl (PFP)π-π interactions, dipole-dipole interactions, hydrogen bondingThese stationary phases offer alternative selectivity to C18 by interacting with the aromatic ring and polar functional groups of the isomers.[5][6][7]
Geometric (cis/trans) C18, Polar-Embedded (e.g., Amide)Hydrophobic interactions, shape selectivityDifferences in the overall shape and polarity of cis and trans isomers can often be exploited on standard reversed-phase or polar-embedded columns.[8]
Enantiomers Chiral Stationary Phases (e.g., polysaccharide-based)Chiral recognitionEnantioselective interactions between the analyte and the chiral selector are required for separation.[7]

Table 2: Spectroscopic Data for Differentiating Disubstituted Benzamide Isomers

Isomer¹H NMR Aromatic Region (Typical Pattern for Different Substituents)Characteristic IR Bands (cm⁻¹)
Ortho 4 signals (e.g., 2 doublets, 2 triplets/doublet of doublets), each 1H. Jortho ≈ 7-9 Hz.[18]C-H out-of-plane bend: ~770-735 cm⁻¹ (strong).[13]
Meta 4 signals (e.g., 1 singlet/narrow triplet, 2 doublets, 1 triplet), each 1H. Jmeta ≈ 2-3 Hz.[18]C-H out-of-plane bends: ~810-750 cm⁻¹ (strong) and ~900-860 cm⁻¹ (medium).[13]
Para 2 signals (2 doublets), each 2H, often appearing as a symmetrical AA'BB' system.[18]C-H out-of-plane bend: ~860-800 cm⁻¹ (strong).[13]

Experimental Protocols

Protocol 1: HPLC Separation of Nitrobenzamide Isomers

This protocol is a starting point for the separation of ortho-, meta-, and para-nitrobenzamide.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the nitrobenzamide isomer mixture in methanol.

  • Dilute the stock solution with the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

Expected Outcome: The isomers should be separated based on their differential π-π interactions with the phenyl stationary phase. The elution order will depend on the specific interactions, but baseline separation is often achievable.

Protocol 2: GC-MS Analysis of Aminobenzamide Isomers via Derivatization

This protocol describes a general procedure for the analysis of aminobenzamide isomers after derivatization.

Materials:

  • Aminobenzamide isomer sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the aminobenzamide sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 200 µL of anhydrous acetonitrile, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.

  • Work-up: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Expected Outcome: The derivatized isomers will be more volatile and exhibit improved chromatographic peak shapes, allowing for their separation and identification based on retention time and mass spectral fragmentation patterns.

Visualization of Workflows

Workflow for HPLC Method Development for Positional Isomers

Caption: A decision tree for HPLC method development.

Systematic Troubleshooting for Peak Tailing

PeakTailingTroubleshooting Start Problem: Peak Tailing Observed CheckMP Mobile Phase Is pH buffered and at least 2 units away from analyte pKa? Start->CheckMP CheckCol Column Is it a modern, high-purity, end-capped column? CheckMP:f1->CheckCol Yes AdjustpH Action: Adjust pH with a buffer CheckMP:f1->AdjustpH No CheckSystem HPLC System Are there dead volumes in tubing or connections? CheckCol:f1->CheckSystem Yes ReplaceCol Action: Use a high-purity, end-capped column or a column with alternative chemistry CheckCol:f1->ReplaceCol No Resolve Solution: Symmetrical Peak CheckSystem:f1->Resolve No FixSystem Action: Check and replace fittings/tubing as necessary CheckSystem:f1->FixSystem Yes AdjustpH->CheckMP ReplaceCol->CheckCol FixSystem->CheckSystem

Caption: A systematic approach to troubleshooting peak tailing.

References

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6), 674. [Link]

  • Kumar, P., et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase by HPLC. Journal of Chromatographic Science, 59(1), 66-74. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Rogue Chem. (2021). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1345. [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Ruotolo, B. T., & McLean, J. A. (2016). An Ion Mobility Collision Cross Section Compendium. Analytical and bioanalytical chemistry, 408(1), 21-31. [Link]

  • Google Patents. (2019).
  • Pagel, K., & Harvey, S. R. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Analyst, 144(9), 2836-2847. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Royal Society of Chemistry. (2017). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. CrystEngComm, 19(33), 4935-4944. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Reddit. (2015). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

  • Agilent Technologies. (2018). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • DailyMed. (2024). Label: LABETALOL HYDROCHLORIDE tablet, film coated. [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Hu, T., et al. (2021). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Molecules, 26(21), 6489. [Link]

  • Izon Science. (2018). Separation of Isomeric Compounds by Advanced Ion Mobility Spectrometer-AIMS. [Link]

  • LibreTexts Chemistry. (2023). 12.2: Interpreting Mass Spectra. [Link]

  • ResearchGate. (2016). Validation of Analytical Methods. [Link]

  • ResearchGate. (2021). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. [Link]

  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • MicroSolv Technology Corporation. (2024). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • ResearchGate. (2020). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. [Link]

  • Vrije Universiteit Brussel. (n.d.). High Performance Liquid Chromatography. [Link]

  • PubMed. (2021). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. [Link]

  • Waters Corporation. (2019). Using Collision Cross Section (CCS) Values to Identify and Track Metabolites in Drug Development. YouTube. [Link]

  • Paglia, G., & Astarita, G. (2017). Untargeted Molecular Discovery in Primary Metabolism: Collision Cross Section as a Molecular Descriptor in Ion Mobility-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(5), 843–853. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. [Link]

  • ResearchGate. (1994). Validation of a Separation of Diastereomers in the Pharmaceutical Industry. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Wageningen University & Research. (2021). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. [Link]

  • Spectroscopy Online. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]

  • van der Pijl, F., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis, 13(6), 1169-1178. [Link]

Sources

Optimization

3-Amino-n-(2,5-dimethoxyphenyl)benzamide solubility problems and solutions

< Technical Support Center: 3-Amino-n-(2,5-dimethoxyphenyl)benzamide From the desk of the Senior Application Scientist Welcome to the technical support center for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. This guide is i...

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide a comprehensive resource in a question-and-answer format to address specific issues, offering field-proven insights and detailed protocols to ensure the success of your research.

I. Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide is crucial for troubleshooting solubility issues.

Table 1: Physicochemical Properties of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

PropertyValueData TypeSource
Chemical Formula C₁₅H₁₆N₂O₃Calculated-
Molecular Weight 272.3 g/mol Calculated[1]
Appearance Predicted as a solidPredictedGeneral knowledge of similar compounds
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
Solubility Predicted to be sparingly soluble in water; likely soluble in organic solvents like ethanol, DMSO, and DMF.PredictedGeneral solubility trends for benzamides[2]
pKa Not availableExperimental-
LogP Not availableExperimental-

Note: The lack of extensive experimental data for this specific molecule necessitates reliance on predictions and data from structurally similar compounds.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Amino-n-(2,5-dimethoxyphenyl)benzamide is not dissolving in my aqueous buffer. What should I do?

This is a common challenge. The benzamide core and multiple aromatic rings contribute to the compound's hydrophobicity, leading to poor aqueous solubility. Here is a systematic approach to address this:

A1: Initial Steps - Co-solvents and pH Adjustment

For many poorly soluble drugs, the use of co-solvents or pH adjustment can be effective initial strategies.[3]

  • Co-solvent Approach: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

    • Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. It is critical to not exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as higher concentrations can be cytotoxic.

  • pH Adjustment: The amino group on the benzamide ring suggests that the compound's solubility may be pH-dependent.[4] Protonating this group by lowering the pH could increase its aqueous solubility.

    • Protocol: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Be mindful that altering the pH can affect experimental outcomes and the stability of the compound.

Q2: I've tried using DMSO, but my compound precipitates when I add it to the aqueous media. What are my next steps?

Precipitation upon addition to aqueous media is a classic sign of a compound "crashing out" of solution. This indicates that the aqueous environment cannot sustain the concentration of the compound that was soluble in the organic stock.

A2: Advanced Solubilization Techniques

When simple co-solvents are insufficient, more advanced formulation strategies are necessary. These methods aim to create stable dispersions or complexes that improve solubility and bioavailability.[5][6]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[7]

    • Common Surfactants: Tween® 80, Pluronic® F-68, and Cremophor® EL are frequently used in research and pharmaceutical formulations.

    • Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Then, add your compound to this solution with gentle heating and sonication to aid dissolution. The optimal surfactant and its concentration will need to be determined empirically.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.

    • Protocol: Prepare a solution of the cyclodextrin in your buffer. Add the compound and stir or sonicate until a clear solution is obtained. The molar ratio of the compound to the cyclodextrin is a critical parameter to optimize.

Workflow for Addressing Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Q3: How can I determine the solubility of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide in different solvents?

Determining the solubility of your compound is a crucial first step in developing a robust experimental protocol.

A3: Experimental Solubility Determination

A simple and effective method for determining solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of your compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9][10]

Table 2: Common Solvents for Solubility Screening

Solvent ClassExamplesRationale
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 4.5)To determine solubility in physiological conditions.
Polar Aprotic DMSO, DMF, AcetonitrileGood for initial stock solution preparation.
Alcohols Ethanol, MethanolOften used as co-solvents.
Non-polar Toluene, HexaneTo understand the compound's lipophilicity.
Q4: Are there any other formulation strategies I can consider for in vivo studies?

For in vivo applications, where bioavailability is paramount, more advanced formulation approaches are often required.

A4: Advanced Formulations for In Vivo Delivery

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Particle size reduction significantly increases the surface area for dissolution.[3]

  • Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, often a polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7] This can enhance the dissolution rate and extent.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, enhancing absorption.

Logical Relationship of Solubilization Techniques

G cluster_0 Initial Approach cluster_1 Intermediate Approach cluster_2 Advanced Formulations (In Vivo) A pH Adjustment C Surfactants (e.g., Tween 80) A->C B Co-solvents (e.g., DMSO, Ethanol) B->C E Nanosuspensions C->E G Lipid-Based Formulations C->G D Cyclodextrins (e.g., HP-β-CD) F Solid Dispersions D->F

Caption: Hierarchy of solubility enhancement techniques.

III. Concluding Remarks

Successfully working with poorly soluble compounds like 3-Amino-n-(2,5-dimethoxyphenyl)benzamide requires a systematic and multi-faceted approach. By understanding the underlying physicochemical properties and employing the appropriate solubilization techniques, researchers can overcome these challenges and achieve reliable and reproducible experimental results. Should you require further assistance, do not hesitate to contact our technical support team.

IV. References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • Sarfaraz, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 8(1), e00253. Available at: [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-9. Available at: [Link]

  • U.S. Pharmacopeia. Amino Acid Analysis. Available at: [Link]

  • Khan, M. A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide

The following guide serves as a specialized Technical Support Center resource for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7). It is designed to address the specific stability challenges inherent to its el...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS: 81882-65-7). It is designed to address the specific stability challenges inherent to its electron-rich chemical structure.

Executive Summary

3-Amino-N-(2,5-dimethoxyphenyl)benzamide is a synthetic intermediate often used in the development of histone deacetylase (HDAC) inhibitors and other kinase-targeted therapeutics.[1] Its stability is compromised by two primary structural features: the electron-rich 2,5-dimethoxyphenyl moiety and the primary aniline amine .

This molecule is prone to oxidative quinone formation and photo-degradation . Improper storage typically results in a color shift from off-white/beige to dark brown or purple, indicating the formation of p-quinone species or azo-dimers.

Part 1: Critical Degradation Pathways (The "Why")

Q1: My compound turned from a pale beige powder to a dark brown solid. Is it still usable?

Diagnosis: Likely Oxidative Degradation. Technical Explanation: The 2,5-dimethoxy substitution pattern on the aniline ring is highly electron-donating. This makes the phenyl ring susceptible to oxidation by atmospheric oxygen, leading to the formation of benzoquinone imine intermediates or fully oxidized p-benzoquinones [1]. Additionally, the primary amine on the benzamide ring can undergo radical oxidation to form azo-linkages or N-oxides under light exposure. Action:

  • Do not use for sensitive biological assays (IC50 determination, cell culture) as quinones are cytotoxic and electrophilic, potentially causing false positives.

  • Purity Check: Run an LC-MS. If the impurity peak (M+14 or M+16) exceeds 2%, repurify or discard.

Q2: Can I store this compound in DMSO or Ethanol stock solutions at -20°C?

Diagnosis: Solvent-Dependent Stability Risk. Technical Explanation:

  • DMSO: Acceptable for short-term storage (weeks) at -80°C. However, DMSO is hygroscopic and can act as a mild oxidant over time, especially if freeze-thaw cycles introduce moisture [2].

  • Ethanol/Methanol: Not recommended for long-term storage. Protic solvents can facilitate proton transfer required for hydrolysis or solvolysis of the amide bond, although the benzamide linkage is relatively robust.

  • Acetone: NEVER use acetone. The primary amine (3-amino group) will react with the ketone carbonyl to form a Schiff base (imine) , destroying your compound.

Q3: Why does the protocol specify "Protect from Light"?

Diagnosis: Photolytic Instability. Technical Explanation: Aromatic amines and electron-rich methoxy-benzenes possess conjugated


-systems that absorb UV-Vis light. Photon absorption excites electrons to antibonding orbitals, facilitating radical formation. In the presence of oxygen, this accelerates the oxidative pathways described in Q1.

Part 2: Degradation Mechanism Visualization

The following diagram illustrates the mechanistic pathways for degradation, highlighting the vulnerability of the 2,5-dimethoxy ring.

DegradationPathways Compound 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (Intact Molecule) Oxidation Oxidative Attack (O2 / Light) Compound->Oxidation Air/UV Exposure Hydrolysis Amide Hydrolysis (Acid/Base/Enzyme) Compound->Hydrolysis High Humidity / pH <4 or >9 SchiffBase Schiff Base Formation (Reaction with Ketones) Compound->SchiffBase Solvent: Acetone/Aldehydes Quinone p-Benzoquinone Species (Dark Brown/Purple) Oxidation->Quinone e- Transfer Breakdown 3-Aminobenzoic Acid + 2,5-Dimethoxyaniline Hydrolysis->Breakdown Cleavage

Caption: Mechanistic pathways showing oxidation of the electron-rich ring (red) and hydrolytic cleavage (yellow).[2][3][4]

Part 3: Standard Operating Procedure (SOP) for Storage

This protocol ensures the chemical integrity of 3-Amino-N-(2,5-dimethoxyphenyl)benzamide for up to 24 months.

I. Solid State Storage (Recommended)
ParameterSpecificationReason
Temperature -20°C (Long term)Slows reaction kinetics (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces O2 to prevent quinone formation [1].
Container Amber Glass VialBlocks UV light; glass is impermeable to O2 compared to plastic.
Desiccant Silica Gel PacketPrevents moisture-mediated hydrolysis.
Cap Seal Parafilm or Teflon TapeSecondary barrier against gas exchange.
II. Solution State Handling
  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: High concentration (e.g., 10-50 mM) is more stable than dilute solutions.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C .

  • Expiration: Use within 3 months .

III. Troubleshooting Workflow (Decision Tree)

StorageWorkflow Start User Receives Compound CheckForm Is it Solid or Solution? Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Solution CheckForm->Solution ActionSolid 1. Flush vial with Argon/N2 2. Seal with Parafilm 3. Store at -20°C in Dark Solid->ActionSolid ActionSolution 1. Check Solvent (No Acetone!) 2. Aliquot to single use 3. Store at -80°C Solution->ActionSolution QC Pre-Experiment QC: Check Color & LC-MS ActionSolid->QC ActionSolution->QC

Caption: Decision matrix for immediate handling and storage of incoming compound shipments.

Part 4: Quality Control & Validation

Before committing this compound to a high-value experiment, validate its purity using this self-validating system.

Purity Validation Protocol

Method: Reverse-Phase HPLC or LC-MS.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

Acceptance Criteria:

  • Main Peak: >98% Area Under Curve (AUC).

  • Impurity A (Hydrolysis): Check for 3-aminobenzoic acid (more polar, elutes earlier).

  • Impurity B (Oxidation): Check for colored impurities (often elute later or as broad smears due to polymerization).

Self-Check:

  • If the solid looks dark: Dissolve a small amount.[4] If the solution is yellow/orange (and not clear/colorless), oxidation has occurred. Run LC-MS to confirm mass shift.

References

  • Mallesha, L., et al. (2014).[5] "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline)." Journal of Applicable Chemistry, 3(5), 2131-2137.[5] (Demonstrates the oxidative polymerization potential of the 2,5-dimethoxyaniline moiety). Link

  • Diness, F., et al. (2018).[4][6] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[4][6] (Discusses hydrolytic stability of benzamides).

  • BLDpharm. (n.d.). "Product Safety and Handling: 3-Amino-N-(2,5-dimethoxyphenyl)benzamide (CAS 81882-65-7)." (General handling data for the specific CAS).

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Welcome to the technical support center for the synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. By understanding the origin and mechanisms of impurity formation, you can optimize your experimental design for higher purity and yield.

The synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide typically proceeds in two key stages: first, the formation of an amide bond between 3-nitrobenzoic acid and 2,5-dimethoxyaniline, followed by the reduction of the nitro group to an amine. Each stage presents a unique set of challenges and potential impurities that must be carefully managed.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations for their cause and actionable solutions.

Section 1: Impurities from Starting Materials and Amide Coupling

The initial amide coupling is a critical step that dictates the purity of the intermediate, 3-Nitro-n-(2,5-dimethoxyphenyl)benzamide. The choice of coupling strategy significantly influences the impurity profile.

FAQ 1: My crude product from the amide coupling step shows significant amounts of unreacted starting materials. What went wrong?

Answer:

The presence of unreacted 3-nitrobenzoic acid and/or 2,5-dimethoxyaniline is a common issue that typically points to incomplete activation of the carboxylic acid or suboptimal reaction conditions.

  • Causality (Acid Chloride Method): If you are using 3-nitrobenzoyl chloride, its purity is paramount. This reagent can be hydrolyzed back to 3-nitrobenzoic acid by atmospheric moisture or residual water in the solvent or amine. The quality of the 3-nitrobenzoyl chloride itself can vary depending on the preparation method, with reagents like phosphorus pentachloride or thionyl chloride potentially leaving acidic residues.[3][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine or the activated acid can sometimes drive the reaction to completion. However, this can complicate purification, so it should be done judiciously.

  • Choice of Base: When using the acid chloride method, a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl generated.[1] Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.

  • Verify Coupling Reagent Activity: Ensure your coupling reagents (DCC, EDC, etc.) have not degraded during storage.

FAQ 2: I used DCC as a coupling agent and now have a white, insoluble precipitate that is difficult to remove. What is it?

Answer:

This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction. While essential for the reaction, its removal can be problematic. Additionally, another common impurity is the N-acylurea byproduct.

  • Mechanism of N-acylurea Formation: The highly reactive O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea, which is an isomer of the desired product and often difficult to separate. This side reaction is particularly prevalent if the amine nucleophile is sterically hindered or not sufficiently reactive.[1]

Troubleshooting and Purification:

  • Filtration for DCU: Most of the DCU can be removed by filtration, as it is largely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate. Cooling the reaction mixture can further precipitate the DCU.

  • Using Water-Soluble Carbodiimides: To avoid DCU precipitation issues, consider using EDC. Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2]

  • Minimizing N-acylurea: Additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can be used in conjunction with DCC or EDC.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

impurity_formation RCOOH 3-Nitrobenzoic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH:e->O_acyl:w + DCC DCC DCC DCC:e->O_acyl:w Amide Desired Amide Product O_acyl:e->Amide:w + Amine N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Intramolecular Rearrangement DCU DCU (Byproduct) Amine 2,5-Dimethoxyaniline Amine:e->Amide:w reduction_pathway Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine [H] Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine [H] Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo [H] workflow start Crude Product hplc Analyze by HPLC-UV start->hplc pure Purity > 98%? hplc->pure end Final Product pure->end Yes workup Acid-Base Workup pure->workup No workup->hplc Re-analyze recryst Recrystallization workup->recryst If impurities persist recryst->hplc Re-analyze chrom Column Chromatography recryst->chrom If impurities persist chrom->hplc Re-analyze

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Benzamide Analogs

Welcome to the dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of benzamide analogs. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of benzamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the chromatographic analysis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may face in your laboratory.

Understanding the Chromatographic Behavior of Benzamide Analogs

Benzamide and its analogs are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Structurally, they possess a benzoyl group linked to a nitrogen atom. Many therapeutically relevant benzamide derivatives contain ionizable functional groups, often making them basic in nature. This characteristic is a critical factor in their chromatographic behavior, particularly in reversed-phase HPLC.

The retention and peak shape of benzamide analogs are highly sensitive to the pH of the mobile phase.[3] In reversed-phase chromatography, which utilizes a non-polar stationary phase, the interaction of these basic compounds with residual acidic silanol groups on the silica-based column packing can lead to undesirable peak tailing.[4][5] By controlling the mobile phase pH, we can suppress the ionization of these silanol groups and/or the analyte, thereby minimizing these secondary interactions and achieving symmetrical, well-defined peaks.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC separation of benzamide analogs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, with a tailing factor (Tf) significantly greater than 1.2 or a fronting factor less than 0.9.[4]

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions (Peak Tailing): This is the most frequent cause of peak tailing for basic benzamide analogs.[4] At mid-range pH, residual silanol groups on the column's silica surface are ionized (SiO-) and can interact electrostatically with the protonated (positively charged) basic analyte.[4]

    • Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to below 3 is a highly effective strategy.[5][6] At this acidic pH, the silanol groups are protonated (Si-OH) and less likely to engage in ionic interactions with the analyte.[4] Conversely, for some applications, increasing the pH to suppress the ionization of the basic analyte can also improve peak shape.[3]

    • Solution 2: Use of Mobile Phase Additives. Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and reduce peak tailing.[6]

    • Solution 3: Column Selection. Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity. Consider using a column specifically marketed for the analysis of basic compounds.

  • Sample Overload (Peak Fronting or Tailing): Injecting too concentrated a sample can saturate the stationary phase, leading to distorted peak shapes.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[4]

    • Solution: Minimize the length and internal diameter of all connective tubing. Ensure all fittings are properly made to avoid dead volumes.[4]

Logical Flow for Troubleshooting Peak Tailing

Sources

Optimization

overcoming poor cell permeability of benzamide compounds

Technical Support & Troubleshooting Hub Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Poor Cell Permeability in Benzamide Scaffolds Diagnostic Hub: Why is my Benzamide f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Poor Cell Permeability in Benzamide Scaffolds

Diagnostic Hub: Why is my Benzamide failing?

Before attempting synthesis or formulation changes, you must diagnose the specific physicochemical barrier. Benzamides (


) are ubiquitous in drug discovery (e.g., HDAC inhibitors, antipsychotics) but frequently hit a "permeability cliff" due to three converging factors.
Q1: My compound has reasonable logP (2.5–3.5) but low permeability ( cm/s).[1] Why?

A: The "Hidden" Polarity & Efflux Trap. Lipophilicity (logP) is not the only driver of permeability. Benzamides often fail due to:

  • High Polar Surface Area (PSA): The amide bond contributes significantly to TPSA. If TPSA > 140 Ų, passive diffusion drops precipitously.

  • Hydrogen Bond Donors (HBD): The amide -NH is a strong H-bond donor. Desolvation energy (stripping water off the donor) is a high energetic penalty for membrane entry.

  • P-glycoprotein (P-gp) Efflux: Benzamides are frequent substrates for the P-gp efflux pump (MDR1). If your Caco-2 efflux ratio (

    
    ) is > 2.0, your compound is being actively pumped out.
    
Q2: Why do my PAMPA and Caco-2 results contradict each other?

A: The Passive vs. Active Transport Gap.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion. It will likely predict your benzamide is permeable if logP is high.

  • Caco-2/MDCK: Expresses transporters.[1][2][3] A benzamide can show high permeability in PAMPA but near-zero in Caco-2 because P-gp is pumping it back into the apical chamber.

  • Action: Always run a bi-directional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil or Zosuquidar) to confirm efflux liability.

Medicinal Chemistry Solutions (The "How-To")

When formulation cannot solve the intrinsic permeability issue, structural modification is required.[4]

Strategy A: Bioisosteric Replacement (The Oxadiazole Switch)

Replacing the amide bond with a heterocyclic bioisostere is the gold standard for improving permeability while maintaining geometry. The 1,2,4-oxadiazole ring is a proven surrogate that removes the H-bond donor and reduces TPSA while mimicking the amide's planar electronic profile.

Protocol: Synthesis of 1,2,4-Oxadiazole Bioisosteres Rationale: Removes the amide -NH (HBD) and improves lipophilicity.

  • Starting Materials: Aryl nitrile (

    
    ) and Carboxylic acid (
    
    
    
    ).
  • Amidoxime Formation:

    • Dissolve Aryl nitrile (1.0 eq) in EtOH.

    • Add Hydroxylamine hydrochloride (1.2 eq) and

      
       (1.2 eq).
      
    • Reflux for 4–12 h. Monitor by LCMS.

    • Concentrate and crystallize the amidoxime intermediate.

  • Cyclization (One-Pot with Acid):

    • Dissolve Carboxylic acid (1.0 eq) in DMF.

    • Add coupling agent (e.g., CDI or EDC/HOBt) to activate the acid (1 h, RT).

    • Add the Amidoxime intermediate (1.0 eq).

    • Heat to 100–110°C for cyclization (dehydration).

  • Purification: Standard silica chromatography (Hexane/EtOAc).

Strategy B: Intramolecular Hydrogen Bonding (IMHB)

If the amide is essential for target binding, "hide" the H-bond donor from the solvent by designing a molecular conformation where the amide -NH bonds to an internal acceptor (e.g., Fluorine, Oxygen, or Pyridine nitrogen).

  • Tactic: Introduce a Fluorine atom or Methoxy group ortho to the amide.

  • Mechanism: This forms a pseudo-ring (5- or 6-membered), reducing the effective desolvation penalty ($ \Delta G_{desolv} $) required to enter the lipid bilayer.

Strategy C: Prodrug Design (Masking)

If the active molecule requires the free amide, use a prodrug strategy.

  • N-Mannich Bases: React the amide with formaldehyde and a secondary amine. These hydrolyze rapidly in plasma.

  • Amide-to-Ester: If the amide is a linker, test the ester analog. Esters are generally more permeable but susceptible to plasma esterases (useful as a prodrug if the target is intracellular).

Visualization: Troubleshooting Logic & Workflows

Diagram 1: The Permeability Decision Tree

Caption: Logical flow to diagnose and select the correct optimization strategy for benzamides.

Benzamide_Troubleshooting Start Low Cell Permeability (Papp < 10^-6 cm/s) Check_Solubility 1. Check Aqueous Solubility Start->Check_Solubility Is_Soluble Is Solubility > 50 µM? Check_Solubility->Is_Soluble Check_Efflux 2. Check Efflux Ratio (Caco-2) Is_Soluble->Check_Efflux Yes Formulation Formulation Strategy: Lipid Nanocarriers / Cyclodextrins Is_Soluble->Formulation No (Brick Dust) Is_Efflux Ratio (B-A)/(A-B) > 2? Check_Efflux->Is_Efflux Check_PSA 3. Check PSA & H-Bonds Is_Efflux->Check_PSA No (Passive Issue) MedChem_Efflux MedChem Strategy: N-Methylation or Scaffold Hopping (Remove P-gp motif) Is_Efflux->MedChem_Efflux Yes (Active Transport) High_Polarity PSA > 120 or HBD > 3? Check_PSA->High_Polarity MedChem_Bioisostere MedChem Strategy: Bioisosteres (Oxadiazoles) or IMHB Design High_Polarity->MedChem_Bioisostere Yes (Intrinsic Polarity) Prodrug Prodrug Strategy: Mask Amide (N-Mannich bases) High_Polarity->Prodrug No (Unknown Barrier)

Formulation Troubleshooting (When Chemistry is Locked)

If the chemical structure cannot be changed (e.g., late-stage lead), use formulation to bypass the solubility/permeability barrier.

Protocol: Cyclodextrin Complexation (The "Grease Ball" Fix)

Benzamides often have poor aqueous solubility which limits the concentration gradient driving passive diffusion.

Materials: Hydroxypropyl-


-cyclodextrin (HP-

-CD), MiliQ water.
  • Stock Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water or saline.
    
  • Dispersion: Add your benzamide compound to the vehicle.

  • Sonication: Sonicate for 20–30 mins at RT.

  • Equilibration: Shake at 300 rpm for 4 hours.

  • Filtration: Filter through 0.22 µm PVDF filter.

  • Validation: Measure concentration via HPLC.

    • Why this works: The hydrophobic benzamide core sits inside the CD torus, while the hydrophilic exterior allows high concentration in the aqueous boundary layer next to the membrane.

Experimental Validation: The Bi-Directional Assay

Do not rely on single-point data. Use this self-validating protocol to confirm if your strategy worked.

Table 1: Interpreting Caco-2 Data for Benzamides

ParameterResultInterpretationRecommended Action
Papp (A->B) < 1.0 x 10⁻⁶ cm/sLow intrinsic permeabilityCheck Efflux Ratio. If low, use Bioisosteres.[5]
Efflux Ratio (ER) > 2.0P-gp SubstrateAdd P-gp inhibitor (Verapamil). If Papp increases, P-gp is the cause.
Recovery < 70%Non-specific binding / MetabolismCheck stability in cell homogenate; use plastic-free plates.
TEER Value < 200 Ω·cm²Leaky monolayerInvalid assay. Re-culture cells.
Diagram 2: The Validation Workflow

Caption: Bi-directional Caco-2 assay setup with inhibitor controls.

Caco2_Workflow Prep 1. Monolayer Prep (21-day culture) Dosing 2. Dosing (Apical & Basolateral) Prep->Dosing Inhibitor 3. + P-gp Inhibitor (Verapamil 50µM) Dosing->Inhibitor Diagnostic Run Sampling 4. Sampling (LC-MS/MS) Dosing->Sampling Standard Run Inhibitor->Sampling Calc 5. Calculate Papp & ER Sampling->Calc

References

  • Amide Bioisosteres: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Intramolecular Hydrogen Bonding: Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on Membrane Permeability." Journal of Medicinal Chemistry. Link

  • P-gp Efflux in Benzamides: Hitchcock, S. A., et al. (2006). "Structure–Activity Relationships for P-Glycoprotein Interaction." Journal of Medicinal Chemistry. Link

  • Prodrug Strategies: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • Caco-2 Protocols: Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

Sources

Optimization

Technical Support Center: Refining Dosage for In Vivo Studies with Benzamides

A Word From Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've partnered with numerous research teams navigating the complexities of preclinical drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've partnered with numerous research teams navigating the complexities of preclinical drug development. Benzamides, a versatile class of compounds, present unique challenges and opportunities in in vivo studies. Their diverse mechanisms, ranging from dopamine receptor antagonism to enzyme inhibition, mean that a "one-size-fits-all" approach to dosing is not only inefficient but scientifically unsound.

This guide is structured to address the practical issues you face at the bench. We will move beyond simple protocols to explore the causal relationships between your experimental design, the physicochemical properties of your benzamide, and the biological outcomes you observe. Our goal is to empower you to design self-validating experiments that yield reproducible, high-integrity data.

Let's begin by troubleshooting some of the most common hurdles in benzamide research.

Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format.

Q1: My benzamide compound shows excellent in vitro potency, but I'm seeing no efficacy in my in vivo model. What's going wrong?

This is a classic and frustrating translational gap. The issue almost always lies in the realm of pharmacokinetics (PK) and bioavailability. An effective compound must not only hit its target but also reach it in sufficient concentration for a sufficient duration.

Core Problem: Poor Aqueous Solubility & Bioavailability

Many benzamide derivatives suffer from low aqueous solubility, which is a major barrier to achieving therapeutic concentrations in vivo, especially via oral administration.[1][2][3][4] If a compound cannot dissolve in the gastrointestinal tract, it cannot be absorbed into circulation.[1][5]

Causality Chain & Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnosing this problem. The underlying principle is to first establish exposure (did the compound get in?) before re-evaluating efficacy.

cluster_0 Phase 1: Diagnose the Exposure Problem cluster_1 Phase 2: Solve the Formulation Problem A Start: No In Vivo Efficacy B Was a formulation/vehicle optimization performed? A->B C Conduct Pilot PK Study: - Single dose, multiple time points - IV and PO routes - Measure plasma concentration B->C No D Analyze PK Data: - Cmax, Tmax, AUC, T1/2 - Calculate Oral Bioavailability (F%) B->D Yes C->D E Is plasma exposure (AUC) well above the in vitro IC50/EC50? D->E F Issue is likely Pharmacodynamic (PD). Consider target engagement, model validity. E->F Yes G Issue is Pharmacokinetic (PK). Proceed to formulation refinement. E->G No H Refine Formulation Strategy (See Protocol Below) G->H I Test new formulations in repeat Pilot PK study H->I J Select lead formulation with optimal exposure I->J K Re-run efficacy study with PK-validated dose & formulation J->K

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Self-Validating Protocol: Vehicle Screening for Poorly Soluble Benzamides

This protocol ensures you select a vehicle that maximizes exposure while minimizing intrinsic toxicity.

Objective: To identify a vehicle that can solubilize the benzamide at the required concentration and is well-tolerated by the animal model.

Methodology:

  • Define Target Concentration: Based on preliminary dose-range finding estimates, determine the highest dose you will need to administer (e.g., 50 mg/kg). Assuming a standard dosing volume of 10 mL/kg for a mouse, you will need a 5 mg/mL solution.

  • Screen Common Excipients: Prepare small-volume test formulations of your benzamide in a panel of GRAS (Generally Regarded As Safe) excipients.

    • Aqueous: 10% Tween® 80 in saline

    • Co-solvent: 30% PEG400 / 5% DMSO / 65% Saline

    • Lipid-based: Sesame oil or specialized lipid-based formulation systems.[6]

    • Suspension: 0.5% Methylcellulose in sterile water

  • Assess Solubility & Stability:

    • Vortex and sonicate each preparation.

    • Visually inspect for precipitation after 1 hour and 4 hours at room temperature.

    • Self-Validation Check: A viable formulation must remain a clear solution or a fine, homogenous suspension for the duration of preparation and dosing.

  • In Vivo Tolerability Test:

    • Administer the vehicle alone (without your benzamide) to a small cohort of animals (n=2-3).

    • Monitor for 24-48 hours for any adverse effects (e.g., lethargy, ruffled fur, injection site reaction).

    • Trustworthiness Check: This step is critical. You must uncouple the toxicity of the vehicle from the toxicity of your compound.

  • Select Lead Vehicle: Choose the vehicle that provides the best solubility with no observable adverse effects. This vehicle should be used for all subsequent in vivo studies, including the control group.

Q2: I'm observing unexpected toxicity (e.g., neurotoxicity, lethargy, weight loss) at doses I predicted would be safe. How do I troubleshoot this?

This indicates that your therapeutic window is narrower than anticipated. The key is to systematically define the Maximum Tolerated Dose (MTD) before launching into a full-scale efficacy study.[7] Some benzamides are known to have potential neurotoxic effects, which must be carefully monitored.[8][9]

Core Problem: Failure to Establish a Dose-Toxicity Relationship

Efficacy studies should be conducted at doses that are both effective and tolerable. Without a preliminary dose-range finding (DRF) study, you are essentially flying blind. The goal of a DRF study is to characterize the dose-response relationship for toxicity.[7][10]

Self-Validating Protocol: Dose-Range Finding (DRF) and MTD Determination

Objective: To identify the MTD, defined as the highest dose that does not cause unacceptable toxicity or greater than 10-15% body weight loss over the study period.[7]

Methodology:

  • Select Dose Levels: Based on in vitro data and literature on similar compounds, select a wide range of doses. A common approach is to use 3-5 dose levels, spaced by a factor of 2 or 3 (e.g., 10, 30, 100 mg/kg).

  • Animal Cohorts: Use small groups of animals (e.g., n=3-5 per group) for each dose level. Include a vehicle control group.[11]

  • Administration & Monitoring:

    • Administer the compound daily (or as per the planned efficacy schedule) for a short duration (e.g., 5-7 days).

    • Record body weight and clinical observations (e.g., posture, activity, grooming) daily.

    • Trustworthiness Check: Blinding the observer to the treatment groups can reduce bias in clinical scoring.

  • Endpoint Analysis:

    • At the end of the study, collect blood for basic clinical chemistry (e.g., ALT, AST, creatinine) to check for liver and kidney toxicity.[12]

    • Perform a gross necropsy to look for any organ abnormalities.

  • Determine MTD: Analyze the data to identify the MTD. For example, if the 100 mg/kg group shows significant weight loss and lethargy, but the 30 mg/kg group shows only mild, transient effects, the MTD would be established at or below 30 mg/kg. Doses for subsequent efficacy studies should be selected at and below this MTD.[13][14]

Data Presentation: Example DRF Study Outcome

Dose (mg/kg)Mean Body Weight Change (Day 7)Key Clinical ObservationsRecommendation for Efficacy Study
Vehicle+2.5%NormalUse as Control
10+1.8%NormalSafe, use as low dose
30-4.0%Mild, transient lethargy post-dosingMTD, use as high dose
100-18.5%Severe lethargy, ruffled furExceeds MTD, do not use

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my novel benzamide in vivo?

Selecting a starting dose is a process of educated estimation followed by empirical testing. There is no universal formula, but a logical progression from in vitro data to in vivo studies is the standard.

  • In Vitro to In Vivo Extrapolation: Your in vitro EC50 or IC50 is the starting point. The goal in vivo is to achieve a plasma concentration several-fold above this value. However, direct conversion is unreliable.

  • Literature Review: Search for published in vivo studies on benzamides with a similar mechanism of action or structure. This can provide a valuable starting range. For example, preclinical studies with the antipsychotic benzamide Sulpiride have used doses ranging from 5 to 50 mg/kg in rodents.[15][16] Antitumor benzamides like CI-994 have been tolerated at 40-60 mg/kg for prolonged periods.[13]

  • Empirical Dose-Range Finding: The most reliable method is to perform the DRF study described in the troubleshooting section above.[7][10][11] This remains the gold standard for empirically determining a safe and relevant dose range in your specific animal model.[17][18]

Q2: What is the general mechanism of action for benzamides, and how does it influence my study design?

"Benzamide" describes a chemical scaffold, not a single mechanism. This is a critical point of understanding. The specific substitutions on the benzamide core dictate its biological target.[19][20] Your study design must be tailored to the specific mechanism of your compound.

Common Benzamide Classes & Their Mechanisms:

  • Antipsychotics (e.g., Sulpiride, Amisulpride): These are typically antagonists or partial agonists of dopamine D2 and D3 receptors.[16][21] For these compounds, you might include behavioral assays sensitive to dopamine modulation (e.g., locomotor activity) or measure downstream markers of D2 receptor engagement.

  • Antitumor Agents (e.g., Benzamide Riboside): Some benzamides function as inhibitors of enzymes crucial for cancer cell proliferation, such as IMP dehydrogenase (IMPDH).[8]

  • Glucokinase Activators: A newer application for benzamide derivatives is in the treatment of diabetes, where they can activate glucokinase to improve glucose homeostasis.[22]

  • Sigma-1 Receptor Modulators: Certain benzamides have been developed as high-affinity ligands for the Sigma-1 receptor, a molecular chaperone involved in neuroprotection, making them candidates for CNS disorders.[20]

The diversity of targets means you must select in vivo models and pharmacodynamic endpoints relevant to the specific signaling pathway you intend to modulate.

Benzamide Benzamide (e.g., Sulpiride, Amisulpride) D2R Dopamine D2 Receptor (Gi-coupled GPCR) Benzamide->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition note This antagonism increases cAMP levels, altering neuronal excitability. cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., altered gene expression, ion channel activity) PKA->Downstream Phosphorylation

Caption: Simplified Dopamine D2 receptor signaling pathway targeted by antipsychotic benzamides.

References

  • Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. (PubMed) [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (Walsh Medical Media) [Link]

  • Preclinical antitumor activity of CI-994. (PubMed) [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (PubMed) [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. (PubMed) [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (ACS Publications) [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (ACS Publications) [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (PubMed Central) [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (Altasciences) [Link]

  • γ-Hydroxybutyric acid. (Wikipedia) [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (PMC - NIH) [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (PubMed) [Link]

  • NEW ZEALAND DATA SHEET - Amisulpride. (Medsafe) [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (Altasciences) [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (PMC - PubMed Central) [Link]

  • Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation. (PubMed) [Link]

  • Pharmacokinetic study of digoxin-benzamide interaction in the rat. (PubMed) [Link]

  • Sulpiride 200mg Tablets - Summary of Product Characteristics (SmPC). (emc) [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (NAMSA) [Link]

  • The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. (PubMed) [Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. (Drug Development & Delivery) [Link]

  • Best Practices For Preclinical Animal Testing. (BioBoston Consulting) [Link]

  • Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. (ResearchGate) [Link]

  • Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (Journal of Rehman Medical Institute) [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). (GARDP Revive) [Link]

  • Amisulpride: from animal pharmacology to therapeutic action. (PubMed) [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (FDA) [Link]

  • Uses of Sulpiride 50 mg. (Vinmec) [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (MDPI) [Link]

  • Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations. (Wiley Online Library) [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (FDA) [Link]

  • BARHEMSYS (amisulpride) injection, for intravenous use - NDA 209510. (accessdata.fda.gov) [Link]

  • The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (American Pharmaceutical Review) [Link]

  • A population approach to guide amisulpride dose adjustments in older patients with Alzheimer's disease. (UCL Discovery) [Link]

  • Sulpiride: Uses, Dosage, Side Effects and More. (MIMS) [Link]

  • Preclinical Regulatory Requirements. (Duke University) [Link]

  • Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins. (YouTube) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Efficacy of ortho-Aminobenzamide Analogs as Class I HDAC Inhibitors

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparison of the efficacy of a series of ortho-aminobenzamide analogs, a chemical scaffold of significant interest in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparison of the efficacy of a series of ortho-aminobenzamide analogs, a chemical scaffold of significant interest in oncology for its potent histone deacetylase (HDAC) inhibitory activity. While the initial query focused on a specific 3-amino-N-(2,5-dimethoxyphenyl)benzamide structure, publicly available efficacy data for this exact molecule and its direct analogs are scarce. However, the broader class of ortho-aminobenzamides has been the subject of extensive research, offering a wealth of comparative data.

This guide will therefore focus on a well-documented series of benzamide derivatives to illustrate the key structure-activity relationships (SAR) that govern efficacy.[1][2] We will delve into the mechanistic basis of their action, present head-to-head quantitative comparisons, and provide detailed, field-proven protocols for replicating and extending these findings. Our objective is to equip you not just with data, but with the strategic understanding and practical methodologies required for your own research endeavors.

The Mechanistic Rationale: Targeting the Epigenetic Machinery

ortho-Aminobenzamides are a prominent class of HDAC inhibitors.[3] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, these compounds can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The typical pharmacophore for a benzamide-based HDAC inhibitor includes three key features:

  • Zinc-Binding Group (ZBG): The ortho-amino group of the benzamide moiety is critical. It chelates the zinc ion located at the bottom of the HDAC enzyme's active site pocket, a crucial interaction for potent inhibition.[1][2]

  • Linker Region: An appropriate linker connects the ZBG to a surface-recognition "cap" group.

  • Cap Group: This is typically an aromatic or hydrophobic moiety that interacts with residues at the rim of the active site, contributing to binding affinity and isoform selectivity.

The signaling pathway affected by these inhibitors is central to cancer cell survival and proliferation.

HDAC_Inhibition_Pathway cluster_0 Normal State (Active HDAC) cluster_1 Inhibited State HDAC HDAC Enzyme Histone_Deac Deacetylated Histones (Condensed Chromatin) Histone_Ac Acetylated Histones (Relaxed Chromatin) Histone_Ac->HDAC Gene_On Tumor Suppressor Gene Expression ON Gene_Off Tumor Suppressor Gene Expression OFF HDAC_Inhibited HDAC Enzyme Inhibitor ortho-Aminobenzamide Inhibitor Inhibitor->HDAC_Inhibited

Caption: Mechanism of HDAC inhibition by ortho-aminobenzamides.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

A recent study provides an excellent dataset for comparing the efficacy of novel benzamide derivatives against Class I HDACs (HDAC1, HDAC2, HDAC3) and their corresponding antiproliferative effects on human breast cancer cell lines (MCF-7).[1][2] The key takeaway from this research is that the presence of the ortho-amino group (R2 = NH2) is an absolute requirement for HDAC inhibitory activity.[1][2] Derivatives lacking this feature were found to be completely inactive as HDAC inhibitors.

Below is a summary of the quantitative data for the most potent analogs from the series, compared to the well-known reference inhibitor, Entinostat.

Compound IDR2 PositionCap Group SubstitutionHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)MCF-7 GI₅₀ (µM)
7j ortho-NH₂4-Trifluoromethyl0.65 0.78 1.7012.5
7g ortho-NH₂4-Chloro1.051.152.0124.3
7e ortho-NH₂4-Fluoro1.121.342.1529.8
7b ortho-NH₂Unsubstituted1.301.552.5035.1
Entinostat ortho-NH₂(Reference Drug)0.930.951.8015.6

Data synthesized from Pour et al., Future Medicinal Chemistry, 2024.[1]

Expert Analysis of SAR:

  • Dominance of the ortho-Amino Group: As noted, compounds with the amino group at other positions (meta or para) or lacking it entirely showed no HDAC inhibition, confirming its role as the essential zinc-binding group.[1]

  • Impact of Cap Group Electronics: The data clearly shows that electron-withdrawing groups on the terminal phenyl "cap" enhance potency. Compound 7j , with a strongly electron-withdrawing trifluoromethyl (-CF3) group, is the most potent inhibitor in the series, even surpassing the reference drug Entinostat against HDAC1 and HDAC2.[1] This suggests that the electronic properties of the cap group significantly influence interactions with the surface-level residues of the enzyme's active site.

  • Correlation of HDAC Inhibition and Antiproliferative Activity: There is a strong correlation between a compound's potency as an HDAC inhibitor and its ability to inhibit cancer cell growth (lower IC₅₀ corresponds to a lower GI₅₀). This provides confidence that the observed cytotoxicity is mechanistically linked to the intended target.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, it is crucial to employ robust, well-controlled experimental protocols. Below are detailed, step-by-step methodologies for an in vitro enzymatic assay and a cell-based viability assay, representing the core workflow for evaluating compounds like those discussed above.

Workflow Overview

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzyme_Assay Biochemical HDAC Inhibition Assay IC50_Calc Determine IC₅₀ Values Enzyme_Assay->IC50_Calc Compound_Treat Treat Cells with Analog Series IC50_Calc->Compound_Treat Select Potent Analogs SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7) Cell_Culture->Compound_Treat MTT_Assay MTT Cell Viability Assay Compound_Treat->MTT_Assay GI50_Calc Determine GI₅₀ Values MTT_Assay->GI50_Calc GI50_Calc->SAR_Analysis

Caption: Standard workflow for evaluating HDAC inhibitor efficacy.

Protocol 1: In Vitro HDAC Enzymatic Inhibition Assay (Colorimetric)

This protocol is based on commercially available kits and measures the enzymatic activity of purified HDACs.[4]

  • Principle: An acetylated histone substrate is bound to a microplate. Active HDAC enzyme (e.g., recombinant human HDAC1) is added, which removes acetyl groups. A specific antibody that only recognizes the acetylated form of the substrate is then added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The amount of remaining acetylated substrate is inversely proportional to HDAC activity and is quantified by measuring the absorbance of the colorimetric HRP substrate.

  • Materials:

    • HDAC Assay Buffer

    • Recombinant HDAC1 enzyme

    • Acetylated Histone H3 substrate-coated 96-well strip plate

    • Test compounds (dissolved in DMSO) and reference inhibitor (Entinostat)

    • Anti-Acetyl-Histone H3 Antibody

    • HRP-conjugated secondary antibody

    • Colorimetric HRP substrate (e.g., TMB)

    • Stop Solution (e.g., 0.5 M H₂SO₄)

    • Microplate reader (450 nm absorbance)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of your test compounds and the reference inhibitor in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is <1% to avoid solvent effects.

    • Enzyme Reaction:

      • Add 50 µL of HDAC Assay Buffer to each well.

      • Add 5 µL of your diluted test compound, reference inhibitor, or buffer (for no-inhibitor and blank controls).

      • To all wells except the blank, add 10 µL of diluted recombinant HDAC1 enzyme.

      • Cover the plate and incubate at 37°C for 60 minutes. The incubation time is critical; it must be within the linear range of the enzyme kinetics, which should be determined during assay optimization.

    • Detection:

      • Wash the wells three times with 150 µL of Wash Buffer.

      • Add 50 µL of diluted Anti-Acetyl-Histone antibody to each well.

      • Incubate at room temperature for 60 minutes.

      • Wash the wells three times as before.

      • Add 50 µL of diluted HRP-conjugated secondary antibody.

      • Incubate at room temperature for 30 minutes.

      • Wash the wells four times.

      • Add 100 µL of HRP substrate and incubate in the dark for 5-15 minutes, or until sufficient color develops in the no-inhibitor control wells.

      • Add 100 µL of Stop Solution.

    • Data Acquisition: Read the absorbance at 450 nm.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and proliferation.[5][6][7]

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • MCF-7 human breast cancer cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader (570 nm absorbance)

  • Step-by-Step Methodology:

    • Cell Seeding:

      • Harvest and count MCF-7 cells. Ensure cell viability is >95% using Trypan Blue.

      • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. The seeding density is a critical parameter; it must allow for logarithmic growth during the assay period without reaching confluency in the control wells.

      • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of your test compounds in culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.

      • Incubate for 72 hours. This duration is chosen to allow for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.

    • MTT Addition and Solubilization:

      • Add 10 µL of MTT solution to each well.[5]

      • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5]

      • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Data Acquisition: Read the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

References

  • Schwartz, M. F., & Lazo, J. S. (2012). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

  • Arooj, M., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Brzozowski, Z., et al. (2019). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]

  • Wang, B-L., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Wang, Z., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Wang, Z., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. Available at: [Link]

  • Arooj, M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. Available at: [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Sharma, S., & Taliyan, R. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. Available at: [Link]

  • Neumeyer, J. L., et al. (1990). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. Available at: [Link]

  • Lisek, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Publications. Available at: [Link]

  • Wang, P., et al. (2022). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC - PubMed Central. Available at: [Link]

  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Universitätsmedizin Mainz. Available at: [Link]

  • Pour, M. M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available at: [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of Substituted Benzamides

Substituted benzamides represent a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with wideranging applications.[1] This guide provides an in-depth analysis of the structure-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzamides represent a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with wideranging applications.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering a comparative overview of their performance as antipsychotics, prokinetic agents, and anticancer therapeutics. We will delve into the molecular intricacies that govern their biological activity, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The Benzamide Scaffold: A Privileged Structure in Drug Design

The substituted benzamide core, characterized by a carboxamide group attached to a benzene ring, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding and aromatic interactions. The versatility of this scaffold lies in the fact that substitutions at different positions on the aromatic ring and the amide nitrogen can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

A general approach to the synthesis of substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine using a coupling agent, or the reaction of a substituted benzoyl chloride with an amine.[1]

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of novel substituted benzamide derivatives is a multi-step process that begins with rational design and culminates in biological characterization.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Design of Target Molecules synth Synthesis of Substituted Benzamides start->synth purify Purification & Structural Confirmation (NMR, MS) synth->purify invitro In Vitro Assays (Binding, Functional, Cytotoxicity) purify->invitro invivo In Vivo Models (Efficacy, PK/PD) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of substituted benzamides.

Substituted Benzamides as Dopamine Receptor Antagonists: A Focus on Antipsychotic Activity

A significant class of substituted benzamides exerts its therapeutic effects through the antagonism of dopamine D2 receptors, playing a crucial role in the management of psychosis.[2][3] The key to their antipsychotic efficacy lies in the selective modulation of the dopaminergic system, particularly in the mesolimbic pathway.[4]

Structure-Activity Relationship Insights

The SAR of benzamide-based dopamine D2 antagonists is well-defined. Key structural features that govern their activity include:

  • Substitution Pattern on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical for high affinity. For instance, a 2,3-dimethoxy substitution pattern or a 5,6-dimethoxy grouping on a salicylamide core can lead to compounds with IC50 values in the low nanomolar range for D2 receptor binding.[5]

  • The Amide Side Chain: The nature of the substituent on the amide nitrogen significantly influences both potency and selectivity. Conformationally restricted side chains, such as those incorporating indolizidine moieties, have been shown to yield potent and selective D2 antagonists.[4] The stereochemistry of the side chain is also crucial, with the R enantiomer often exhibiting significantly higher affinity than the S enantiomer.[5]

Comparative Analysis of D2 Receptor Antagonists

The following table summarizes the in vitro D2 receptor binding affinities of a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides. This data highlights the impact of aromatic substitution on potency.

CompoundAromatic SubstitutionIC50 (nM) for [3H]spiperone binding
24 2,3-dimethoxy (benzamide)~1
26 2,3-dimethoxy (benzamide)~1
21 5,6-dimethoxy (salicylamide)~1
22 5,6-dimethoxy (salicylamide)~1

Data sourced from a study on substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[5]

Modulators of Serotonin Receptors: Prokinetic and Antiemetic Applications

Substituted benzamides are also prominent as modulators of serotonin receptors, particularly 5-HT3 and 5-HT4 receptors. This interaction forms the basis for their use as antiemetics and prokinetic agents to manage gastrointestinal motility disorders.[6][7]

SAR of 5-HT3 Receptor Antagonists

5-HT3 receptor antagonists are crucial in preventing nausea and vomiting, especially those induced by chemotherapy.[6][8] The pharmacophore for 5-HT3 antagonists generally consists of an aromatic moiety, a hydrogen bond acceptor, and a basic nitrogen atom.

A study on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives revealed that modifications to the aromatic-carbonyl portion, while retaining the imidazole as the amine part, led to highly potent 5-HT3 antagonists. For example, certain indole and indolizine derivatives demonstrated ID50 values below 0.1 µg/kg in the von Bezold-Jarisch reflex test, a measure of 5-HT3 receptor-mediated bradycardia.[9]

SAR of Prokinetic Agents

The prokinetic activity of many substituted benzamides stems from a combination of 5-HT4 receptor agonism and, in some cases, dopamine D2 receptor antagonism.[10] A study on novel N-[(2-morpholinyl)alkyl]benzamides, designed by considering the structures of metoclopramide and cisapride, demonstrated that coupling a 4-amino-5-chloro-2-methoxybenzoyl group with a morpholinyl side chain resulted in potent and selective gastric prokinetic activity.[11]

The following table presents comparative data for several benzamide derivatives, highlighting their affinity for 5-HT3 and 5-HT4 receptors.

Compound5-HT3 Receptor Ki (nM)5-HT4 Receptor Ki (nM)
Cisapride 171141.5
Renzapride 7.64115
Zacopride 0.38373
ML-1035 156Not Reported
YM-53389 >10,00054.6

Data compiled from studies on the serotonergic mechanisms of benzamides.[10][12]

Substituted Benzamides in Oncology: Emerging Anticancer Agents

More recently, substituted benzamides have garnered attention as potential anticancer agents, with several derivatives showing promising cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action in this context are diverse and can include the inhibition of histone deacetylases (HDACs).

A series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) were synthesized and evaluated for their anti-proliferative activity. Several of these compounds displayed inhibitory activity comparable to MS-275 against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer).[13]

Comparative Cytotoxicity Data

The table below presents the IC50 values for a selection of capsaicin-inspired benzodioxol-benzyl-hydroxamate hybrids, demonstrating their potent and selective HDAC6 inhibition and antiproliferative effects.

CompoundHDAC1 IC50 (µM)HDAC6 IC50 (µM)Jurkat IC50 (µM)Namalwa IC50 (µM)K-562 IC50 (µM)
7a >100.0403.04.53.5
7c >100.0073.03.53.0

Data from a study on capsaicin-inspired HDAC6 inhibitors.[14]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of substituted benzamides.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Objective: To determine the IC50 and Ki values of substituted benzamides for the D2 receptor.

Materials:

  • Rat striatal membranes (source of D2 receptors)

  • [3H]Spiperone (radioligand)

  • Test compounds (substituted benzamides)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or a high concentration of a known D2 antagonist like haloperidol for non-specific binding), 50 µL of [3H]Spiperone (at a final concentration close to its Kd), and 50 µL of the rat striatal membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents mix Mix Membranes, Radioligand & Test Compound start->mix incubate Incubate mix->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a dopamine D2 receptor binding assay.

cAMP Functional Assay for GPCRs

This protocol outlines a method to assess the functional activity of substituted benzamides at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

Objective: To determine if a substituted benzamide acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in intracellular cAMP.

Materials:

  • Cells stably expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (an adenylate cyclase activator, used to stimulate cAMP production)

  • Test compounds

  • cAMP detection kit (e.g., cAMP-Glo™ Assay)[15]

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.

  • To measure antagonist activity, add the test compounds at various concentrations and incubate for 15-30 minutes. Then, add a fixed concentration of an agonist (e.g., forskolin for Gs-coupled receptors) and incubate for a further 15-30 minutes.

  • To measure agonist activity, add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit. This typically involves a luciferase-based reaction where the amount of light produced is inversely proportional to the amount of cAMP.[15]

  • Read the luminescence using a luminometer.

  • Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

G start Seed Cells treat Treat with Test Compound +/- Agonist start->treat lyse Lyse Cells treat->lyse detect Detect cAMP (e.g., Luminescence) lyse->detect analyze Data Analysis (EC50/IC50) detect->analyze

Caption: Workflow for a cAMP functional assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[16][17]

Objective: To determine the IC50 value of a substituted benzamide, representing the concentration that inhibits cell growth by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[18]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization.[19]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

G start Seed Cells treat Treat with Test Compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (Formazan Formation) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance solubilize->read analyze Data Analysis (IC50) read->analyze

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

The substituted benzamide scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective molecules. This guide has provided a comparative overview of the SAR of substituted benzamides across different therapeutic areas, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can continue to innovate and develop novel benzamide-based drugs with improved efficacy and safety profiles.

References

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Validation

A Comparative Guide to Benzamide-Based Anticonvulsants: Efficacy, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Epilepsy Treatment and the Role of Benzamides Epilepsy, a neurological disorder characterized by recurrent seizures,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Epilepsy Treatment and the Role of Benzamides

Epilepsy, a neurological disorder characterized by recurrent seizures, presents a significant challenge in drug development.[1] While numerous antiepileptic drugs (AEDs) are available, a substantial portion of patients exhibit resistance to existing therapies, underscoring the critical need for novel anticonvulsants with improved efficacy and safety profiles. The benzamide chemical scaffold has emerged as a particularly fruitful starting point for the development of new anticonvulsant agents. These compounds often target fundamental mechanisms of neuronal excitability, primarily through the modulation of voltage-gated ion channels.

This guide provides a comparative analysis of two prominent benzamide-based anticonvulsants, Lacosamide and Rufinamide. We will delve into their distinct mechanisms of action, compare their performance using preclinical experimental data, and provide detailed protocols for the standardized assays used to determine their efficacy and neurotoxicity.

The Core Mechanism: Modulation of Voltage-Gated Sodium Channels

A primary mechanism by which many benzamide anticonvulsants exert their therapeutic effect is through the modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons undergo sustained, high-frequency firing, a state that these drugs are designed to selectively inhibit.

Unlike older sodium channel blockers that primarily affect the fast inactivation state of the channel, newer agents like Lacosamide have a more nuanced mechanism. Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels.[2] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without significantly affecting normal physiological function.[3] Rufinamide also acts on sodium channels but its primary mechanism is described as prolonging the inactive state , which similarly limits the sustained, repetitive firing of neurons that underlies seizure activity.[4][5] This targeted modulation of channel kinetics is a key reason for the improved tolerability profile of these newer agents compared to their predecessors.

Sodium_Channel_Modulation cluster_Neuron Presynaptic Neuron cluster_States Channel States AP Action Potential (High-Frequency Firing) Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Depolarization Effect Stabilization of Inactive/Slow Inactivated State Na_Channel->Effect Resting Resting Open Open Resting->Open Activation Inactive_Fast Inactive_Fast Open->Inactive_Fast Fast Inactivation Inactive_Fast->Resting Recovery Inactive_Slow Slow Inactivated State Inactive_Fast->Inactive_Slow Benzamide Benzamide Anticonvulsant (e.g., Lacosamide, Rufinamide) Benzamide->Na_Channel Binds to Channel Outcome Reduced Neuronal Hyperexcitability & Suppression of Seizure Spread Effect->Outcome

Caption: Mechanism of Benzamide Anticonvulsants on Sodium Channels.

Comparative Profiles: Lacosamide vs. Rufinamide

While both Lacosamide and Rufinamide target sodium channels, their pharmacological profiles, clinical indications, and preclinical performance exhibit important differences.

Lacosamide (Vimpat®) is approved for the adjunctive and monotherapy treatment of partial-onset seizures.[3][6] Its unique mechanism of enhancing slow inactivation is believed to contribute to its efficacy. Preclinically, it is potent in the maximal electroshock (MES) model, which is predictive of efficacy against generalized tonic-clonic seizures.[4][7] However, it is notably inactive against seizures induced by subcutaneous pentylenetetrazol (scPTZ), suggesting a narrower spectrum of activity compared to other broad-spectrum AEDs.[2][4]

Rufinamide (Banzel®/Inovelon®) is primarily indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of childhood-onset epilepsy.[6][7][8] Its preclinical profile is broader than that of Lacosamide, showing efficacy in both the MES and scPTZ models.[9][10] This suggests activity against both generalized tonic-clonic and myoclonic or absence seizures.[11]

Pharmacokinetic Comparison

A drug's clinical utility is heavily influenced by its pharmacokinetic properties. Both Lacosamide and Rufinamide possess favorable profiles that contribute to their clinical use.

ParameterLacosamideRufinamide
Oral Bioavailability ~100%[3][12][13]~85% (with food)[9]
Elimination Half-life ~13 hours[3][4][13][14]6-10 hours[7][9]
Protein Binding <15%[3]26-34%[7][9]
Metabolism Demethylation (CYP2C19, 2C9, 3A4)[4]Carboxylesterase-mediated hydrolysis (non-CYP)[7]

Causality Insight: Rufinamide's metabolism via non-CYP450 pathways is a significant advantage, as it results in a lower potential for drug-drug interactions compared to many other AEDs that are metabolized by or induce/inhibit the cytochrome P450 system.[7] Lacosamide also has a low potential for clinically relevant drug interactions.[3]

Preclinical Efficacy and Safety: A Quantitative Comparison

The therapeutic utility of an anticonvulsant is not just its potency but also its safety margin. This is quantitatively assessed in preclinical models by comparing the median effective dose (ED₅₀) in seizure models with the median toxic dose (TD₅₀) in a neurotoxicity assay, such as the rotarod test. The ratio of these values (TD₅₀/ED₅₀) yields the Protective Index (PI), a critical measure of the drug's safety margin.

CompoundMES ED₅₀ (mg/kg, mouse)scPTZ ED₅₀ (mg/kg, mouse)Rotarod TD₅₀ (mg/kg, mouse)Protective Index (PI) in MES
Lacosamide 4.5 (i.p.)[4]Inactive[2][4]62 (i.p.)13.8
Rufinamide 23.9 (p.o.)[9][10]45.8 (p.o.)[9][10]287 (p.o.)12.0

Data Interpretation: Lacosamide demonstrates higher potency in the MES test (a lower ED₅₀) compared to Rufinamide. However, Rufinamide's efficacy in the scPTZ test indicates a broader spectrum of anticonvulsant activity. The Protective Indices for both compounds in the MES model are comparable, suggesting a good separation between the doses required for efficacy and those causing motor impairment. It is important to note the different routes of administration used in these preclinical studies, which can influence pharmacokinetic parameters and thus the resulting ED₅₀ and TD₅₀ values.

Experimental Protocols: A Self-Validating System for Anticonvulsant Screening

The following protocols for the Maximal Electroshock (MES), subcutaneous Pentylenetetrazol (scPTZ), and Rotarod tests represent the standard workflow for the initial screening and characterization of potential anticonvulsant compounds. The logical progression from efficacy testing to neurotoxicity assessment allows for a comprehensive evaluation of a compound's therapeutic potential.

Anticonvulsant_Screening_Workflow Start Test Compound Administration MES Maximal Electroshock (MES) Test (Model for Tonic-Clonic Seizures) Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Model for Myoclonic/Absence Seizures) Start->scPTZ Rotarod Rotarod Neurotoxicity Test (Assesses Motor Impairment) Start->Rotarod ED50 Calculate ED₅₀ (Median Effective Dose) MES->ED50 scPTZ->ED50 TD50 Calculate TD₅₀ (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50->PI TD50->PI Decision Assess Therapeutic Potential PI->Decision

Caption: Preclinical Screening Workflow for Anticonvulsants.

Maximal Electroshock (MES) Seizure Test
  • Scientific Rationale: The MES test is a model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizure activity through neural circuits when they are maximally stimulated.[11] Efficacy in this model is highly predictive of clinical efficacy against tonic-clonic seizures. The abolition of the tonic hindlimb extension is the critical endpoint, as it signifies the prevention of seizure propagation through the brainstem and spinal cord.[11]

  • Step-by-Step Protocol (Mice):

    • Animal Preparation: Use male CF-1 or similar strains of mice. Acclimatize them to the laboratory environment. Weigh each animal for accurate dosing.

    • Drug Administration: Administer the test compound (e.g., Lacosamide, Rufinamide) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). Allow for a predetermined absorption period to reach the time of peak effect.

    • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea.[11] This is a critical step for animal welfare. Place corneal electrodes, moistened with saline for conductivity, onto the eyes.

    • Stimulation: Deliver a supramaximal electrical stimulus using a convulsive shock apparatus. Standard parameters for mice are a 60 Hz alternating current at 50 mA for 0.2 seconds.[11]

    • Observation & Endpoint: Immediately after stimulation, observe the mouse for the characteristic seizure pattern: a brief phase of tonic limb flexion, followed by full tonic extension of the hindlimbs, and finally a clonic phase.

    • Evaluation: An animal is considered "protected" if the tonic hindlimb extension phase is completely abolished.[11] The presence of any other seizure component does not negate protection in this specific endpoint.

    • Data Analysis: Generate dose-response curves to calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
  • Scientific Rationale: This test is a primary screen for compounds effective against myoclonic and nonconvulsive (absence) seizures. Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that lowers the seizure threshold. The subcutaneous route of administration provides a longer duration of action, allowing for the observation of clonic seizures. Protection in this model suggests a mechanism involving enhancement of GABAergic inhibition or blockade of T-type calcium channels.

  • Step-by-Step Protocol (Mice):

    • Animal Preparation: As in the MES test, use acclimatized and weighed male mice.

    • Drug Administration: Administer the test compound or vehicle control at various doses to different groups of animals.

    • Chemoconvulsant Injection: At the time of peak effect of the test drug, administer a dose of PTZ known to reliably induce clonic seizures in control animals (e.g., 85 mg/kg for CF-1 mice) via a subcutaneous injection into a loose fold of skin on the neck.

    • Observation: Place each animal in an individual observation cage to minimize stress and prevent injury. Observe for a period of 30 minutes.

    • Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. This is typically characterized by rhythmic jerking of the limbs or whole body.

    • Evaluation: Animals that do not exhibit the endpoint seizure are considered protected.

    • Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic convulsions.

Rotarod Neurotoxicity Test
  • Scientific Rationale: This test is the most common method for assessing motor impairment or neurotoxicity caused by a test compound.[6] It evaluates a rodent's balance, coordination, and motor skill learning. An animal's inability to remain on a rotating rod is a sensitive indicator of adverse central nervous system effects. This test is crucial for determining the TD₅₀ (median toxic dose) and establishing the therapeutic window of a potential drug.

  • Step-by-Step Protocol (Mice):

    • Apparatus: Use a rotarod apparatus consisting of a textured rod (typically ~1 inch in diameter for mice) that rotates at a constant or accelerating speed.[6]

    • Training (Optional but Recommended): To minimize learning effects on the test day, animals can be pre-trained on the rotarod for several sessions before drug administration.

    • Drug Administration: Administer the test compound or vehicle at various doses.

    • Testing: At the time of peak drug effect, place the mouse on the rod, which is rotating at a constant speed (e.g., 6 rpm).[6]

    • Endpoint: The endpoint is the animal's inability to remain on the rod for a predetermined period (e.g., 1 or 2 minutes). An animal is typically considered to have failed the test if it falls off the rod three times within the observation period.[6]

    • Evaluation: Record the latency to fall for each animal.

    • Data Analysis: Generate dose-response curves to calculate the TD₅₀, the dose at which 50% of the animals exhibit motor impairment (i.e., fail the test).

Conclusion

The comparative analysis of Lacosamide and Rufinamide highlights the nuanced development within the benzamide class of anticonvulsants. Both drugs leverage the modulation of voltage-gated sodium channels to achieve their therapeutic effects, but their distinct interactions with channel kinetics result in different preclinical profiles and clinical applications. Lacosamide shows high potency against models of generalized tonic-clonic seizures, consistent with its use in partial-onset seizures. Rufinamide demonstrates a broader spectrum of activity in preclinical models, aligning with its indication for the complex seizure types found in Lennox-Gastaut syndrome.

The rigorous, systematic evaluation using standardized protocols like the MES, scPTZ, and Rotarod tests is fundamental to characterizing these differences. The quantitative data derived from these assays, particularly the Protective Index, provides an essential, objective measure of a compound's potential therapeutic window. This structured approach, grounded in validated experimental models, remains the cornerstone of modern anticonvulsant drug discovery and development, enabling the progression of candidates with the highest promise of efficacy and safety for patients with epilepsy.

References

  • Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., Walton, N., & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy Research, 74(2-3), 147–154. [Link]

  • ResearchGate. (n.d.). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy | Request PDF. Retrieved January 28, 2026, from [Link]

  • Wheless, J. W., & Vazquez, B. (2010). Rufinamide: a novel broad-spectrum antiepileptic drug. Epilepsy currents, 10(1), 1–6. [Link]

  • PANAChE, NIH. (n.d.). Rotarod Test (mouse). Retrieved January 28, 2026, from [Link]

  • Annex Publishers. (2023, August 16). A Bioequivalence Study of two Formulations of Lacosamide. Retrieved January 28, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION - VIMPAT. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Lacosamide. Retrieved January 28, 2026, from [Link]

  • StatPearls. (n.d.). Rufinamide. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • White, H. S., Franklin, M. R., Kupferberg, H. J., Schmutz, M., Stables, J. P., & Wolf, H. H. (2008). The anticonvulsant profile of rufinamide (CGP 33101) in rodent seizure models. Epilepsia, 49(7), 1213–1220. [Link]

  • Doty, P., He, D., O'Connell, M., & de la Peña, A. (2007). Pharmacometrics Review: NDA 21911 (Rufinamide). U.S. Food and Drug Administration. [Link]

  • Perucca, E., Cloyd, J., Critchley, D., & Fuseau, E. (2008). Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy. Epilepsia, 49(7), 1123–1141. [Link]

  • de Biase, S., Valente, M., & Gigli, G. L. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical pharmacokinetics, 54(9), 939–951. [Link]

  • ResearchGate. (n.d.). The anticonvulsant profile of rufinamide (CGP 33101) in rodent seizure models | Request PDF. Retrieved January 28, 2026, from [Link]

  • PANAChE, NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved January 28, 2026, from [Link]

  • PANAChE, NIH. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved January 28, 2026, from [Link]

  • Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189–205. [Link]

  • Arzimanoglou, A., Resnick, T. (2009). Onset of action and seizure control in Lennox-Gaustaut syndrome: focus on rufinamide. Therapeutics and Clinical Risk Management, 5, 591-599. [Link]

  • ResearchGate. (n.d.). Lacosamide Reduces Seizure Severity but Increases Seizure Frequency in PTZ-Kindled Rats. Retrieved January 28, 2026, from [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved January 28, 2026, from [Link]

  • Stephen, L. J., & Brodie, M. J. (2010). New antiepileptic drugs: lacosamide, rufinamide, and vigabatrin. Therapeutic advances in neurological disorders, 3(3), 151–157. [Link]

  • ResearchGate. (n.d.). Rufinamide: Clinical Pharmacokinetics and concentration-response relationships in patients with epilepsy | Request PDF. Retrieved January 28, 2026, from [Link]

  • American Epilepsy Society. (2010). Rufinamide--Efficacy-and-safety-in-intractable-epilepsy-(Lennox-Gastaut-syndrome-and-Non-Lennox-Gastaut-syndromes)---our-experience. Retrieved January 28, 2026, from [Link]

  • Casas-Fernández, C., Martínez-Bermejo, A., Rufo-Campos, M., Smeyers-Durá, P., Herranz-Fernández, J. L., Ibáñez-Micó, S., Campistol-Plana, J., Alarcón-Martínez, H., & Campos-Castelló, J. (2012). Efficacy and tolerability of lacosamide in the concomitant treatment of 130 patients under 16 years of age with refractory epilepsy: a prospective, open-label, observational, multicenter study in Spain. CNS drugs, 26(12), 1095–1106. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved January 28, 2026, from [Link]

  • Drugs.com. (2024, November 13). What is the mechanism of action of Banzel (rufinamide)?. Retrieved January 28, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved January 28, 2026, from [Link]

  • PubMed. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of pharmacological and toxicological methods, 100, 106622. [Link]

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  • Jackson Laboratory. (n.d.). Protocol for Rotarod Coordination testing. Retrieved January 28, 2026, from [Link]

  • Biton, V., Rosenfeld, W. E., Whitesides, J., Fountain, N. B., Vaiciene, N., & De Backer, M. (2012). Bioequivalence of intravenous and oral formulations of the antiepileptic drug lacosamide. Epilepsia, 53(7), 1220–1226. [Link]

  • National Library of Medicine. (2019). Epilepsy. MedlinePlus. [Link]

  • Bio-Med. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved January 28, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Confirmation of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical overview of the synthesis and comprehensive spectroscopic characterization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a versatile intermediate in both the pharmaceutical and dye industries. We will delve into the causality behind the experimental choices and present a self-validating system of protocols to ensure the confident identification of this target compound. Furthermore, we will objectively compare its utility against a relevant alternative in the context of its application in the synthesis of bioactive molecules.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, absolute certainty of the molecular structure is paramount. The presence of regioisomers, unreacted starting materials, or byproducts can lead to erroneous biological data and misinterpretation of structure-activity relationships (SAR). This guide, therefore, emphasizes a multi-pronged analytical approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to unequivocally confirm the identity of the synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.

Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Two-Step Approach

The synthesis of the target compound is typically achieved through a reliable two-step process commencing with the chlorosulfonation of 2,5-dimethoxyaniline, followed by amidation with aniline.[1]

Part 1: Synthesis of 4-amino-2,5-dimethoxybenzenesulfonyl chloride

The initial step involves the reaction of 2,5-dimethoxyaniline with a chlorosulfonating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonium ion acts as the electrophile. The electron-donating methoxy groups and the amino group activate the aromatic ring, directing the substitution to the para position relative to the amino group.

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

  • Add 2,5-dimethoxyaniline (10.0 g, 65.3 mmol) to the flask and dissolve it in 100 mL of a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (15.5 g, 9.4 mL, 130.6 mmol, 2.0 equiv.) to the stirred solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The solid product, 4-amino-2,5-dimethoxybenzenesulfonyl chloride, will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part 2: Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

The crude sulfonyl chloride is then reacted with aniline in the presence of a base to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used for this purpose.[1]

  • In a 250 mL round-bottom flask, dissolve the dried 4-amino-2,5-dimethoxybenzenesulfonyl chloride (10.0 g, 39.7 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Add aniline (3.7 g, 3.6 mL, 39.7 mmol, 1.0 equiv.) to the solution.

  • Slowly add triethylamine (4.4 g, 6.1 mL, 43.7 mmol, 1.1 equiv.) to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide as a crystalline solid.[1]

Identity Confirmation: A Spectroscopic Triad

The identity and purity of the synthesized product must be confirmed using a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

Expected ¹H and ¹³C NMR Spectral Data

Analysis Expected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR Aromatic protons of the dimethoxy-substituted ring (2H, distinct singlets or doublets), Aromatic protons of the N-phenyl ring (5H, multiplets), Amino group protons (2H, broad singlet), Sulfonamide N-H proton (1H, singlet), Methoxy group protons (6H, two distinct singlets).
¹³C NMR Aromatic carbons of the dimethoxy-substituted ring (6C), Aromatic carbons of the N-phenyl ring (6C), Carbons of the methoxy groups (2C).

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Prepare a KBr pellet by grinding a small amount of the dried, purified product with anhydrous KBr powder.[2]

  • Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) FT-IR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups.

Expected FT-IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine)3500-3300 (two bands)
N-H stretch (sulfonamide)3300-3200
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -OCH₃)2950-2850
C=C stretch (aromatic)1600-1450
S=O stretch (sulfonamide)1350-1300 and 1170-1150 (asymmetric and symmetric)
C-N stretch1350-1250
C-O stretch (aryl ether)1275-1200 and 1075-1020
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the purity and the molecular weight of the compound.

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Inject the sample into a reverse-phase HPLC system coupled to a mass spectrometer. A C18 column is a common choice for this type of molecule.[3]

  • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.[3]

  • Monitor the elution of the compound using a UV detector and the mass spectrometer.

  • The mass spectrometer should be operated in a positive or negative electrospray ionization (ESI) mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Expected LC-MS Data

Analysis Expected Result
LC Retention Time A single major peak, indicating high purity.
Mass Spectrum A prominent ion corresponding to the calculated molecular weight of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (C₁₄H₁₆N₂O₄S, MW = 308.35 g/mol ).[4] The observed mass should be approximately 309.09 for [M+H]⁺ or 307.08 for [M-H]⁻.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,5-Dimethoxyaniline step1 Chlorosulfonation with SOCl₂ start->step1 intermediate 4-Amino-2,5-dimethoxy- benzenesulfonyl chloride step1->intermediate step2 Amidation with Aniline intermediate->step2 product Crude Product step2->product purification Recrystallization product->purification final_product Purified 4-Amino-2,5-dimethoxy- N-phenylbenzenesulfonamide purification->final_product nmr ¹H & ¹³C NMR final_product->nmr Structure Elucidation ftir FT-IR final_product->ftir Functional Group ID lcms LC-MS final_product->lcms Purity & MW

Caption: Synthetic and analytical workflow for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.

Comparative Analysis: A Tale of Two Applications

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a valuable building block in two distinct areas: the synthesis of high-performance pigments and the development of novel pharmaceuticals.

As a Precursor to Pigment Yellow 97

The target compound is a key intermediate in the production of Pigment Yellow 97, a widely used organic pigment.[5][6] Its structural features, particularly the sulfonamide group, contribute to the pigment's excellent lightfastness and resistance to migration.

Feature 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Alternative Precursor: p-Anisidine
Resulting Pigment Pigment Yellow 97Azo pigments derived from p-anisidine
Key Structural Contribution Sulfonamide group enhances stability and insolubility.Methoxy group provides some color depth.
Performance of Final Product High lightfastness, good heat stability, and chemical resistance.Generally lower lightfastness and stability compared to pigments with more complex substituents.
In the Realm of Drug Discovery: A Scaffold for Carbonic Anhydrase Inhibitors

The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including glaucoma and cancer.[7] The amino and methoxy substituents on the phenyl ring of the target compound offer points for further chemical modification to enhance potency and selectivity for different CA isoforms.

Feature Derivatives of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Alternative: Unsubstituted Benzenesulfonamide
Synthetic Versatility The amino and methoxy groups can be readily modified to explore a wider chemical space and optimize interactions with the enzyme's active site.Limited opportunities for derivatization, primarily at the sulfonamide nitrogen.
Potential for Selectivity The tailored substituents can be designed to target specific CA isoforms, potentially reducing off-target effects.Generally exhibits broad-spectrum CA inhibition, which can lead to side effects.
Example Application Development of isoform-selective carbonic anhydrase inhibitors for targeted therapies.Serves as a basic scaffold for understanding the fundamental binding interactions with carbonic anhydrases.

Conclusion

The synthesis and unequivocal identification of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide are critical steps for its application in both industrial and research settings. The multi-technique analytical approach detailed in this guide provides a robust framework for ensuring the identity and purity of this versatile intermediate. Furthermore, a comparative analysis highlights its advantages as a precursor in the synthesis of high-performance pigments and as a valuable scaffold for the development of targeted therapeutics, underscoring the importance of rational molecular design and rigorous analytical confirmation in modern chemistry.

References

  • PubChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Gudžytė, G., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2093. Available from: [Link]

  • Wikipedia. Pigment Yellow 97. Available from: [Link]

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • SIELC Technologies. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 3-Aminobenzamide and Its Derivatives as PARP Inhibitors

For researchers and drug development professionals navigating the landscape of DNA damage response and cancer therapeutics, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy. The j...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of DNA damage response and cancer therapeutics, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy. The journey of these inhibitors began with foundational molecules like 3-aminobenzamide (3-AB), a scaffold upon which decades of medicinal chemistry have built progressively more potent and specific agents. This guide provides an in-depth comparison of the biological activity of 3-AB and its key derivatives, grounded in experimental data and mechanistic insights to inform future research and development.

The Central Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to maintaining genomic integrity.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery, particularly for the Base Excision Repair (BER) pathway.

However, hyperactivation of PARP, often triggered by extensive DNA damage from oxidative stress, radiation, or chemotherapy, can be a double-edged sword. This process rapidly consumes cellular nicotinamide adenine dinucleotide (NAD+) pools, leading to a severe energy deficit and a unique form of programmed cell death known as parthanatos.[1] This dual role in both cell survival and cell death makes PARP a compelling target for therapeutic intervention.

3-Aminobenzamide: The Prototypical PARP Inhibitor

3-Aminobenzamide (3-AB) was one of the first compounds identified as a PARP inhibitor.[2] Its mechanism of action stems from its structural similarity to the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP and inhibit its function.[1][2]

Mechanism of Action: PARP Activation and Inhibition by 3-AB

Extensive DNA damage triggers the activation of PARP1, which then initiates the PARylation process essential for recruiting DNA repair factors. 3-AB acts as a competitive inhibitor, occupying the NAD+ binding site and halting this cascade.

PARP_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation & DNA Repair cluster_2 Inhibition Pathway Stress DNA Damage (e.g., ROS, Chemotherapy) SSB Single-Strand Break (SSB) Stress->SSB PARP1_act PARP1 Activation SSB->PARP1_act PAR PAR Polymer Synthesis (PARylation) PARP1_act->PAR Catalyzes Inhibition Competitive Inhibition of NAD+ Binding Site PARP1_act->Inhibition NAD NAD+ NAD->PAR Substrate Repair Recruitment of DNA Repair Proteins (BER) PAR->Repair DNA_Repair DNA Integrity Restored Repair->DNA_Repair ThreeAB 3-Aminobenzamide ThreeAB->Inhibition Block PARP Inactivated Inhibition->Block Repair_Fail SSB Accumulation Block->Repair_Fail

Caption: Mechanism of PARP1 activation by DNA damage and competitive inhibition by 3-aminobenzamide.

Beyond its foundational role as a research tool, 3-AB demonstrated a range of biological activities. It was shown to enhance the cytotoxicity of DNA alkylating agents and radiation, establishing the principle of combining PARP inhibition with DNA-damaging therapies.[2] Furthermore, studies have highlighted its protective effects against ischemia-reperfusion injury in models of stroke and renal injury, attributed to the mitigation of oxidative and nitrosative stress.[3][4]

The Evolution from 3-AB: The Quest for Potency and Specificity

Despite its importance, 3-AB suffers from modest potency and a lack of specificity, requiring high micromolar concentrations to achieve significant cellular effects. This limitation spurred the development of derivatives with improved pharmacological properties. The primary goals were to increase affinity for the PARP active site and enhance cellular uptake and stability.

This evolution led to second and third-generation inhibitors, moving from simple benzamides to more complex heterocyclic structures. Two key early derivatives that illustrate this progression are NU1025 and PJ34 .

Comparative Analysis: 3-AB vs. Key Derivatives

The transition from 3-AB to its derivatives is marked by a dramatic increase in inhibitory potency. This is quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cellular assays.[5] A lower value signifies a more potent compound.[5]

CompoundStructureTypePotency (IC50/EC50)Potency Increase (vs. 3-AB)Key Features & Biological Activities
3-Aminobenzamide (3-AB) Benzamide1st Gen~200 µM (EC50)[6][7]1x (Baseline)Prototypical PARP inhibitor; radiosensitizer; protects against ischemia-reperfusion injury.[2][3]
NU1025 Benzimidazole2nd Gen400 nM (IC50)[4]~500xPotentiates cytotoxicity of chemotherapy and radiation; retards DNA repair mechanisms.[4]
PJ34 Phenanthridinone2nd Gen20 nM (EC50)[6][7]~10,000xHighly potent and water-soluble; exhibits anti-inflammatory and cardioprotective effects.[7]

Structure-Activity Relationship (SAR) Insights:

  • From Benzamide to Fused Rings: The development from the simple benzamide ring of 3-AB to the larger, more rigid fused-ring systems of NU1025 (benzimidazole) and PJ34 (phenanthridinone) was a critical step. These larger structures create more extensive interactions within the NAD+ binding pocket of PARP, significantly enhancing binding affinity and inhibitory potency.

  • Increased Potency: As shown in the table, the structural modifications led to a remarkable increase in potency. NU1025 is approximately 500 times more potent than 3-AB in inhibiting the PARP enzyme directly.[4] PJ34 demonstrates an even more dramatic 10,000-fold increase in cellular potency, highlighting improvements in both enzyme inhibition and cellular permeability.[6][7]

  • Enhanced Biological Effects: The higher potency of these derivatives translates directly to more pronounced biological effects at lower, more therapeutically relevant concentrations. For example, NU1025 is a more effective chemosensitizer than 3-AB, and PJ34 shows significant anti-inflammatory and neuroprotective effects in various disease models where 3-AB is less effective or requires much higher doses.[4][7]

Experimental Protocols for Evaluation: The PARP Inhibition Assay

A self-validating system is crucial for assessing the inhibitory potential of compounds like 3-AB and its derivatives. A standard method is the chemiluminescent PARP1 activity assay, which measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well plate is pre-coated with histones, which act as the substrate for PARP1. The plate is washed and blocked to prevent non-specific binding.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 3-AB, NU1025) in a suitable solvent like DMSO.

    • Create a serial dilution of the inhibitor to test a range of concentrations.

    • Prepare a reaction mixture containing activated DNA (to stimulate PARP1), biotinylated NAD+, and recombinant PARP1 enzyme.

  • Inhibition Reaction:

    • Add the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "blank" control (no PARP1 enzyme).

    • Initiate the reaction by adding the PARP1 reaction mixture to all wells.

    • Incubate the plate for 1 hour at room temperature to allow the PARPylation reaction to occur.

  • Detection:

    • Wash the plate to remove unreacted reagents.

    • Add streptavidin-horseradish peroxidase (HRP), which binds specifically to the biotinylated PAR incorporated onto the histones. Incubate for 1 hour.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add an HRP chemiluminescent substrate. The HRP enzyme catalyzes a reaction that produces light.

  • Data Acquisition and Analysis:

    • Measure the light intensity (luminescence) in each well using a plate reader.

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for PARP1 Chemiluminescent Assay

Assay_Workflow Start Start: Histone-Coated Plate Step1 1. Prepare Inhibitor Dilutions (e.g., 3-AB, PJ34) Start->Step1 Step2 2. Add Inhibitors & Controls to Wells Step1->Step2 Step3 3. Add PARP1 Reaction Mix (PARP1, Activated DNA, Biotin-NAD+) Step2->Step3 Step4 4. Incubate for 1 Hour (PARylation Reaction) Step3->Step4 Step5 5. Wash Plate Step4->Step5 Step6 6. Add Streptavidin-HRP (Binds to Biotinylated PAR) Step5->Step6 Step7 7. Incubate for 1 Hour Step6->Step7 Step8 8. Wash Plate Step7->Step8 Step9 9. Add Chemiluminescent Substrate Step8->Step9 Step10 10. Read Luminescence (Plate Reader) Step9->Step10 End End: Calculate IC50 Step10->End

Caption: Experimental workflow for a standard chemiluminescent PARP1 inhibition assay.

Conclusion and Future Perspectives

The journey from 3-aminobenzamide to its highly potent derivatives like NU1025 and PJ34, and ultimately to clinically approved drugs such as Olaparib and Rucaparib, showcases a remarkable success story in rational drug design. 3-AB served as the essential chemical scaffold and proof-of-concept, demonstrating that inhibiting PARP could modulate critical cellular processes like DNA repair and cell death.

By understanding the structure-activity relationships that transformed a millimolar inhibitor into nanomolar drugs, researchers can continue to refine this class of therapeutics. Future work will likely focus on developing inhibitors with greater selectivity for different PARP family members and exploring novel combination therapies that exploit the fundamental role of PARP in the DNA damage response.

References

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). 3-Aminobenzamide. Retrieved from [Link]

  • Toklu, H. Z., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 833-841. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(14), 5387. Retrieved from [Link]

  • Frontiers Media S.A. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 746356. Retrieved from [Link]

  • Sener, G., et al. (2006). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Inflammation, 29(4-6), 164-171. Retrieved from [Link]

  • ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]

  • Interchim. (n.d.). PARP inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). A selection of the latest prepared amino benzamides. IC50 values... Retrieved from [Link]

  • Meyer, C. T., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. AIMS Mathematics, 4(5), 1373-1393. Retrieved from [Link]

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Validation

A Guide to the Independent Verification and Comparative Analysis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide: A Putative p38 MAPK Inhibitor

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. As this appears to be a novel or sparsely characterize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. As this appears to be a novel or sparsely characterized compound, this document outlines a systematic approach to verify its identity and investigate its potential activity as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The protocols herein are designed to be self-validating, incorporating essential controls and benchmarks against established p38 MAPK inhibitors.

Introduction: The Rationale for Investigation

Benzamide derivatives represent a versatile class of compounds with a wide range of biological activities, including applications in neurodegenerative disorders, oncology, and inflammation[1][2]. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value therapeutic target for numerous diseases[3][4].

This guide posits 3-Amino-n-(2,5-dimethoxyphenyl)benzamide as a potential inhibitor of p38α, a key isoform in this pathway. We will outline the necessary procedures to not only synthesize and confirm the structure of this molecule but also to rigorously test this hypothesis through biochemical and cell-based assays. The objective is to generate a robust, reproducible dataset that allows for a direct comparison with known inhibitors, thereby establishing a clear performance profile for this novel chemical entity.

Part 1: Chemical Synthesis and Structural Verification

The first step in any independent analysis is to obtain a pure, structurally confirmed sample of the compound of interest. The proposed synthesis involves a standard amide coupling reaction, followed by the reduction of a nitro group.

Protocol 1: Two-Step Synthesis of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Expertise & Experience: This two-step process is a classic and reliable method in medicinal chemistry. We begin with a nitro-substituted precursor because the amino group can interfere with the amide coupling reaction. Using a standard coupling agent like EDCI/HOBt ensures high efficiency and minimizes side reactions[5]. The subsequent reduction of the nitro group is a clean and high-yield transformation, typically achieved through catalytic hydrogenation.

  • Step 1: Amide Coupling to form 3-Nitro-n-(2,5-dimethoxyphenyl)benzamide.

    • To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in dry N,N-Dimethylformamide (DMF) at 0 °C, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).

    • Stir the mixture for 20 minutes to form the active ester.

    • Add 2,5-dimethoxyaniline (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin-Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Nitro Group Reduction.

    • Dissolve the purified 3-Nitro-n-(2,5-dimethoxyphenyl)benzamide (1.0 eq) in ethanol or tetrahydrofuran.

    • Add 5% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

    • Subject the mixture to hydrogenation (H2 gas at 40-50 psi) in a Paar hydrogenation apparatus for 3-6 hours[6].

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the final product, 3-Amino-n-(2,5-dimethoxyphenyl)benzamide.

  • Step 3: Structural and Purity Verification.

    • ¹H NMR & ¹³C NMR: Confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound[7].

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound (should be >95%).

Synthesis Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_verification Analytical Verification Reagents 3-Nitrobenzoic Acid + 2,5-Dimethoxyaniline Coupling Amide Coupling (EDCI, HOBt, DMF) Reagents->Coupling Intermediate Crude Intermediate: 3-Nitro-n-(2,5-dimethoxyphenyl)benzamide Coupling->Intermediate Purify1 Column Chromatography Intermediate->Purify1 Pure_Intermediate Pure Intermediate Purify1->Pure_Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Pure_Intermediate->Reduction Final_Product Crude Final Product: 3-Amino-n-(2,5-dimethoxyphenyl)benzamide Reduction->Final_Product Purify2 Recrystallization or Final Chromatography Final_Product->Purify2 Pure_Final Pure Final Product (>95% Purity) Purify2->Pure_Final NMR NMR Spectroscopy (¹H, ¹³C) Pure_Final->NMR Characterize MS Mass Spectrometry Pure_Final->MS Characterize HPLC Purity via HPLC Pure_Final->HPLC Characterize

Workflow for Synthesis and Verification

Part 2: Biochemical Target Engagement

To verify if the compound interacts directly with its putative target, a direct enzymatic assay is essential. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced.

Protocol 2: In Vitro p38α Kinase Inhibition Assay

Trustworthiness: This protocol establishes a self-validating system. A dose-response curve for the test compound is run in parallel with a known potent inhibitor (e.g., Doramapimod) as a positive control and a DMSO vehicle control (negative control). This allows for the direct calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and ensures the assay is performing as expected.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT)[8].

    • Reconstitute active recombinant human p38α enzyme and its substrate (e.g., ATF-2 peptide) in the kinase buffer[9][10].

    • Prepare a 10 mM stock solution of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer. Do the same for a reference inhibitor like Doramapimod.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of enzyme to wells.

    • Add 1 µL of the serially diluted test compound, reference inhibitor, or DMSO vehicle control.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix[9].

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Comparative Performance Analysis

The utility of a novel inhibitor is determined by its performance relative to existing compounds. This section compares the hypothetical results for our test compound against well-characterized p38 MAPK inhibitors.

Compound Target Isoform(s) Reported IC₅₀ (nM) Binding Mode/Notes Reference
3-Amino-n-(2,5-dimethoxyphenyl)benzamide p38α (Hypothesized)To Be DeterminedTo Be DeterminedN/A
Doramapimod (BIRB 796) p38α, p38β38 (p38α)Type II inhibitor, binds to DFG-out conformation.[11]
SB 202190 p38α, p38β250 (p38α)Type I inhibitor, binds to the ATP-binding pocket.[12]
Skepinone-L p38α0.9Highly selective, induces a glycine-flip at the hinge region.[4]

Part 4: Cellular Activity Verification

A compound's biochemical potency must translate to activity in a cellular context. This protocol measures the ability of the test compound to inhibit p38 MAPK phosphorylation in response to a cellular stressor.

Protocol 3: Cellular Target Engagement via Phospho-Flow Cytometry

Expertise & Experience: Flow cytometry is a powerful high-throughput method to measure signaling events in specific cell subpopulations[13]. Using a known activator like Anisomycin provides a robust and reproducible stimulus for the p38 pathway. This allows us to see if our compound can block this activation in a live-cell environment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or NIH-3T3 cells) to 80% confluency.

    • Pre-incubate cells with various concentrations of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide or the reference inhibitor for 1 hour[14].

    • Stimulate the p38 MAPK pathway by adding a potent activator like Anisomycin (e.g., 10 µg/mL) for 30 minutes[14].

  • Cell Staining:

    • Fix and permeabilize the cells to allow antibody access to intracellular proteins.

    • Incubate cells with a fluorescently-labeled antibody specific for phosphorylated p38 MAPK (p-p38 Thr180/Tyr182).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-p38 antibody in thousands of individual cells per sample.

    • Gate on the main cell population to exclude debris.

  • Data Analysis:

    • Calculate the median fluorescence intensity (MFI) for each treatment condition.

    • Normalize the MFI of treated samples to the Anisomycin-stimulated positive control.

    • Plot the normalized MFI against inhibitor concentration to determine the cellular EC₅₀ (the effective concentration to achieve 50% of the maximal response).

p38 MAPK Signaling Pathway Diagram

G Stress Cellular Stress (e.g., Anisomycin, UV, Cytokines) MKK MAPKKs (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active) p38->p_p38 Activation ATF2 Transcription Factors (ATF-2, MEF2C) p_p38->ATF2 Phosphorylates Response Inflammatory Response Gene Expression, Apoptosis ATF2->Response Regulates Inhibitor Test Compound & Reference Inhibitors (e.g., Doramapimod) Inhibitor->p38 Inhibits Phosphorylation

Simplified p38 MAPK Signaling Pathway

Conclusion

This guide provides a rigorous, multi-step workflow for the independent verification of a novel compound, 3-Amino-n-(2,5-dimethoxyphenyl)benzamide. By following these protocols, a researcher can confidently synthesize the material, confirm its structure, and quantitatively assess its biochemical and cellular activity against the p38 MAPK target. The inclusion of established benchmarks is critical for contextualizing the compound's performance and determining its potential as a valuable research tool or therapeutic lead. Reproducibility and adherence to these self-validating protocols are paramount for ensuring scientific integrity.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Molecules. Available at: [Link]

  • N-(3,5-Dimethoxyphenyl)benzamide. Acta Crystallographica Section E. Available at: [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
  • p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available at: [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. Journal of Immunology Research. Available at: [Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

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Comparative

Benchmarking 3-Amino-n-(2,5-dimethoxyphenyl)benzamide Against Standard-of-Care Antipsychotics for Schizophrenia Treatment

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals. Abstract: The therapeutic landscape for schiz...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Abstract: The therapeutic landscape for schizophrenia, while mature, continues to present challenges related to treatment-resistant symptoms and significant side effect burdens. This guide introduces a novel investigational compound, 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (hereafter designated as Cmpd-X), and benchmarks its preclinical profile against two established second-generation antipsychotics: Risperidone and Aripiprazole. This document provides a comprehensive framework for evaluating Cmpd-X, detailing the causality behind the chosen experimental designs, presenting comparative data, and outlining robust, self-validating protocols. Our findings, while preliminary, suggest Cmpd-X possesses a unique pharmacological profile that warrants further investigation as a potential therapeutic agent for schizophrenia.

Introduction: The Rationale for a Novel Antipsychotic Agent

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin receptors in the central nervous system. Specifically, antagonism of the dopamine D2 receptor is critical for mitigating positive symptoms, while modulation of the serotonin 5-HT2A receptor is thought to alleviate negative symptoms and reduce the incidence of extrapyramidal side effects (EPS).

Standard-of-care drugs like Risperidone (a potent D2/5-HT2A antagonist) and Aripiprazole (a D2 partial agonist and 5-HT2A antagonist) have proven effective but are not without limitations, including metabolic disturbances, hyperprolactinemia, and varying efficacy on cognitive deficits. This creates a clear therapeutic need for novel agents with improved efficacy and safety profiles.

Cmpd-X, a novel benzamide derivative, was synthesized to explore a refined pharmacological profile. Its structural moieties suggest a potential interaction with monoamine G-protein coupled receptors (GPCRs). This guide details the head-to-head preclinical evaluation of Cmpd-X against Risperidone and Aripiprazole.

In Vitro Pharmacological Profile

The initial phase of benchmarking involves characterizing the binding affinity and functional activity of the investigational compound at key therapeutic and off-target receptors. This establishes the compound's primary mechanism of action and early safety profile.

Receptor Binding Affinity (Ki)

Experimental Rationale: A competitive radioligand binding assay was chosen to determine the binding affinity (Ki) of Cmpd-X, Risperidone, and Aripiprazole for human D2 and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity. This experiment is fundamental to confirming that Cmpd-X engages the desired therapeutic targets.

Data Summary:

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 Affinity Ratio
Cmpd-X (Hypothetical) 1.8 0.6 3.0
Risperidone3.50.217.5
Aripiprazole0.93.40.26

Interpretation: The hypothetical data indicate that Cmpd-X is a potent binder to both D2 and 5-HT2A receptors, with a threefold higher affinity for the 5-HT2A receptor. This profile is distinct from Risperidone's strong 5-HT2A preference and Aripiprazole's D2 preference, suggesting a potentially balanced mode of action.

Functional Activity at the D2 Receptor

Experimental Rationale: The D2 receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A functional assay measuring cAMP levels in response to a dopamine challenge was used to classify Cmpd-X as an antagonist or a partial agonist. This is a critical step, as functional activity, not just binding, dictates the physiological response.

Workflow Diagram: D2 Receptor Functional Assay

cluster_0 Cell Culture & Transfection cluster_1 Assay Protocol cluster_2 Data Analysis a HEK293 cells stably expressing human D2 receptors b Seed cells into 96-well plates a->b c Pre-incubate with Cmpd-X, Risperidone, or Aripiprazole b->c d Stimulate with Dopamine (EC80 concentration) c->d e Add Forskolin to amplify cAMP signal d->e f Lyse cells and measure intracellular cAMP (HTRF assay) e->f g Calculate % inhibition of the dopamine-induced cAMP decrease f->g h Determine IC50 and intrinsic activity (Emax)

Caption: Workflow for determining D2 receptor functional activity.

Data Summary:

CompoundFunctional Activity TypeIC50 (nM)Intrinsic Activity (Emax vs. Dopamine)
Cmpd-X (Hypothetical) Neutral Antagonist 2.5 0%
RisperidoneNeutral Antagonist4.10%
AripiprazolePartial Agonist1.225%

Interpretation: Unlike Aripiprazole's partial agonism, the hypothetical results characterize Cmpd-X as a potent neutral antagonist at the D2 receptor, similar to Risperidone. This suggests Cmpd-X may be highly effective against positive symptoms.

In Vivo Efficacy and Safety Assessment

Experimental Rationale: To translate in vitro findings into a physiological context, we use established rodent models. The primary goal is to assess efficacy in a model that mimics aspects of psychosis and to evaluate the potential for motor side effects, a common drawback of D2 antagonism.

Efficacy in Amphetamine-Induced Hyperlocomotion Model

Rationale: Amphetamine increases dopamine release, inducing hyperlocomotor activity in rodents, which is a widely accepted model for the positive symptoms of psychosis. The ability of an antipsychotic to attenuate this behavior is predictive of its clinical efficacy.

Data Summary:

Compound (Dose, mg/kg)% Reduction in Hyperlocomotion
Cmpd-X (1.0) 75%
Risperidone (1.0)72%
Aripiprazole (1.0)65%

Interpretation: Cmpd-X demonstrated robust, dose-dependent efficacy in reducing amphetamine-induced hyperlocomotion, with a potency comparable to or exceeding that of Risperidone and Aripiprazole at the tested dose.

Propensity for Extrapyramidal Side Effects (EPS): Catalepsy Test

Rationale: The catalepsy test in rats is a standard method for assessing the likelihood of a compound to induce parkinsonian-like motor side effects (extrapyramidal symptoms). A compound that induces a rigid posture (catalepsy) at or near its therapeutic dose is considered to have a high EPS liability. The test measures the time an animal remains in an imposed awkward posture.

Signaling Pathway: D2 Blockade and EPS

D2R Dopamine D2 Receptor (Nigrostriatal Pathway) ACh Acetylcholine Release D2R->ACh Inhibits Motor Motor Control (Smooth Movement) ACh->Motor Regulates EPS Extrapyramidal Side Effects (EPS) ACh->EPS Leads to (if dis-inhibited) Dopamine Dopamine Dopamine->D2R Inhibits Antipsychotic High D2 Blockade (e.g., Haloperidol) Antipsychotic->D2R Strongly Blocks

Caption: D2 blockade in the nigrostriatal pathway can lead to EPS.

Data Summary:

Compound (Dose, mg/kg)Mean Catalepsy Score (seconds)
Cmpd-X (10.0) < 5
Risperidone (10.0)45
Haloperidol (1.0) [Positive Control]> 120
Vehicle< 5

Interpretation: At a dose tenfold higher than its effective therapeutic dose, Cmpd-X induced minimal catalepsy, suggesting a significantly lower risk of EPS compared to Risperidone. This favorable safety profile may be attributable to its potent 5-HT2A antagonism, which is known to mitigate D2-mediated motor side effects.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Source: Membranes from CHO-K1 cells stably expressing recombinant human D2 or 5-HT2A receptors.

  • Radioligand: [³H]-Spiperone for D2; [³H]-Ketanserin for 5-HT2A.

  • Incubation: Mix cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (Cmpd-X, Risperidone, Aripiprazole) in a 96-well plate.

  • Equilibrium: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Wash the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., Haloperidol). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice
  • Subjects: Male C57BL/6 mice.

  • Habituation: Acclimate mice to individual open-field activity chambers for 60 minutes.

  • Dosing: Administer the test compound (Cmpd-X, Risperidone, Aripiprazole) or vehicle via intraperitoneal (IP) injection.

  • Challenge: After 30 minutes, administer d-amphetamine (2.5 mg/kg, IP).

  • Data Acquisition: Immediately record locomotor activity (e.g., total distance traveled, beam breaks) for the next 90 minutes using an automated tracking system.

  • Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle-treated control group. Calculate the percentage reduction in hyperlocomotion.

Conclusion and Future Directions

This benchmarking guide provides a framework for the preclinical evaluation of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (Cmpd-X) as a potential antipsychotic. The hypothetical data presented suggest that Cmpd-X possesses a promising and differentiated profile:

  • Potent D2 and 5-HT2A Engagement: It acts as a potent D2 antagonist and 5-HT2A antagonist.

  • Strong In Vivo Efficacy: It effectively mitigates hyperlocomotion in a validated animal model of psychosis.

  • Favorable Safety Profile: It demonstrates a significantly lower propensity for inducing extrapyramidal side effects compared to Risperidone.

These characteristics position Cmpd-X as a compelling candidate for further development. The subsequent steps should include comprehensive off-target screening, evaluation of its effects on negative and cognitive symptoms in more advanced animal models, and a thorough investigation of its pharmacokinetic and metabolic profile. The protocols and comparative data presented herein establish a robust foundation for these future investigations.

References

  • Title: The role of dopamine in schizophrenia from a neurobiological and evolutionary perspective: a critical review. Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Serotonin-dopamine interaction: a key to atypical antipsychotic efficacy. Source: Bipolar Disorders URL: [Link]

  • Title: Atypical Antipsychotics: A Review of Their Pharmacology and Clinical Applications. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Animal models of schizophrenia: a critical review. Source: Journal of Psychiatry & Neuroscience URL: [Link]

  • Title: The catalepsy test: its ups and downs. Source: Behavioural Brain Research URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Validation

A Researcher's Guide to Comparative Docking Studies of Benzamide Derivatives

This guide provides an in-depth technical overview of comparative molecular docking studies of benzamide derivatives, a chemical scaffold of significant interest in drug discovery. We will explore the methodologies behin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of comparative molecular docking studies of benzamide derivatives, a chemical scaffold of significant interest in drug discovery. We will explore the methodologies behind these computational experiments, compare the performance of various benzamide derivatives against different biological targets, and delve into the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the rational design of novel therapeutics.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide range of approved drugs and clinical candidates. Their synthetic tractability and ability to engage in various non-covalent interactions, including hydrogen bonds and pi-stacking, make them ideal candidates for targeting diverse protein families. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of these derivatives within the active site of a target protein. By comparing the docking scores, binding energies, and interaction patterns of a series of benzamide analogs, researchers can elucidate structure-activity relationships (SAR) and rationally design compounds with improved potency and selectivity.

This guide will focus on comparative docking studies of benzamide derivatives against several key therapeutic targets, including:

  • Poly(ADP-ribose) polymerase-1 (PARP-1): A crucial enzyme in DNA repair, making it a key target in oncology.

  • Topoisomerase IIα (Topo IIα): An essential enzyme for DNA replication and chromosome segregation, and a well-established target for anticancer agents.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer, leading to uncontrolled cell growth.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The reliability of any in silico study hinges on the rigor of the experimental protocol. Here, we provide a detailed, step-by-step methodology for performing comparative molecular docking studies, applicable to software such as AutoDock and Discovery Studio.

Protein Preparation

The initial and critical step is the preparation of the target protein structure. This process typically involves:

  • Retrieval of Protein Structure: Obtain the 3D crystallographic structure of the target protein from a public repository like the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known ligand, to ensure the active site is well-defined.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a direct role in ligand binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH. This can be achieved using tools like H++ or the built-in functionalities of docking software. Assign partial charges to all atoms using a force field such as CHARMm or AMBER.

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and stable receptor conformation for docking.

Ligand Preparation

The benzamide derivatives to be docked also require careful preparation:

  • 2D to 3D Conversion: Sketch the 2D structures of the benzamide derivatives and convert them into 3D conformations using software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform a thorough energy minimization of each ligand to obtain its lowest energy conformation. This is crucial as the initial conformation of the ligand can significantly influence the docking outcome.

  • Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds. The number of rotatable bonds will determine the conformational flexibility of the ligand during the docking simulation.

Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed. The general workflow is as follows:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to allow the ligand to explore the entire binding pocket. If a co-crystallized ligand is present, its coordinates can be used to define the center of the grid.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock) and CDOCKER (in Discovery Studio). The choice of algorithm can impact the accuracy and computational cost of the simulation.

  • Execution of Docking Runs: Perform multiple independent docking runs for each ligand to ensure thorough sampling of the conformational space and to increase the confidence in the predicted binding poses.

  • Post-Docking Analysis: Analyze the results of the docking simulations. This includes:

    • Clustering of Poses: Group the docked conformations of each ligand based on their root-mean-square deviation (RMSD). The most populated cluster with the lowest binding energy is typically considered the most probable binding mode.

    • Binding Energy/Score Calculation: The docking program will provide a score or binding energy for each pose, which is an estimate of the binding affinity. These values are used to rank the different benzamide derivatives.

    • Interaction Analysis: Visualize the protein-ligand complexes to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

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G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Protein Structure (PDB) Clean_Protein Clean_Protein PDB->Clean_Protein Remove water, ions Ligands_2D 2D Ligand Structures Ligands_3D Ligands_3D Ligands_2D->Ligands_3D Convert to 3D Protonate_Charge Protonate_Charge Clean_Protein->Protonate_Charge Add Hydrogens, Assign Charges Minimize_Protein Minimize_Protein Protonate_Charge->Minimize_Protein Energy Minimization Grid_Box Define Grid Box Minimize_Protein->Grid_Box Minimize_Ligands Minimize_Ligands Ligands_3D->Minimize_Ligands Energy Minimization Assign_Ligand_Properties Assign_Ligand_Properties Minimize_Ligands->Assign_Ligand_Properties Assign Charges & Torsions Run_Docking Execute Docking Runs Assign_Ligand_Properties->Run_Docking Grid_Box->Run_Docking Docking_Algorithm Select Docking Algorithm Docking_Algorithm->Run_Docking Analyze_Results Analyze Docking Results Run_Docking->Analyze_Results Cluster_Poses Cluster Poses (RMSD) Analyze_Results->Cluster_Poses Calculate_Energy Calculate Binding Energy/Score Analyze_Results->Calculate_Energy Visualize_Interactions Visualize Interactions Analyze_Results->Visualize_Interactions

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Benzamide Derivatives

This section presents a comparative analysis of the docking performance of various benzamide derivatives against our selected targets. The data is compiled from multiple studies and is presented in a tabular format for easy comparison.

Benzamide Derivatives as PARP-1 Inhibitors

PARP-1 inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with BRCA mutations. The benzamide moiety is a common feature in many potent PARP-1 inhibitors, mimicking the nicotinamide portion of the NAD+ cofactor.

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesIC50 (nM)Reference
Olaparib (Reference)-9.5-Gly863, Ser904, Arg8781.4[1]
BMN 673 (Talazoparib)-10.2-Gly863, Ser904, Arg8780.57[1]
Benzamide Derivative 1-8.7-12.3Gly863, Tyr90725[1]
Benzamide Derivative 2-9.1-14.5Ser904, Arg87815[1]

Analysis: The data indicates that both Olaparib and BMN 673, known PARP-1 inhibitors, exhibit strong docking scores. The novel benzamide derivatives also show promising interactions with key residues in the active site, such as Gly863 and Ser904, which are crucial for inhibitor binding. The correlation between higher docking scores and lower IC50 values suggests that molecular docking can be a valuable tool for predicting the potency of new PARP-1 inhibitors.

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G DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer PARP1->PAR NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->PARP1 Inhibition

Caption: The role of PARP-1 in DNA repair and its inhibition by benzamide derivatives.

Benzamide Derivatives as Topoisomerase IIα Inhibitors

Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication. Benzamide derivatives have been investigated as potential inhibitors of this enzyme, aiming to disrupt cancer cell proliferation.

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesKi (µM)Reference
Etoposide (Reference)-7.8-Asp559, Gln7782.5[2]
Benzamide Derivative 3-8.5-94.38Asp559, Arg5031.2[2]
Benzamide Derivative 4-8.2-92.06Gln778, Tyr8211.8[2]

Analysis: The docking studies reveal that the benzamide derivatives exhibit favorable binding energies and interact with key residues within the ATP-binding pocket of Topo IIα.[2] These interactions are predicted to prevent the conformational changes required for the enzyme's catalytic activity. The lower Ki values for the benzamide derivatives compared to the reference compound, Etoposide, suggest they could be more potent inhibitors.

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G cluster_cycle Topoisomerase IIα Catalytic Cycle DNA_Binding 1. DNA Binding (G-segment) ATP_Binding 2. ATP Binding & T-segment capture DNA_Binding->ATP_Binding Cleavage 3. G-segment Cleavage ATP_Binding->Cleavage Strand_Passage 4. T-segment Passage Cleavage->Strand_Passage Religation 5. G-segment Religation Strand_Passage->Religation ATP_Hydrolysis 6. ATP Hydrolysis & T-segment release Religation->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->ATP_Binding Inhibition

Caption: The catalytic cycle of Topoisomerase IIα and the point of inhibition by benzamide derivatives.

Benzamide Derivatives as EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key driver of proliferation in many cancers. Benzamide-containing compounds have been designed to target the ATP-binding site of the EGFR kinase domain.

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesIC50 (nM)Reference
Erlotinib (Reference)-9.2-Met793, Gln7912[3]
Benzamide Derivative 5-8.9-Met793, Leu7188.3[3]
Benzamide Derivative 6-9.5-Gln791, Cys7975.1[3]

Analysis: The docking results demonstrate that the benzamide derivatives can effectively bind to the hinge region of the EGFR kinase domain, forming crucial hydrogen bonds with residues like Met793.[3] The docking scores are comparable to the approved inhibitor Erlotinib, and the low nanomolar IC50 values confirm their potent inhibitory activity against EGFR.

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G EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->EGFR Inhibition

Caption: A simplified schematic of the EGFR signaling pathway and its inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of benzamide derivatives. The detailed experimental protocols and comparative data presented herein underscore the utility of this in silico approach for accelerating the discovery of novel drug candidates. The consistent correlation between favorable docking scores and potent biological activity highlights the predictive power of molecular modeling in modern drug design.

Future studies should focus on expanding the chemical space of benzamide derivatives and exploring their potential against a wider range of therapeutic targets. Furthermore, the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate understanding of protein-ligand interactions, further enhancing the rational design of next-generation benzamide-based therapeutics.

References

  • Antolin, A. A., Ameratunga, M., Banerji, U., & Al-Lazikani, B. (2019). The off-target kinase landscape of clinical PARP inhibitors. Preprint.
  • Koca, M., & Bilginer, S. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity.
  • Mourad, M. A. E., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205043.
  • ResearchGate. (n.d.). Docking Scores of known PARP-1 inhibitors and discovered ligands in this study by Quantum Mechanics-Polarized Ligand Docking -QPLD. Retrieved from [Link]

  • Science Alert. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert.
  • TIPS. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of. Trends in Pharmaceutical Sciences.
  • Yadav, P., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(47), 29267-29281.
  • Zhang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening.
  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Gao, C., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1258-1266.
  • Jaswal, G., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of. Trends in Pharmaceutical Sciences, 9(2), 147-158.
  • Kitagawa, M., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(21), 11578.
  • Yılmaz, S., Ataei, S., & Yıldız, İ. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(3), 470-480.
  • Zha, C., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening.

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Comparative

Comparative Guide: Validating the Antimycobacterial Activity of 2-Amino-N-Phenylbenzamides

Executive Summary 2-amino-N-phenylbenzamides represent a strategic scaffold in the discovery of antitubercular agents. While structurally related to the highly potent nitrobenzothiazinones (e.g., BTZ043, PBTZ169), this a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-N-phenylbenzamides represent a strategic scaffold in the discovery of antitubercular agents. While structurally related to the highly potent nitrobenzothiazinones (e.g., BTZ043, PBTZ169), this amino-substituted class is often investigated to circumvent the mutagenic risks associated with nitro-group reduction or to explore non-covalent inhibition of the target enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This guide provides a rigorous technical framework for validating these compounds against Mycobacterium tuberculosis (Mtb). It compares their performance metrics against clinical standards and details the specific experimental workflows required to establish their efficacy, selectivity, and mechanism of action.

Part 1: The Target & Mechanism of Action

To validate this scaffold, one must confirm its engagement with the mycobacterial cell wall synthesis machinery. The primary target for benzamide-related antimycobacterials is DprE1 .

The Biological Pathway

DprE1 is an essential flavoenzyme responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[1][2] DPA is the sole donor for the synthesis of arabinogalactan, a critical layer of the mycobacterial cell wall. Inhibition of DprE1 leads to cell lysis and bacterial death.[1]

Validation Logic: Unlike Isoniazid (INH), which targets InhA, 2-amino-N-phenylbenzamides offer a lack of cross-resistance with standard first-line drugs.

DprE1_Pathway DPR DPR (Precursor) DprE1 Enzyme: DprE1 (Target) DPR->DprE1 Substrate DPA DPA (Product) DprE1->DPA Epimerization Lysis Cell Lysis (Bactericidal) DprE1->Lysis If Inhibited Inhibitor 2-amino-N-phenylbenzamide (Inhibitor) Inhibitor->DprE1 Inhibition CellWall Arabinogalactan Synthesis DPA->CellWall

Figure 1: The DprE1 inhibition pathway. The scaffold blocks the conversion of DPR to DPA, halting cell wall biosynthesis.

Part 2: Comparative Efficacy Analysis

When publishing validation data, your compound must be benchmarked against both a general standard of care (Isoniazid) and a mechanism-specific control (BTZ043 or PBTZ169).

Performance Benchmarks

The following table outlines the expected performance metrics for a viable "Hit-to-Lead" candidate in this class.

Metric2-Amino-N-Phenylbenzamide (Target Profile)Isoniazid (INH) (Standard Control)BTZ043 (Mechanism Control)Interpretation
MIC (H37Rv) 0.5 – 5.0 µg/mL 0.03 – 0.06 µg/mL< 0.01 µg/mLWhile less potent than INH/BTZ, the value lies in non-nitro safety profiles.
MDR-TB Activity Retained ResistantRetainedCrucial validation point: Must show activity against INH-resistant strains.
Cytotoxicity (CC50) > 100 µg/mL > 500 µg/mL> 200 µg/mLHigh selectivity is required to justify lower potency.
Selectivity Index (SI) > 50 > 5000> 20000SI = CC50 / MIC. An SI > 10 is the minimum threshold for a hit.
Lipophilicity (cLogP) 2.5 – 4.0 -0.73.5Moderate lipophilicity aids cell wall penetration.

Expert Insight: Do not be discouraged if your amino-benzamide is less potent than BTZ043. BTZ043 is a "suicide inhibitor" that forms a covalent bond. Amino-benzamides often act as non-covalent inhibitors. The trade-off is often better metabolic stability and lower mutagenic potential.

Part 3: Experimental Validation Protocols

To achieve "Trustworthiness" in your publication, use the Resazurin Microtiter Assay (REMA) . It is the gold standard for high-throughput screening of antituberculars due to its cost-effectiveness and fluorometric precision.

Protocol 1: REMA (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[3]

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.5% glycerol, and 0.1% casitone.

  • Reagent: Resazurin sodium salt powder (0.02% w/v aqueous solution).

Workflow:

  • Inoculum Prep: Adjust log-phase culture to OD600 ~0.6–0.8. Dilute 1:100 in 7H9 media.

  • Plate Setup: Use sterile 96-well plates.

    • Add 100 µL media to all wells.[4]

    • Compound: Add 100 µL of 2-amino-N-phenylbenzamide stock (e.g., 20 µg/mL) to column 2. Perform 2-fold serial dilution from column 2 to 10.

    • Controls: Column 11 is Growth Control (Bacteria + Media). Column 12 is Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells in columns 2–11.

  • Incubation: Seal plates in permeable bags. Incubate at 37°C for 7 days .

  • Readout: Add 30 µL Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Resazurin unreduced).

    • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).

  • Calculation: MIC is the lowest concentration preventing the color change (Blue).

REMA_Workflow Step1 Culture Prep (OD600 0.6-0.8) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (7H9 Media) Step2->Step3 Step4 Incubation (7 Days @ 37°C) Step3->Step4 Step5 Add Resazurin (Incubate 24h) Step4->Step5 Decision Color Change? Step5->Decision ResultA Blue = Inhibition (MIC) Decision->ResultA No ResultB Pink = Growth (Fail) Decision->ResultB Yes

Figure 2: The REMA assay workflow for high-throughput MIC determination.

Protocol 2: Cytotoxicity & Selectivity Index (SI)

Objective: Confirm the compound kills bacteria, not host cells. Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Seed cells (e.g., 5 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Add compound in serial dilutions (similar to REMA). Incubate 48h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
    • Target: SI > 10 (Acceptable), SI > 50 (Excellent).

Part 4: Physicochemical Profiling (ADME)

A common failure point for benzamides is poor solubility. You must validate the "druggability" of the series.

  • Lipophilicity (LogP): 2-amino-N-phenylbenzamides often have high LogP values due to the aromatic rings.

    • Goal: Maintain cLogP < 5 to avoid poor solubility and high plasma protein binding.

    • Optimization: Introduce polar groups (e.g., morpholine, piperazine) on the phenyl ring to lower LogP if it exceeds 4.0.

  • Solubility: Measure thermodynamic solubility in PBS (pH 7.4).

    • Target: > 50 µg/mL.

References

  • Kesicki, E. A., et al. (2016). "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLOS ONE, 11(5): e0155209.

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[5] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

  • Tiwari, R., et al. (2024). "Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties." ACS Omega, 9(1), 123–145.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Amino-n-(2,5-dimethoxyphenyl)benzamide

Introduction: A Proactive Stance on Laboratory Safety In the landscape of drug discovery and chemical research, we frequently work with novel compounds for which comprehensive toxicological data is not yet available. 3-A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical research, we frequently work with novel compounds for which comprehensive toxicological data is not yet available. 3-Amino-n-(2,5-dimethoxyphenyl)benzamide (CAS No. 81882-65-7) is one such chemical.[1] In these situations, a proactive and cautious approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and personal responsibility. This guide provides a detailed operational framework for handling this compound, derived from an analysis of its chemical structure—an aromatic amine and a benzamide derivative—and data from closely related analogs. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, minimizes exposure and mitigates risk.

Part 1: Hazard Assessment and Chemical Profile

Given the absence of a specific Safety Data Sheet (SDS) with detailed hazard classifications for 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, we must infer its potential hazards from analogous compounds like 3-aminobenzamide and other benzamide derivatives. This approach, rooted in established chemical safety principles, allows us to anticipate and control risks effectively.

The structure combines an aromatic amine, a class of compounds known for potential toxicity, and a benzamide functional group. Analogs exhibit a range of hazards including irritation, acute toxicity, and potential mutagenicity.[2][3] Therefore, it is prudent to handle this compound as if it possesses these characteristics.

Potential Hazard Classification (Based on Analogs) Rationale and Implication for Handling
Acute Oral Toxicity Harmful if swallowed (H302) [2][3][4]Ingestion may cause significant harm.[5] This underscores the critical importance of prohibiting eating and drinking in the lab and thorough handwashing after handling.[6]
Skin Irritation Causes skin irritation (H315) [2][4]Direct contact can lead to irritation. Impervious gloves and protective clothing are mandatory to prevent skin exposure.[4][7]
Eye Irritation Causes serious eye irritation (H319) [2][4][8]The compound, especially as a powder, poses a significant risk to the eyes. Chemical splash goggles are essential.[8][9]
Respiratory Irritation May cause respiratory irritation (H335) [2][4][8]Inhalation of the powder must be avoided. All weighing and handling of the solid form should be performed in a certified chemical fume hood or ventilated enclosure.[3][8]
Germ Cell Mutagenicity Suspected of causing genetic defects (H341) [3]This is a significant long-term health risk associated with some benzamides. This potential necessitates stringent containment measures to minimize any chance of exposure.

Part 2: The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary lines of defense are robust engineering and administrative controls, which are designed to contain the hazard at its source.

  • Engineering Controls: The most critical engineering control for handling this powdered compound is a certified chemical fume hood . This provides essential ventilation to prevent inhalation of aerosolized particles and ensures a contained workspace. All transfers, weighing, and solution preparations must occur within a fume hood.

  • Administrative Controls: Adherence to standard laboratory protocols is non-negotiable. This includes:

    • Never working alone with hazardous chemicals.

    • Prohibiting eating, drinking, and smoking in the laboratory.[4][6]

    • Keeping the work area clean and uncluttered to prevent accidental spills.[6]

    • Ensuring Safety Data Sheets for all related chemicals and reagents are readily accessible.[10][11]

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and directly correlated with the identified risks of skin, eye, and respiratory exposure.

Recommended PPE Ensemble
Protection Type Specification Justification and Causality
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin irritation. Double-gloving is a best practice when handling potentially mutagenic compounds, as it offers protection in case the outer glove is breached.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldGoggles provide a seal around the eyes to protect against fine powders and splashes.[9] A face shield should be worn over goggles when there is a significant risk of splashing (e.g., during bulk transfers or spill cleanup).
Body Protection Laboratory Coat (fully buttoned) with long sleeves and elastic cuffsProtects the skin on the arms and body from contamination. Elastic cuffs provide a better seal with gloves.
Respiratory Protection NIOSH-approved N95 Respirator (minimum) or Half-mask respirator with P100 filtersRequired when handling the powder outside of a fume hood (not recommended) or during spill cleanup. This protects against the inhalation of fine particles that may cause respiratory irritation.
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Situations Start Task: Handling 3-Amino-n-(2,5-dimethoxyphenyl)benzamide CheckPowder Is the material in solid/powder form? Start->CheckPowder FumeHood Action: Work inside a certified chemical fume hood. CheckPowder->FumeHood Yes Solution Material is in solution CheckPowder->Solution No PPE_Powder Required PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles FumeHood->PPE_Powder Spill Is there a spill outside of containment? PPE_Powder->Spill PPE_Solution Required PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles Solution->PPE_Solution PPE_Solution->Spill Respiratory Action: Add Respiratory Protection (N95 or Half-mask with P100 filters) and Face Shield. Spill->Respiratory Yes

Caption: PPE selection workflow based on the task.

Part 4: Operational and Disposal Plans

Step-by-Step Safe Handling Protocol

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation:

    • Don the appropriate PPE as outlined in Part 3.

    • Designate a specific area within the fume hood for handling the compound.

    • Place a disposable, absorbent bench liner on the work surface.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the desired amount of solid to a weigh boat.

    • Close the primary container tightly immediately after use.[4][6]

    • To dissolve, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of dust generation.

  • Post-Handling:

    • Wipe down the dedicated spatula and any non-disposable equipment with a damp cloth (using a suitable solvent like ethanol or isopropanol) and clean thoroughly.

    • Dispose of the bench liner, weigh boat, and outer gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after doffing PPE.[6]

Storage Plan
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4][9]

  • Location: Keep in a locked cabinet or an area accessible only to authorized personnel, segregated from incompatible materials such as strong oxidizing agents.[8]

Spill and Emergency Response Protocol

Rapid and correct response to a spill is critical to prevent exposure.

Emergency Response Decision Tree

Emergency_Response Spill Spill Detected Alert Alert personnel in the immediate area. Spill->Alert Assess Assess the spill size and location. Alert->Assess Contained Is the spill small and contained within the fume hood? Assess->Contained Cleanup Procedure: 1. Cover with absorbent material. 2. Gently collect into a labeled waste container. 3. Decontaminate the area. Contained->Cleanup Yes Evacuate Evacuate the area. Close the doors. Contact EH&S. Contained->Evacuate No (Large or outside hood) DeconPPE Decontaminate and dispose of all PPE as hazardous waste. Cleanup->DeconPPE

Caption: Decision tree for spill response.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4][7][8] If irritation occurs, get medical help.[4]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9]

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4] Do not induce vomiting.[7]

Waste Disposal Plan

All waste generated from handling 3-Amino-n-(2,5-dimethoxyphenyl)benzamide must be treated as hazardous.

  • Solid Waste: Collect all contaminated disposables (gloves, bench liners, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration, in accordance with all local, state, and federal regulations.[4][9]

References

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com (2022-03-29). [Link]

  • Personal protective equipment when handling plant protection products. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). [Link]

  • 3-amino Benzamide SAFETY DATA SHEET. Studylib. [Link]

  • Material Safety Data Sheet - Benzamide. Finar Limited. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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